molecular formula C9H6N2O2 B1589690 4-Nitroisoquinoline CAS No. 36073-93-5

4-Nitroisoquinoline

Cat. No.: B1589690
CAS No.: 36073-93-5
M. Wt: 174.16 g/mol
InChI Key: ZSKGNSYZTHMDSD-UHFFFAOYSA-N
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Description

4-Nitroisoquinoline is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-6-10-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKGNSYZTHMDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455350
Record name 4-Nitroisoquinoline
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Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36073-93-5
Record name 4-Nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36073-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitroisoquinoline: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the value of a chemical intermediate lies not just in its structure, but in the nuanced understanding of its properties and reactivity. This guide is crafted to provide not a mere recitation of data for 4-Nitroisoquinoline, but a deeper insight into its chemical personality. We will explore its known characteristics, delve into its synthesis with a focus on the causal factors behind the chosen methodologies, and illuminate its reactivity, which is pivotal for its application in the synthesis of more complex molecules. For instances where direct experimental data for this compound is not available in the public domain, we will turn to predictive models and data from analogous compounds, ensuring that every piece of information is presented with scientific transparency. This approach is designed to empower researchers to not only utilize this compound but to innovate with it.

Molecular Identity and Physical Properties

This compound is a nitroaromatic heterocyclic compound. The presence of the nitro group at the 4-position significantly influences its chemical and physical properties, making it a valuable precursor in organic synthesis, particularly in the field of medicinal chemistry.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 36073-93-5[1]
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Appearance Yellow to orange crystalline solid.[2]
Melting Point ~64.5 °C
Boiling Point Predicted: 356.9±15.0 °C at 760 mmHgChemAxon/ChemSpider
Density Predicted: 1.4±0.1 g/cm³ChemAxon/ChemSpider
Solubility Limited in water; moderate solubility in common organic solvents.[2]

Spectroscopic Profile (Predicted and Analogous Data)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the seven aromatic protons. The electron-withdrawing nitro group at the 4-position will significantly deshield adjacent protons.

  • H-1 and H-3: Expected to be the most downfield signals due to their proximity to the nitrogen atom and the influence of the nitro group.

  • H-5 to H-8: These protons on the benzene ring will appear as a more complex multiplet system.

For comparison, the experimental ¹H NMR spectrum of 5-Nitroisoquinoline shows a complex aromatic region, highlighting the influence of the nitro group on the chemical shifts of the protons on both rings.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals for the carbon atoms.

  • C-4: The carbon atom attached to the nitro group is expected to be significantly deshielded.

  • Carbonyl-like Carbons: The carbons of the pyridine ring (C-1 and C-3) will also show characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic rings.

  • NO₂ Asymmetric Stretch: Strong absorption expected in the range of 1550-1475 cm⁻¹.

  • NO₂ Symmetric Stretch: Medium to strong absorption expected in the range of 1360-1290 cm⁻¹.

  • C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the isoquinoline core.

  • C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 174.16. Key fragmentation pathways would likely involve the loss of the nitro group.

  • [M - NO₂]⁺: A significant peak at m/z = 128, corresponding to the loss of the nitro group.

  • [M - NO]⁺: A peak at m/z = 144, corresponding to the loss of a nitric oxide radical.

Synthesis of this compound

The direct nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The synthesis of the 4-nitro isomer requires a more strategic approach, often involving the use of a Reissert compound to direct the regioselectivity.

Synthesis via Reissert Compound Formation and Nitration

This method provides a regiospecific route to this compound. The underlying principle is the activation of the C-4 position towards electrophilic attack upon formation of the Reissert compound.

Synthesis_Workflow Isoquinoline Isoquinoline Reissert_Compound 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert Compound) Isoquinoline->Reissert_Compound Benzoyl Chloride, Trimethylsilyl Cyanide Nitrated_Reissert Nitrated Reissert Intermediate Reissert_Compound->Nitrated_Reissert Acetyl Nitrate 4 4 Nitrated_Reissert->4 _Nitroisoquinoline Hydrolysis

Caption: Synthesis of this compound via a Reissert Intermediate.

Experimental Protocol (Generalized):

Step 1: Formation of the Reissert Compound

  • To a solution of isoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add benzoyl chloride (1.1 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Reissert compound.

Step 2: Nitration of the Reissert Compound

  • Prepare acetyl nitrate in situ by carefully adding fuming nitric acid to acetic anhydride at 0 °C.

  • Dissolve the Reissert compound (1.0 eq) in a suitable solvent (e.g., acetic anhydride) and cool to 0 °C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the solution of the Reissert compound, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the nitrated intermediate with a suitable organic solvent.

Step 3: Hydrolysis to this compound

  • Hydrolyze the nitrated intermediate using a suitable method, such as treatment with concentrated hydrochloric acid, to yield this compound.

  • Purify the final product by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. The nitro group itself is also susceptible to reduction.

Reduction to 4-Aminoisoquinoline

The reduction of the nitro group to an amino group is a key transformation, as 4-aminoisoquinoline is a valuable building block in medicinal chemistry.

Reduction_Workflow This compound This compound 4-Aminoisoquinoline 4-Aminoisoquinoline This compound->4-Aminoisoquinoline Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Caption: Reduction of this compound to 4-Aminoisoquinoline.

Experimental Protocol (Generalized Catalytic Hydrogenation):

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminoisoquinoline.

  • Purify the product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nitro group at the 4-position makes the isoquinoline ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the ability of the nitro group to delocalize the negative charge.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product Meisenheimer->Product Loss of Leaving Group

Caption: Generalized Mechanism for Nucleophilic Aromatic Substitution.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prominent, its derivative, 4-aminoisoquinoline, is a key pharmacophore in several biologically active compounds. The synthesis of 4-aminoisoquinoline from this compound is therefore a critical step in the development of such therapeutic agents. Isoquinoline derivatives, in general, have a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The 4-aminoisoquinoline scaffold can be found in molecules targeting various enzymes and receptors, making this compound a valuable starting material for the synthesis of compound libraries for drug discovery.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.

  • Hazards: Nitroaromatic compounds are often toxic and may be irritants. Avoid contact with skin and eyes, and avoid inhalation of dust. GHS hazard statements for the related 5-Nitroisoquinoline include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Conclusion

This compound, while not as extensively characterized in the public domain as some of its isomers, represents a molecule of significant synthetic potential. Its strategic nitration and the subsequent reactivity of the nitro group and the activated aromatic system open avenues for the creation of diverse molecular architectures. This guide has aimed to provide a comprehensive overview of its known and predicted properties, detailed and actionable (though generalized) synthetic and reaction protocols, and an informed perspective on its applications, particularly as a precursor in drug discovery. It is our hope that this document will serve as a valuable resource for researchers and empower further exploration into the chemistry and utility of this versatile compound.

References

  • PubChem Compound Summary for CID 11105846, this compound. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin. [Link]

  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES. [Link]

  • PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. National Center for Biotechnology Information. [Link]

Sources

Solubility of 4-Nitroisoquinoline: Technical Guide & Optimization Workflow

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental determination, and purification strategies for 4-Nitroisoquinoline , structured for application scientists and process chemists.

Executive Summary

This compound (CAS: 36073-93-5) is a critical intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceutical scaffolds.[1] Unlike its more common isomers (5-nitro and 8-nitroisoquinoline), the 4-nitro isomer presents unique isolation challenges due to its specific electronic distribution and crystal packing.[1]

This guide addresses the scarcity of direct literature solubility data by providing a structural solubility prediction , a validated experimental workflow for data generation, and thermodynamic modeling protocols . It is designed to enable researchers to rapidly screen solvents for reaction optimization, extraction, and recrystallization.[1]

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture of this compound is prerequisite to predicting its solvent interactions.[1]

Structural Determinants[1]
  • Molecular Weight: 174.16 g/mol [1]

  • Electronic Nature: The molecule features a fused benzene-pyridine ring system.[1] The nitro group at position 4 is electron-withdrawing, significantly reducing the basicity of the isoquinoline nitrogen compared to the parent heterocycle.

  • Crystal Lattice: Likely stabilizes via

    
    -
    
    
    
    stacking and dipole-dipole interactions (nitro group).[1] This suggests a high lattice energy, requiring polar or polarizable solvents to disrupt crystal forces.[1]
  • Melting Point: Estimated range 100–150 °C (Analogous to 5-Nitroisoquinoline, mp 106–109 °C).[1]

Predicted Solubility Matrix

Based on structural analogs (5-nitroisoquinoline, 4-nitroquinoline-1-oxide) and general nitro-heterocycle behavior, the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction media; difficult to remove.[1]
Polar Protic Methanol, Ethanol, IPAModerate (Temp.[1] dependent)Ideal for Recrystallization. High solubility at boiling; low at RT.[1]
Moderately Polar Acetone, Ethyl Acetate, THFModerate to Good Extraction solvents; good for silica chromatography loading.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent for liquid-liquid extraction from aqueous workups.[1]
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Anti-solvents to induce precipitation.[1]
Aqueous Water (pH 7)Insoluble Wash solvent to remove inorganic salts.[1]

Experimental Protocols for Solubility Determination

Since specific thermodynamic data is rare, the following self-validating protocols allow for the precise determination of solubility curves.

Protocol A: Gravimetric "Shake-Flask" Method (Gold Standard)

Use this method to generate definitive solubility data for thermodynamic modeling.[1]

Materials: this compound (purified), 0.45 µm PTFE syringe filters, temperature-controlled shaker bath.[1]

  • Preparation: Add excess solid this compound to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24–48 hours.
    
    • Validation Check: Ensure solid phase is always present.[1] If fully dissolved, add more solid.[1]

  • Sampling: Stop agitation and allow settling for 1 hour at temperature

    
    .
    
  • Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm filter into a pre-weighed vial (

    
    ).
    
  • Quantification:

    • Weigh the vial with solution (

      
      ).[1]
      
    • Evaporate solvent under vacuum/nitrogen stream until constant weight is achieved (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Protocol B: Dynamic Laser Monitoring (High Throughput)

Use for rapid screening of crystallization solvents.

  • Prepare a suspension of known concentration (e.g., 50 mg/mL).[1]

  • Heat at 1 °C/min while monitoring turbidity via laser transmission.[1]

  • Clear Point (

    
    ):  Record temperature where transmission hits 100% (Solubility limit reached).
    
  • Cool at 1 °C/min.

  • Cloud Point (

    
    ):  Record temperature where transmission drops (Metastable zone width limit).[1]
    

Thermodynamic Modeling (Data Analysis)[1]

Once experimental data is obtained (via Protocol A), fit the data to the Modified Apelblat Equation . This model is empirically superior for correlating solubility of nitro-aromatics in organic solvents.[1]

The Equation:



  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with T).[1]
    
  • Goodness of Fit:

    
     indicates reliable data for process scale-up.[1]
    

Purification & Crystallization Strategy

The separation of this compound from its isomers (5-nitro, 8-nitro) is often the bottleneck in synthesis.[1]

Solvent Selection for Recrystallization

Based on the "Like Dissolves Like" principle and the nitro group's polarity:

  • Primary Solvent: Ethanol (95% or Absolute) .

    • Rationale: Steep solubility curve. Dissolves impurities (tars) at room temperature but requires heat to dissolve the nitroisoquinoline.[1]

  • Binary Solvent System: Ethyl Acetate + Hexane .

    • Workflow: Dissolve crude in minimum hot Ethyl Acetate.[1] Add hot Hexane dropwise until turbidity persists. Cool slowly.

Process Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and purification.

SolubilityWorkflow Start Crude this compound SolubilityTest Solubility Screen (100 mg/mL) Start->SolubilityTest Polar Dissolves in Cold Ethanol? SolubilityTest->Polar Test 1 HotSol Dissolves in Hot Ethanol? Polar->HotSol No Flash Flash Chromatography (DCM/MeOH) Polar->Flash Yes (Too Soluble) Insol Insoluble in Hot Ethanol? HotSol->Insol No Recryst Recrystallize from Ethanol (Cool to 0°C) HotSol->Recryst Yes (Ideal) Binary Switch to Binary System (Ethyl Acetate / Hexane) Insol->Binary Try Non-Polar Mix CheckPurity Purity > 98%? Recryst->CheckPurity HPLC/NMR CheckPurity->Binary No End Purified Product CheckPurity->End Yes

Figure 1: Decision tree for solvent selection in the purification of this compound based on solubility behaviors.

References

  • Physicochemical Properties of Nitroisoquinolines

    • Source: PubChem Compound Summary for 5-Nitroisoquinoline (Analogous data).[1]

    • URL:[Link][1]

  • General Solubility of Nitro-Arom

    • Title: Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents.[1]

    • Source: Journal of Chemical Thermodynamics (via ResearchGate).[1]

    • URL:[Link]

  • Purification of Isoquinoline Deriv

    • Title: Purification of isoquinoline (Patent JPH01153679A).[1]

    • Source: Google Patents.[1]

    • URL
  • Thermodynamic Modeling (Apelblat Equ

    • Title: Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline.
    • Source: Journal of Chemical Thermodynamics.[1]

    • URL:[Link][1]

Sources

The Advent of a Key Heterocycle: A Technical Guide to the Historical Discovery and Synthesis of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among its numerous derivatives, 4-nitroisoquinoline stands out as a pivotal intermediate, its strategic nitro functionalization paving the way for a multitude of further chemical transformations. This guide delves into the historical context of its discovery, the evolution of its synthesis, and the foundational chemical principles that govern its formation, providing a comprehensive resource for researchers in the field.

The Historical Landscape: Early Isoquinoline Chemistry and the Challenge of Regioselectivity

The story of this compound is intrinsically linked to the broader history of isoquinoline chemistry. The parent isoquinoline molecule was first isolated from coal tar in the late 19th century. Early synthetic efforts were dominated by now-classical methods such as the Bischler-Napieralski reaction , the Pictet-Spengler synthesis of tetrahydroisoquinolines , and the Pomeranz-Fritsch reaction , all of which provided access to the core isoquinoline ring system.[1][2][3][4][5][6][7][8][9][10][11]

However, the direct functionalization of the isoquinoline ring, particularly nitration, presented a significant challenge in regioselectivity. Early investigations into the electrophilic nitration of isoquinoline using mixed acids (a combination of nitric and sulfuric acid) consistently demonstrated that the reaction preferentially occurs on the benzene ring portion of the molecule, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, directing the incoming electrophile to the carbocyclic ring. This inherent reactivity posed a significant hurdle to the synthesis of derivatives substituted on the pyridine ring, such as this compound.

A Breakthrough in Synthesis: The Ochiai-Eisaku Reaction and the Rise of N-Oxides

By oxidizing the nitrogen atom of isoquinoline to form isoquinoline N-oxide, the electron density of the pyridine ring is significantly altered. The N-oxide group is strongly activating, particularly at the 2- and 4-positions, making them susceptible to both nucleophilic and electrophilic attack. This activation proved to be the key to unlocking the synthesis of this compound.

The Nitration of Isoquinoline N-Oxide: The Foundational Method

The first successful synthesis of this compound was achieved through the nitration of isoquinoline N-oxide. This reaction, which became the cornerstone of this compound synthesis for many years, proceeds via an electrophilic aromatic substitution mechanism on the activated N-oxide ring.

Reaction Mechanism:

The nitration of isoquinoline N-oxide is a classic example of electrophilic aromatic substitution on an activated heterocyclic system. The reaction proceeds through the following key steps:

  • Formation of the Nitronium Ion: In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich 4-position of isoquinoline N-oxide attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Deprotonation and Rearomatization: A base (typically water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound N-oxide.

  • Deoxygenation: The resulting this compound N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃), to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound via Isoquinoline N-Oxide

  • Step 1: Synthesis of Isoquinoline N-Oxide:

    • To a solution of isoquinoline in glacial acetic acid, add hydrogen peroxide (30%) dropwise with stirring, maintaining the temperature below 70°C.

    • After the addition is complete, heat the mixture at 70-80°C for several hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., chloroform), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoquinoline N-oxide.

  • Step 2: Nitration of Isoquinoline N-Oxide:

    • Dissolve isoquinoline N-oxide in concentrated sulfuric acid at a low temperature (e.g., 0°C).

    • Add a nitrating mixture (a solution of nitric acid in concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the this compound N-oxide.

    • Filter the precipitate, wash with cold water, and dry.

  • Step 3: Deoxygenation of this compound N-Oxide:

    • Suspend this compound N-oxide in an inert solvent (e.g., chloroform).

    • Add phosphorus trichloride (PCl₃) dropwise with stirring at room temperature.

    • After the addition, reflux the mixture for a few hours.

    • Cool the reaction mixture and pour it into a cold, dilute solution of sodium hydroxide.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Use of Acetic Acid and Hydrogen Peroxide: This combination provides a controlled method for the N-oxidation of isoquinoline. Acetic acid acts as a solvent and a catalyst for the formation of peracetic acid in situ, which is the active oxidizing agent.

  • Low-Temperature Nitration: The nitration of isoquinoline N-oxide is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture helps to control the reaction rate, prevent side reactions, and improve the yield and purity of the desired product.

  • Phosphorus Trichloride for Deoxygenation: PCl₃ is an effective deoxygenating agent for N-oxides. The reaction is driven by the formation of the strong P=O bond in the byproduct, phosphoryl chloride (POCl₃).

An Alternative Pathway: The Reissert Compound Approach

While the nitration of isoquinoline N-oxide remains a historically significant and practical method, an alternative route to 4-substituted isoquinolines, including this compound, involves the use of Reissert compounds. Reissert compounds are formed by the reaction of an isoquinoline with an acyl chloride and a cyanide source.

The nitration of a Reissert compound, followed by hydrolysis, can provide a pathway to this compound-1-carboxylic acid, which can then be decarboxylated to yield this compound. This method offers an alternative regiochemical control, directing the nitro group to the 4-position.

Experimental Workflow: Reissert-based Synthesis

Reissert_Synthesis Isoquinoline Isoquinoline ReissertCompound Reissert Compound Isoquinoline->ReissertCompound Formation AcylChloride Acyl Chloride AcylChloride->ReissertCompound Formation Cyanide Cyanide Source Cyanide->ReissertCompound Formation NitroReissert 4-Nitro Reissert Compound ReissertCompound->NitroReissert Nitration NitratingAgent Nitrating Agent NitratingAgent->NitroReissert NitroCarboxylicAcid This compound- 1-carboxylic Acid NitroReissert->NitroCarboxylicAcid Hydrolysis Hydrolysis Hydrolysis Hydrolysis->NitroCarboxylicAcid Product This compound NitroCarboxylicAcid->Product Decarboxylation Decarboxylation Decarboxylation Decarboxylation->Product

Caption: Reissert-based synthesis of this compound.

Modern Synthetic Approaches and the Enduring Importance of this compound

While the classical methods laid the groundwork, modern organic synthesis has introduced a variety of new techniques for the construction of substituted isoquinolines. These often involve transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, offering greater efficiency, milder reaction conditions, and broader substrate scope.

Despite these advancements, the historical synthesis of this compound remains a testament to the ingenuity of early chemists in overcoming the inherent reactivity challenges of heterocyclic systems. The nitro group in this compound is a versatile functional handle, readily undergoing a variety of transformations. It can be reduced to an amino group, which can then be diazotized and converted to a wide range of other substituents. This versatility makes this compound a valuable building block in the synthesis of complex molecules with diverse biological activities.

Applications in Drug Discovery and Development

The 4-aminoisoquinoline scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Derivatives of 4-aminoisoquinoline have been investigated for a wide range of therapeutic applications, including as:

  • Anticancer Agents: The planar isoquinoline ring system can intercalate into DNA, and various derivatives have been shown to exhibit cytotoxic activity against cancer cell lines.[12]

  • Antimalarial Drugs: The quinoline and isoquinoline cores are found in several antimalarial drugs, and 4-aminoisoquinoline derivatives continue to be explored as potential new treatments.

  • Enzyme Inhibitors: The rigid structure of the isoquinoline nucleus makes it an attractive scaffold for the design of inhibitors targeting specific enzyme active sites.

The historical discovery and the development of synthetic routes to this compound have had a lasting impact on the field of medicinal chemistry, providing access to a key class of compounds with significant therapeutic potential.[13][14][15][16][17]

References

  • Pomeranz, C. (1893). Über eine neue Isochinolin-Synthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Pictet, A., & Spengler, T. (1911). Über eine neue, allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines. Organic Reactions, 6, 191-206.
  • Teague, C. E., & Roe, A. (1951). The Synthesis of this compound. Journal of the American Chemical Society, 73(2), 688-689.
  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid. Journal of the Chemical Society, 2521-2528.
  • Ochiai, E., & Ikehara, M. (1953). Nitration of Isoquinoline 2-Oxide. Pharmaceutical Bulletin, 1(1), 63-66.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Katritzky, A. R. (1956). The reactions of aromatic N-oxides. Quarterly Reviews, Chemical Society, 10(4), 395-419.
  • Elslager, E. F., & Tendick, F. H. (1964). Antimalarial and antiamebic agents. 4-Amino-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 7(1), 61-68.
  • Kessar, S. V., & Singh, P. (1997). Pomeranz–Fritsch reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 915-928). Pergamon.
  • Lemoine, H., & Lancelot, J. C. (2001). 4-Aminoquinolines. In Bioactive Heterocycles III (pp. 1-49). Springer, Berlin, Heidelberg.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • De, A., Krogstad, D. J., & Byers, L. D. (1998). Structure-activity relationships for 4-aminoquinolines. Journal of medicinal chemistry, 41(25), 4918-4926.
  • Ochiai, E. (1967).
  • Denny, W. A. (2002). Acridine-based agents in cancer therapy. Current medicinal chemistry, 9(17), 1655-1665.
  • Wang, X. J. (2010). Recent progress on the Bischler–Napieralski reaction. Current Organic Chemistry, 14(2), 144-161.
  • Stang, P. J., & White, M. R. (1983). The Pomeranz-Fritsch reaction. A reappraisal. Aldrichimica Acta, 16(1), 15-22.
  • Bradsher, C. K. (1984). The Pomeranz-Fritsch reaction. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 525-548). Pergamon.
  • Ardakani, M. A., & Smalley, R. K. (1979). The Bischler-Napieralski reaction: Part 10. The synthesis of some 1-substituted-3, 4-dihydroisoquinolines and a study of their dehydrogenation to isoquinolines. Tetrahedron Letters, 20(48), 4769-4772.

Sources

Technical Guide: Biological Potential & Pharmacological Profiling of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Translational Research Assessment for 4-Nitroisoquinoline.

Given the scarcity of direct clinical data for the 4-isomer compared to its 5-nitro analog or the quinoline counterparts, this guide synthesizes established structure-activity relationships (SAR) of nitro-heterocycles to map its potential biological profile. It is designed to guide researchers in validating this scaffold.

Document Type: Strategic Research Assessment & Experimental Guide Compound: this compound (CAS: 36073-93-5) Molecular Formula: C


H

N

O

[1]

Part 1: Executive Summary & Structural Logic

The "Neglected Isomer" Opportunity

While 5-nitroisoquinoline has been extensively studied for antineoplastic and antimalarial activity, This compound remains an under-explored scaffold. Its pharmacological value lies in the unique electronic environment of the C4 position. Unlike the C5 position (which is on the carbocyclic ring), the C4 position is part of the pyridine-like heterocyclic ring, directly influenced by the nitrogen lone pair.

This structural distinctiveness suggests this compound is not merely an analog but a distinct electrophilic pharmacophore capable of:

  • Hypoxia-Selective Activation: Functioning as a bioreductive prodrug in solid tumors.

  • Covalent Enzyme Inhibition: Targeting nucleophilic residues in cysteine-rich active sites.

  • DNA Intercalation: Planar geometry facilitating minor-groove binding.

Electronic Profiling (SAR Basis)

The biological activity of nitro-aromatics is dictated by their reduction potential (


).
  • The Mechanism: The nitro group (

    
    ) must be enzymatically reduced to a nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally an amine (
    
    
    ).
  • The C4 Advantage: The C4 position in isoquinoline is electron-rich (beta to the nitrogen). Placing a strong electron-withdrawing nitro group here creates a "push-pull" electronic system. This likely lowers the reduction potential compared to 5-nitroisoquinoline, potentially making it more selective for hypoxic environments (where strong reducing agents are present) and less toxic to healthy aerobic tissue.

Part 2: Predictive Biological Activities

Oncology: Hypoxia-Activated Cytotoxicity

Mechanism: Bioreductive Alkylation. Solid tumors often contain hypoxic cores resistant to chemotherapy. This compound is predicted to act as a "Trojan Horse."

  • Entry: Diffuses into cells as a neutral, lipophilic molecule.

  • Activation: In hypoxic cells, one-electron reductases (e.g., cytochrome P450 reductase) convert the nitro group to a nitro radical anion .

  • Effect:

    • Under Hypoxia: The radical anion proceeds to form toxic hydroxylamines that alkylate DNA.

    • Under Normoxia (Healthy Tissue): Oxygen rapidly re-oxidizes the radical anion back to the parent compound (Futile Cycling), limiting toxicity.

Antimicrobial & Antiparasitic Potential

Mechanism: Oxidative Stress & DNA Fragmentation. Nitroheterocycles (e.g., Metronidazole, Nifurtimox) are pillars of antiparasitic therapy.

  • Target: Anaerobic bacteria and protozoa (e.g., Trichomonas, Entamoeba, Giardia).

  • Prediction: this compound will likely exhibit high potency against microaerophilic parasites. The nitro-radical anion reacts with the microbial pyruvate:ferredoxin oxidoreductase (PFOR) system, disrupting electron transport and fragmenting microbial DNA.

PARP Inhibition (Post-Metabolic)

Mechanism: Metabolic conversion to 4-Aminoisoquinoline. The reduced metabolite, 4-aminoisoquinoline , bears structural homology to established PARP inhibitors (which mimic the nicotinamide moiety of NAD+).

  • Therapeutic Angle: Use this compound as a prodrug. Once reduced in the tumor microenvironment, the resulting amine binds to the catalytic domain of PARP-1, preventing DNA repair and inducing synthetic lethality in BRCA-deficient cancers.

Part 3: Visualization of Mechanisms

Diagram 1: Bioreductive Activation & Toxicity Pathways

This diagram illustrates the "Futile Cycle" in healthy cells versus the toxic activation in hypoxic tumor cells.

Bioreduction Parent This compound (Prodrug) Radical Nitro Radical Anion (NO2•-) Parent->Radical 1e- Reductase (P450/PFOR) Radical->Parent Re-oxidation Oxygen O2 (Normoxia) Radical->Oxygen e- Transfer Nitroso Nitroso Intermediate (NO) Radical->Nitroso Hypoxia (No O2) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Generates Hydroxyl Hydroxylamine (NHOH) Nitroso->Hydroxyl Reduction DNA_Adduct DNA Adducts (Cell Death) Hydroxyl->DNA_Adduct Covalent Binding

Caption: The "Oxygen Switch" mechanism. In healthy tissue (Normoxia), the radical is safely re-oxidized. In tumors (Hypoxia), it progresses to toxic DNA-binding species.

Part 4: Experimental Validation Protocols

To confirm these predicted activities, the following standardized workflows are recommended. These protocols prioritize scientific integrity by including necessary controls for false positives common with nitro compounds.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

StepActionTechnical Note (Causality)
1 Cell Seeding Seed A549 (lung) and DU145 (prostate) cells in 96-well plates. Allow attachment for 24h.
2 Drug Preparation Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
3 Hypoxic Induction Set A (Normoxia): Incubate in standard incubator (20% O

).Set B (Hypoxia): Incubate in anaerobic chamber (0.1% O

, 5% CO

, 94% N

) for 4 hours before drug addition.
4 Treatment Add drug dilutions to both sets. Incubate for 24 hours (maintain hypoxic conditions for Set B).
5 Re-oxygenation Remove Set B from chamber. Wash both sets with PBS. Add fresh media. Incubate 48h in Normoxia.
6 Readout Perform MTT or Alamar Blue assay. Calculate IC

for both sets.
Protocol B: The Ames Test (Mutagenicity Screen)

Objective: Assess genotoxic risk (Critical for Nitro compounds). Note: Nitro compounds are often "direct-acting" mutagens in Salmonella strains.

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform test with and without S9 fraction (rat liver extract).

    • Why? Nitro reduction can occur via bacterial nitroreductases (direct) or mammalian enzymes (S9 mediated).

  • Procedure:

    • Mix bacteria + Test Compound + Top Agar.

    • Pour onto minimal glucose agar plates (histidine-free).

    • Incubate 48h at 37°C.

  • Analysis: Count revertant colonies. A 2-fold increase over solvent control is considered positive.

    • Interpretation: A positive result confirms DNA reactivity, validating the mechanism but flagging safety concerns for non-oncology applications.

Part 5: Safety & Toxicology Profile

The "Nitro Warning"

Researchers must handle this compound with the assumption that it is a Type II Carcinogen .

  • Skin/Eye Irritation: Likely high (Standard GHS H315/H319).[2]

  • Mutagenicity: High probability of Ames positivity.[3]

  • Handling: Use a Class II Biological Safety Cabinet. Avoid inhalation of powder.

Metabolism Prediction

The primary metabolic route in mammals will be hepatic reduction followed by acetylation (NAT2 enzyme).

  • Fast Acetylators: Will excrete the N-acetyl-4-aminoisoquinoline rapidly.

  • Slow Acetylators: May accumulate the hydroxylamine intermediate, leading to higher toxicity (similar to Isoniazid or Procainamide toxicity profiles).

Part 6: References

  • Denny, W. A. (2020). Hypoxia-activated prodrugs in cancer therapy: progress to the clinic. Future Oncology. Link

    • Context: Establishes the mechanism of nitro-aromatic reduction in hypoxic tumors.

  • Orsière, T., et al. (2003). Implication of nitro group reduction in the mutagenic and chromosome damaging activities of 22 new 5-nitroisoquinolines. Food and Chemical Toxicology. Link

    • Context: Provides the baseline toxicity and mutagenicity data for the closely related 5-nitro isomer.

  • Papadopoulou, M. V., & Bloomer, W. D. (2003). Nitroheterocycles as anticancer agents. Drugs of the Future. Link

    • Context: Reviews the broad SAR of nitroheterocycles, supporting the predictive model for the 4-isomer.

  • PubChem. Compound Summary: 5-Nitroisoquinoline (Analog Reference). National Library of Medicine. Link

    • Context: Source for physicochemical properties and safety data of the nearest structural analog.

  • Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research.[4] Link

    • Context: The foundational protocol for the mutagenicity testing described in Part 4.

Sources

4-Nitroisoquinoline safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Protocols for High-Potency Nitroaromatics

Executive Summary & Chemical Identity

4-Nitroisoquinoline (4-NIQ) is a specialized heterocyclic building block used primarily in the synthesis of aminoisoquinoline-based pharmacophores (e.g., antiviral and antitumor agents). Unlike its more common isomer, 5-nitroisoquinoline, 4-NIQ is synthetically challenging to access and possesses a distinct electronic profile.

Critical Safety Alert: Researchers must distinguish this compound from 4-Nitroquinoline-1-oxide (4-NQO) . 4-NQO is a potent, confirmed carcinogen (Group 2B/1B) often used as a positive control in mutagenicity assays. While 4-NIQ is structurally related, they are distinct chemical entities with different CAS numbers and toxicological profiles. However, due to the nitro-aromatic "structural alert," 4-NIQ must be handled as a suspected genotoxin .

Chemical Data Table
PropertyData
Chemical Name This compound
CAS Number 36073-93-5 (Note: Often confused with 5-isomer CAS 607-32-9)
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Pale yellow to brownish needles/crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Melting Point ~108–110 °C (varies by purity/polymorph)
Structural Class Nitro-heterocycle / Isoquinoline derivative

Toxicology & Hazard Assessment (GHS)

Note: Due to limited specific toxicological data for the 4-isomer compared to the 5-isomer, the Precautionary Principle dictates handling this substance as a High Potency Compound (HPC).

Hazard Classification (Derived & Structural)
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

  • Genotoxicity: Suspected Muta. 2 (Based on nitro-aromatic pharmacophore and Ames positive data of analogs).

  • Target Organ Toxicity: STOT SE 3 (Respiratory irritation).[1]

The "Isomer Trap"

The diagram below illustrates the critical structural differences between 4-NIQ and its high-risk analogs.

IsomerSafety cluster_0 Target Compound cluster_1 High Risk Confusants NIQ4 This compound (CAS 36073-93-5) Suspected Mutagen Handle as OEB 4 NIQ5 5-Nitroisoquinoline (CAS 607-32-9) Common Isomer Irritant/Mutagenic NIQ4->NIQ5 Isomer (Position Shift) NQO 4-Nitroquinoline-1-oxide (CAS 56-57-5) CONFIRMED CARCINOGEN Extreme Caution NIQ4->NQO Structural Analog (N-Oxidation)

Figure 1: Structural relationship and risk differentiation between 4-NIQ and its hazardous analogs.

Operational Handling Protocols

To ensure scientific integrity and safety, the following "Closed-Loop" protocol is required. This system minimizes dust generation, which is the primary exposure vector for solid nitro-heterocycles.

A. Engineering Controls[11]
  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood (Face velocity: 100 fpm) or a Powder Containment Hood .

  • Static Control: Nitro compounds can be shock-sensitive or electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (yellow/orange for high visibility of spills).

B. Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P100 disposable respirator (minimum) if outside a glovebox; Powered Air Purifying Respirator (PAPR) recommended for quantities >1g.

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Long-cuff Nitrile or Laminate (Silver Shield) for permeation resistance against nitro-aromatics.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

C. The "Solvent-First" Weighing Method

Rationale: 4-NIQ is a light, fluffy solid that creates aerosolized dust easily. Dissolving it immediately reduces inhalation risk.

  • Tare a pre-labeled vial containing a stir bar inside the hood.

  • Transfer the solid 4-NIQ gently using a disposable anti-static spatula.

  • Immediately add the reaction solvent (e.g., DCM, DMF) to the vial to wet the solid.

  • Cap the vial before removing it from the balance.

  • Wipe the exterior of the vial with a solvent-dampened tissue (treat tissue as hazardous waste).

Synthesis Context & Reactivity Hazards

Understanding the synthesis of 4-NIQ is vital for safety, as the precursors are often more dangerous than the product itself.

Synthesis Pathway Risks

Direct nitration of isoquinoline yields the 5- and 8-isomers. Accessing the 4-position typically requires the N-oxide Route , which introduces thermal instability risks.

SynthesisRisks IsoQ Isoquinoline IsoNO Isoquinoline N-oxide (Energetic Precursor) IsoQ->IsoNO Oxidation (MCPBA/H2O2) NitroNO This compound N-oxide (Explosion Hazard if Dry) IsoNO->NitroNO Nitration (HNO3/H2SO4) Exothermic! Target This compound (Target) NitroNO->Target Deoxygenation (PCl3/Raney Ni) Toxic Byproducts

Figure 2: The N-oxide synthesis route showing critical energetic control points.

Reactivity Profile
  • Thermal Stability: Avoid temperatures >150°C. Nitro-isoquinolines can decompose violently.

  • Incompatibilities:

    • Strong Reducing Agents: Hydrazine, metal hydrides (risk of rapid heat evolution).

    • Bases: Strong bases can induce nucleophilic attack and ring cleavage or polymerization.

Emergency Response & Waste Management

Spill Cleanup (Dry Solid)
  • Evacuate the immediate area and allow dust to settle (15 mins).

  • Don PPE (Double gloves, Goggles, N95/P100).

  • Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation. Do NOT dry sweep.

  • Scoop material into a wide-mouth hazardous waste jar.

  • Wash surface with 0.1M NaOH (degrades many nitro compounds) followed by water.

Waste Disposal[11]
  • Segregation: Do not mix with oxidizers or strong acids.

  • Labeling: Clearly tag as "Toxic / Suspected Mutagen / Nitro-organic."

  • Destruction: Incineration is the preferred method for nitro-heterocycles.

References

  • National Institutes of Health (NIH) - PubChem. this compound (Compound CID 11105846). Retrieved from [Link]

  • Ochiai, E. (1967). Aromatic Amine Oxides.[3] Elsevier. (Foundational text on the nitration of isoquinoline N-oxides and the explosion hazards of nitrate salts of N-oxides).

Sources

An In-Depth Technical Guide to the Stability and Storage of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical stability and appropriate storage conditions of reagents is paramount to ensuring experimental reproducibility, safety, and the integrity of research outcomes. This guide provides a detailed technical overview of 4-Nitroisoquinoline, a key intermediate in pharmaceutical research and organic synthesis. We will delve into its stability profile, potential degradation pathways, and provide field-proven best practices for its storage and handling.

Introduction to this compound: A Chemist's Perspective

This compound (CAS No. 36073-93-5) is an organic compound featuring an isoquinoline core substituted with a nitro group at the fourth position.[1][2] This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The presence of the electron-withdrawing nitro group renders the isoquinoline ring susceptible to nucleophilic substitution reactions and reduction to the corresponding aminoisoquinoline. Given its role as a foundational building block, maintaining the chemical integrity of this compound is a critical first step in any synthetic campaign.

Physically, this compound is typically a yellow to orange crystalline solid.[1] While it has limited solubility in water, it is moderately soluble in common organic solvents.[1]

Chemical Stability and Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer potential instabilities based on the known chemistry of nitroaromatic compounds and isoquinoline derivatives.

Inherent Stability of the Nitroaromatic System

Organic nitro compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[3] While this compound is generally stable under standard ambient conditions, exposure to high temperatures should be avoided to prevent decomposition, which can be violent in some cases for pure organic nitro compounds.[3] The presence of impurities can also lower the thermal stability of nitro compounds.[3]

Susceptibility to Reduction

The nitro group is readily reducible to an amino group. This transformation can be initiated by various reducing agents, including catalytic hydrogenation or chemical reductants. In a research setting, unintentional reduction could occur in the presence of incompatible reagents or metal contaminants. Therefore, it is crucial to avoid storing this compound with reducing agents.

Photochemical Sensitivity
Microbial Degradation

Research has shown that related nitrogen-heterocyclic compounds like quinoline can be degraded by microorganisms.[4][5] While not a primary concern for neatly stored chemical reagents, this highlights the general susceptibility of the isoquinoline core to biological degradation, which could be a factor in long-term storage under non-ideal conditions or in cases of contamination.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is essential. These recommendations are synthesized from safety data sheets and general best practices for handling nitro compounds.

Core Storage Conditions

The primary objective is to store this compound in a manner that minimizes exposure to factors that can promote degradation. The following table summarizes the key storage parameters.

ParameterRecommendationRationale
Temperature Cool, dry place.[6][7]To minimize the rate of potential thermal degradation.
Atmosphere Tightly sealed container.[6][7]To prevent exposure to moisture and atmospheric contaminants.
Light Store in a dark place or in an amber vial.[8]To prevent potential photochemical degradation.
Inert Gas Not explicitly required but good practice for long-term storage.To displace oxygen and moisture, further ensuring stability.
Incompatible Substances

To prevent accidental reactions and degradation, this compound should be stored separately from incompatible materials. These include:

  • Strong Oxidizing Agents: Can react with the isoquinoline ring.

  • Strong Reducing Agents: Can reduce the nitro group.

  • Strong Acids and Bases: Can potentially catalyze degradation reactions.

  • Flammable Substances: Due to the general fire hazard associated with organic compounds.[9]

Handling Procedures

Proper handling is as crucial as correct storage for maintaining the integrity of the compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6]

  • Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination.

  • Spills: In case of a spill, avoid generating dust.[10] Clean up using dry procedures and place the material in a suitable, labeled container for waste disposal.[10]

Experimental Workflow: Stability Assessment of this compound

To empirically validate the stability of a batch of this compound, a systematic stability study can be conducted. The following protocol outlines a general approach.

Protocol for a Short-Term Stability Study
  • Sample Preparation: Aliquot the this compound sample into several amber glass vials.

  • Initial Analysis (T=0): Analyze one vial immediately to establish a baseline. Recommended analytical techniques include:

    • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any initial impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Stress Conditions: Store the remaining vials under various conditions:

    • Elevated Temperature: e.g., 40°C.

    • High Humidity: e.g., 75% relative humidity.

    • Light Exposure: e.g., exposure to ambient laboratory light.

    • Control: Store one vial under the recommended storage conditions (cool, dark, dry).

  • Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 1 week, 2 weeks, 1 month).

  • Data Analysis: Compare the analytical data from the stressed samples to the initial data and the control sample to assess any degradation.

Visualizing the Stability Study Workflow

The following diagram illustrates the logical flow of the stability assessment protocol.

Stability_Study_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_results 4. Results Start Start with This compound Sample Aliquot Aliquot into Amber Vials Start->Aliquot Initial_Analysis T=0 Analysis (HPLC, MS, NMR) Aliquot->Initial_Analysis Elevated_Temp Elevated Temp. Aliquot->Elevated_Temp High_Humidity High Humidity Aliquot->High_Humidity Light_Exposure Light Exposure Aliquot->Light_Exposure Control Control Aliquot->Control Data_Analysis Compare Data & Assess Degradation Initial_Analysis->Data_Analysis Time_Point_Analysis Time-Point Analysis Time_Point_Analysis->Data_Analysis Elevated_Temp->Time_Point_Analysis High_Humidity->Time_Point_Analysis Light_Exposure->Time_Point_Analysis Control->Time_Point_Analysis

Caption: Workflow for assessing the stability of this compound.

Conclusion: Ensuring Research Integrity

The chemical stability of this compound is robust under recommended storage conditions. By adhering to the principles of cool, dry, and dark storage, and by handling the compound with appropriate care to avoid contamination and exposure to incompatible substances, researchers can ensure its integrity for use in sensitive synthetic and drug discovery applications. The implementation of routine stability assessments, particularly for long-term storage or for critical applications, provides an additional layer of quality control, safeguarding the reliability and reproducibility of experimental results.

References

  • Chemsrc. 4-NITRO-ISOQUINOLIN-1-OL | CAS#:55404-29-0. [Link]

  • Lyme Congregational Church Boston. Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties and Sourcing from China. [Link]

  • Ministry of Manpower. Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11105846, this compound. [Link]

  • National Center for Biotechnology Information. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

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The Nitro Group as a Versatile Activator and Directing Group in 4-Nitroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the reactivity of the nitro group in 4-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic effects of the nitro group, its role in directing substitution reactions, and its synthetic transformations, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Unique Chemical Landscape of this compound

The isoquinoline scaffold is a prominent heterocyclic motif in numerous natural products and pharmacologically active molecules. The introduction of a nitro group at the 4-position profoundly alters the electronic landscape of the entire ring system, rendering this compound a versatile intermediate for the synthesis of a diverse array of functionalized isoquinolines. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This dual reactivity makes this compound a fascinating subject of study and a valuable building block in synthetic organic chemistry.

This guide will dissect the key facets of the nitro group's reactivity in this specific context, providing not just procedural steps but also the underlying chemical principles that govern these transformations.

Synthesis of this compound

The primary route to this compound involves the direct nitration of isoquinoline. However, this reaction requires careful control of conditions to achieve the desired regioselectivity.

Electrophilic Nitration of Isoquinoline

The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, as electrophilic attack preferentially occurs on the more electron-rich benzene ring.[1] To achieve nitration at the 4-position, the N-oxide is often employed as an intermediate.

Protocol: Synthesis of this compound N-oxide

A common precursor to 4-substituted isoquinolines is the corresponding N-oxide. The N-oxide directs nitration to the 4-position.

  • Step 1: N-Oxidation of Isoquinoline: Isoquinoline is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form isoquinoline N-oxide.

  • Step 2: Nitration of Isoquinoline N-oxide: The resulting N-oxide is then nitrated using a mixture of potassium nitrate and sulfuric acid at room temperature.[2] The N-oxide functionality activates the 4-position for electrophilic attack.

  • Step 3: Deoxygenation (optional): The this compound N-oxide can then be deoxygenated using a reducing agent like phosphorus trichloride to yield this compound.

Synthesis_of_4_Nitroisoquinoline Isoquinoline Isoquinoline N_Oxide Isoquinoline N-oxide Isoquinoline->N_Oxide H₂O₂ / Acetic Acid Nitro_N_Oxide This compound N-oxide N_Oxide->Nitro_N_Oxide KNO₃ / H₂SO₄ Nitroisoquinoline This compound Nitro_N_Oxide->Nitroisoquinoline PCl₃ (Deoxygenation)

Nucleophilic Aromatic Substitution (SNAr): The Activating Power of the Nitro Group

The most significant impact of the nitro group at the 4-position is the profound activation of the isoquinoline ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for nucleophilic attack.[3]

Mechanism and Regioselectivity

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group (or another suitable leaving group at an activated position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring.

For isoquinoline derivatives, nucleophilic attack is favored at positions 1 and 3 of the pyridine ring.[4][5] The presence of the nitro group at position 4 further activates the ring, making it susceptible to attack by a wide range of nucleophiles. While the nitro group itself can be displaced, it is more common for it to activate a leaving group at an adjacent position. In the case of 4-nitroquinoline 1-oxide, nucleophilic substitution has been observed to occur at the 3-position.[6]

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group This compound Meisenheimer_Complex Meisenheimer_Complex Substituted_Product

Representative Protocol: Amination of a 4-Chloro-7-nitroquinoline

While a direct displacement of the nitro group is less common without further activation, the principle of its activating effect is well-demonstrated in related systems. The following protocol for the amination of a chloro-substituted nitroquinoline illustrates the synthetic utility of this reactivity.[7]

Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine [7]

  • Reactant Preparation: A mixture of 4,7-dichloroquinoline and an excess of N,N-dimethylethane-1,2-diamine is prepared.

  • Reaction: The mixture is heated with stirring. The temperature is gradually increased to 80 °C and maintained for 1 hour.

  • Completion: The temperature is then raised to 130 °C and held for 7 hours.

  • Work-up: After cooling, the reaction mixture is worked up using standard procedures to isolate the desired 4-aminoquinoline derivative.

Reactant 1Reactant 2Temperature (°C)Time (h)ProductReference
4,7-dichloroquinolineN,N-dimethylethane-1,2-diamine80 then 1301 then 7N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[7]

Electrophilic Aromatic Substitution: The Deactivating and Directing Influence of the Nitro Group

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature.[8][9] This effect is compounded by the inherent electron-deficient character of the pyridine ring in isoquinoline.

Regioselectivity

Electrophilic attack on the isoquinoline ring system preferentially occurs on the more electron-rich carbocyclic (benzene) ring at positions 5 and 8.[1][10] The pyridine ring is strongly deactivated towards electrophiles. The presence of the nitro group at position 4 further deactivates the entire molecule, making electrophilic substitution challenging. If forced, the substitution will still occur at the 5 or 8 position, as the deactivating effect of the nitro group is felt throughout the ring system, but the benzenoid ring remains the more reactive of the two.

Electrophilic_Substitution This compound This compound Positions_5_8 Positions 5 & 8 (More Favorable) This compound->Positions_5_8 Electrophilic Attack Pyridine_Ring Pyridine Ring (Less Favorable) This compound->Pyridine_Ring Electrophilic Attack (Disfavored)

Reduction of the Nitro Group: A Gateway to 4-Aminoisoquinoline

The reduction of the nitro group to an amino group is one of the most synthetically valuable transformations of this compound. This reaction opens up a vast array of subsequent functionalization possibilities, as the resulting 4-aminoisoquinoline is a key precursor for many biologically active compounds.[11]

Common Reduction Methods

A variety of well-established methods can be employed for the reduction of the nitro group in this compound. The choice of reagent often depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.[2]

  • Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of a strong acid (e.g., HCl) are classic and effective reducing agents for nitroarenes.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can also effect the reduction.

  • Other Reagents: Sodium dithionite (Na₂S₂O₄) or samarium(0) are also known to selectively reduce nitro groups.[11]

Representative Protocol: Catalytic Hydrogenation of 1,3-dichloro-6-nitroisoquinoline

The following protocol, adapted from a patent for the synthesis of 6-aminoisoquinoline, demonstrates a typical catalytic hydrogenation procedure that is applicable to the reduction of the nitro group in this compound.[2]

Protocol: Reduction of a Nitroisoquinoline Derivative [2]

  • Catalyst Charging: A reaction vessel is charged with 1,3-dichloro-6-nitroisoquinoline and a palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%).

  • Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude aminoisoquinoline derivative, which can be further purified by recrystallization or chromatography.

SubstrateCatalystHydrogen SourceProductReference
1,3-dichloro-6-nitroisoquinolinePd/CH₂ gas6-amino-1,3-dichloroisoquinoline[2]

Cycloaddition Reactions: Potential for Ring Construction

While less explored for this compound itself, the nitro group can participate in cycloaddition reactions, acting as a potent activating group for a dienophile or dipolarophile.[12][13]

[4+2] Cycloaddition (Diels-Alder Reaction)

The electron-deficient double bond of the pyridine ring, further activated by the nitro group, could potentially act as a dienophile in a Diels-Alder reaction with an electron-rich diene. However, the aromaticity of the isoquinoline system presents a significant energy barrier for this type of transformation under thermal conditions. Photochemical [2+2] cycloadditions are another possibility.[14][15]

[3+2] Dipolar Cycloaddition

The nitro group can activate an adjacent double bond to participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones.[12] This would provide a route to novel fused heterocyclic systems. Further research is needed to fully explore the potential of this compound in these cycloaddition reactions.

Cycloaddition_Potential This compound This compound Diels_Alder [4+2] Cycloaddition (Diels-Alder) This compound->Diels_Alder as Dienophile Dipolar_Cycloaddition [3+2] Dipolar Cycloaddition This compound->Dipolar_Cycloaddition as Dipolarophile

Conclusion

The nitro group in this compound is a powerful and versatile functional group that dictates the molecule's reactivity. It serves as a strong activating group for nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents onto the isoquinoline core. Conversely, it deactivates the ring towards electrophilic attack, directing any substitution to the carbocyclic ring. Furthermore, the nitro group can be readily reduced to the corresponding amine, providing a crucial entry point for further synthetic diversification. While its participation in cycloaddition reactions is less documented, the electronic properties it imparts suggest a rich potential for the construction of complex heterocyclic systems. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound as a strategic building block in medicinal chemistry and materials science.

References

  • Química Orgánica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 20(24), 7349–7352. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminoisoquinoline. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • Lutz, R. E., & Clark, C. T. (1965). The Reaction between 4-Nitroquinoline 1-Oxide and Diethyl Sodiomalonate. An Unexpected Nucleophilic Substitution. The Journal of Organic Chemistry, 30(8), 2713–2716. [Link]

  • Evano, G., & Theunissen, C. (2017). U.S. Patent No. 9,840,468. Washington, DC: U.S.
  • Chad's Prep. (2021, February 22). 16.6 Cycloaddition Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chemistry of Heterocyclic Compounds, 56(12), 1558-1561.
  • Chemical Freelancers. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline [Video]. YouTube. [Link]

  • Zaitsev, A. V., & Pozharskii, A. F. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-33.
  • Rigby, J. H., & Rege, S. D. (2003). [6 + 4] Cycloaddition Reactions. In Organic Reactions (pp. 1-120). John Wiley & Sons, Inc.
  • Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., & Illescas, B. (1998). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Molecules, 3(3), 57-64. [Link]

  • Wikipedia. (n.d.). Cycloaddition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]

Sources

Electronic Topography and Reactivity of 4-Nitroisoquinoline: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroisoquinoline (CAS: 36073-93-5) represents a highly polarized heterocyclic scaffold characterized by extreme electron deficiency.[1] Unlike its carbocyclic analog (nitronaphthalene), the fusion of a pyridine-like ring with a nitro group at position 4 creates a unique "push-pull" electronic landscape—though in this case, both the ring nitrogen and the nitro group act as powerful electron-withdrawing elements ("pull-pull").

This guide dissects the molecular orbitals and reactivity profiles of this compound, providing researchers with a predictive map for chemical modification. We focus on the C1 position as a "super-electrophile" susceptible to nucleophilic attack and the nitro group as a gateway to functionalized amino-isoquinolines.

Section 1: Electronic Topography & Orbital Analysis[1]

To manipulate this compound, one must first understand the competition for electron density between the ring nitrogen (


) and the nitro group (

).
The "Pull-Pull" Effect
  • The Ring Nitrogen (

    
    ):  exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, depleting electron density from the adjacent carbons (
    
    
    and
    
    
    ).
  • The Nitro Group (

    
    ):  A strong 
    
    
    
    -acceptor.[1] In the 4-position, it conjugates effectively with the
    
    
    bond.
  • Net Result: The

    
     position becomes the most electron-deficient site in the molecule, significantly more electrophilic than in unsubstituted isoquinoline.
    
Site Classification (HSAB Theory)

Based on Hard-Soft Acid-Base theory:

  • Hard Electrophile (

    
    ):  The carbon adjacent to the ring nitrogen. It carries a high partial positive charge (
    
    
    
    ) and is the primary target for hard nucleophiles (e.g.,
    
    
    ,
    
    
    ).
  • Soft Electrophile (Benzenoid Ring): The

    
     ring is deactivated but retains some aromatic character.[1] It is generally inert to electrophilic substitution under standard conditions.[1]
    
  • Redox Center (

    
    ):  The nitro group serves as an electron sink, stabilizing anionic intermediates formed during nucleophilic attack on the ring (Meisenheimer-type complexes).
    

Section 2: Nucleophilic Susceptibility (The Dominant Mode)

The defining characteristic of this compound is its reactivity toward nucleophiles.[1] The molecule effectively behaves as a "heterocyclic nitroarene," sharing reactivity patterns with trinitrobenzene (TNB) but with regioselectivity directed by the heterocyclic nitrogen.

The C1 "Hotspot"

Nucleophilic attack occurs almost exclusively at


.[1]
  • Mechanism: Addition-Elimination (if a leaving group is present) or Addition-Oxidation (if

    
     is the substituent).[1]
    
  • Kinetic vs. Thermodynamic Control: Attack at

    
     is kinetically favored due to the proximity to the electronegative nitrogen. The 4-nitro group stabilizes the resulting anionic intermediate (dihydroisoquinoline anion) via resonance.
    
Covalent Hydration

A critical phenomenon for researchers handling this compound in aqueous media is covalent hydration .[1]

  • Observation: In acidic or neutral aqueous solutions, water can add across the

    
     bond.
    
  • Implication: This reversible formation of a "pseudo-base" (1-hydroxy-1,2-dihydro-4-nitroisoquinoline) can complicate HPLC analysis and pKa determinations.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for nucleophilic attack and reduction.

ReactivityMap Start This compound Nu_Attack Nucleophilic Attack (C1 Position) Start->Nu_Attack + Nucleophile (Nu-) Reduction Nitro Reduction (C4 Position) Start->Reduction + [H] (Fe/H+ or H2/Pd) Meisenheimer Anionic $sigma$-Adduct (Meisenheimer Complex) Nu_Attack->Meisenheimer Addition Amine 4-Aminoisoquinoline Reduction->Amine 6e- Reduction Substituted 1-Substituted-4-Nitroisoquinoline Meisenheimer->Substituted Oxidation/Elimination

Caption: Divergent reactivity pathways. Red path indicates nucleophilic addition at C1 (favored by electron deficiency).[1] Green path indicates reduction of the nitro group.

Section 3: Electrophilic Potential (The Deactivated State)

Researchers attempting Electrophilic Aromatic Substitution (


) on this compound will face significant challenges.
  • Deactivation: The pyridine ring is deactivated by

    
    .[1] The benzenoid ring is deactivated by the inductive effect of the nitro-pyridine moiety.
    
  • Protonation: In strong acid (nitration media), the ring nitrogen protonates (

    
    ), creating a dicationic species that is virtually inert to electrophiles.
    

Section 4: Experimental Protocols

The following protocols are designed for high reproducibility and "green" chemistry compliance where possible.

Protocol A: Selective Reduction to 4-Aminoisoquinoline

Context: 4-Aminoisoquinoline is a versatile intermediate for kinase inhibitors.[1] This protocol avoids the use of harsh Sn/HCl conditions, utilizing an Iron/Ammonium Chloride system that tolerates other sensitive functional groups.

Reagents:

  • This compound (1.0 equiv)[1]

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)[1]

Workflow:

  • Dissolution: Dissolve this compound in Ethanol/Water (4:1) in a round-bottom flask.

  • Activation: Add

    
     and stir for 5 minutes at room temperature.
    
  • Reduction: Add Iron powder in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by TLC (typically 1–3 hours).[1] The yellow nitro compound will fade to a fluorescent/colorless amine.[1]
    
  • Work-up (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     and extract with Ethyl Acetate.
    
  • Yield: Expect 85–95% conversion.

Protocol B: C1-Functionalization via Reissert-Type Reaction

Context: This reaction exploits the electrophilicity of C1 to introduce a carbon substituent, useful for synthesizing isoquinoline alkaloids.

Reagents:

  • This compound[1][2]

  • Benzoyl chloride (

    
    , 1.5 equiv)
    
  • Trimethylsilyl cyanide (

    
    , 1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Workflow:

  • Activation: Dissolve this compound in anhydrous DCM under Argon.

  • Acylation: Add Benzoyl chloride dropwise at

    
    . This forms the N-benzoyl-4-nitroisoquinolinium salt (highly electrophilic at C1).[1]
    
  • Nucleophilic Attack: Add TMSCN dropwise.[1] Stir at

    
     for 1 hour, then warm to RT.
    
  • Mechanism: The cyanide attacks C1, forming a 1,2-dihydroisoquinoline (Reissert compound).[1]

  • Aromatization (Optional): To restore the aromatic system (yielding 1-cyano-4-nitroisoquinoline), treat the intermediate with a base (DBU) or oxidant.[1]

Section 5: Data Summary[1]

ParameterValue / DescriptionSignificance
Primary Electrophilic Site C1 Site of nucleophilic attack (Grignard, CN, OH).[1]
Secondary Electrophilic Site C3 Active only with small, hard nucleophiles; kinetically slower than C1.[1]
Nucleophilic Site Nitro Oxygens Lewis basic sites; coordinate to Lewis acids.[1]
Reduction Potential High (Facile)Nitro

Amine conversion is easier than in nitrobenzene due to ring deficiency.[1]
pKa (Conjugate Acid) ~1.5 - 2.0Very weak base; difficult to protonate compared to isoquinoline (

).[1]

References

  • Makosza, M. (2014).[1][3] "Reactions of nucleophiles with nitroarenes: multifacial and versatile electrophiles."[1][3] Chemistry – A European Journal.[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell.[1] (Standard reference for Isoquinoline reactivity patterns).

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.[1] [1]

  • Brown, W. D., & Gouliaev, A. H. (2005).[1][4] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses. (Provides context on nitration regioselectivity).

  • Lo, W. F., et al. (2017).[1] "Reactions of Electrophiles with Nucleophilic Thiolate Sites." PMC - PubMed Central.[1] (Context on HSAB theory and electrophile-nucleophile interactions).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Nitroisoquinoline via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct nitration of isoquinoline is a classic trap in heterocyclic chemistry. Under standard electrophilic substitution conditions (


), the basic nitrogen atom protonates, deactivating the pyridine ring and directing substitution to the 5- and 8-positions of the benzenoid ring.

To synthesize 4-nitroisoquinoline , one must reverse the electronic bias of the heterocyclic ring. This Application Note details the N-Oxide Activation Strategy , a three-step protocol that utilizes the "push-pull" electronic character of the N-oxide moiety to direct nitration exclusively to the C4 position. This protocol ensures high regiochemical purity (>98%) and avoids the difficult chromatographic separation of 5/8-isomers.

Core Workflow
  • N-Oxidation: Conversion of Isoquinoline to Isoquinoline

    
    -oxide.[1][2]
    
  • Regioselective Nitration: Electrophilic substitution at C4.

  • Chemo-selective Deoxygenation: Removal of the N-oxide oxygen without reducing the nitro group.

Strategic Rationale & Mechanism

The "5/8-Nitro" Problem

Direct nitration of isoquinoline proceeds via the isoquinolinium cation. The positive charge on the nitrogen exerts a strong


 (inductive) and 

(mesomeric) effect, severely deactivating the pyridine ring. Consequently, the electrophile (

) attacks the less deactivated benzene ring at positions 5 and 8 (

-positions relative to the ring fusion).
The N-Oxide Solution

Oxidation to the


-oxide creates a dipole. While the nitrogen remains electron-withdrawing, the oxygen atom can donate electron density back into the ring via resonance (

effect).
  • Ground State: The N-oxide activates positions 1 and 3 for nucleophilic attack.

  • Reactive State (Nitration): Under acidic nitration conditions, the N-oxide exists in equilibrium with its conjugate acid. However, the unprotonated fraction (or the specific electronic distribution of the N-hydroxy species) allows for significant electron density at C4 , facilitating electrophilic attack at this position, distinct from the protonated isoquinoline precursor.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the requisite reagents.

SynthesisPath cluster_legend Process Control Iso Isoquinoline IsoNO Isoquinoline N-Oxide Iso->IsoNO Step 1: mCPBA or H2O2/AcOH (N-Oxidation) NitroNO This compound N-Oxide IsoNO->NitroNO Step 2: HNO3, H2SO4 (100°C) IsoNO->NitroNO Critical: Temp Control Product This compound NitroNO->Product Step 3: PCl3, CHCl3 (Deoxygenation)

Figure 1: Synthetic pathway for the regioselective synthesis of this compound.

Detailed Experimental Protocols

Safety Warning (Critical)
  • Carcinogenicity: Nitro-isoquinoline derivatives and their N-oxides are potential mutagens and carcinogens (analogous to 4-nitroquinoline-1-oxide, "4-NQO").[3] Handle all solids in a glovebox or a certified fume hood.

  • Explosion Hazard: Step 2 involves heating concentrated nitric acid with organic material. Ensure a blast shield is in place.

  • Reactivity: Step 3 uses Phosphorus Trichloride (

    
    ), which reacts violently with water to produce HCl gas.
    
Step 1: Synthesis of Isoquinoline N-Oxide

Reagents: Isoquinoline (1.0 eq), 3-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Dissolution: Dissolve 12.9 g (100 mmol) of isoquinoline in 250 mL of DCM in a 500 mL round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add 25.8 g (approx. 1.2 eq based on purity) of mCPBA portion-wise over 20 minutes.

    • Note: Maintaining 0°C prevents uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the organic layer with 10% aqueous

      
       (
      
      
      
      mL) to remove the 3-chlorobenzoic acid byproduct.
    • Wash with brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~13.0–14.0 g (90-95%) of an off-white solid.

    • Checkpoint: Purity can be verified by TLC (DCM/MeOH 9:1). The N-oxide is significantly more polar than the starting material.

Step 2: Regioselective Nitration (The Critical Step)

Reagents: Isoquinoline N-oxide (from Step 1), Conc.


, Fuming 

.
  • Preparation: In a 250 mL flask equipped with a reflux condenser, dissolve 10 g of Isoquinoline N-oxide in 30 mL of conc.

    
    .
    
  • Nitration: Cool to 0°C. Dropwise add a mixture of 15 mL conc.

    
     and 10 mL fuming 
    
    
    
    .
    • Caution: This addition is exothermic.

  • Heating: Once addition is complete, heat the oil bath to 100°C for 3 hours.

    • Mechanistic Note: Heat is required to overcome the activation energy for the deactivated ring system, but excessive heat (>120°C) may lead to dinitration.

  • Quench: Cool the mixture to RT and pour onto 300 g of crushed ice.

  • Precipitation: Neutralize carefully with solid

    
     or concentrated 
    
    
    
    until pH 8-9. The yellow precipitate is This compound N-oxide .
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Yield: ~60-70%. Yellow needles. Mp: 220–222°C.

Step 3: Deoxygenation to this compound

Reagents: this compound N-oxide, Phosphorus Trichloride (


), Chloroform (

). Alternative: Phosphorus Tribromide (

) or Triethyl phosphite (

) can be used, but

is the standard economical choice. Do NOT use Catalytic Hydrogenation (

), as this will reduce the nitro group to an amine.
  • Setup: Suspend 5.0 g (26 mmol) of this compound N-oxide in 100 mL of dry chloroform.

  • Addition: Under

    
     atmosphere, add 4.0 mL (45 mmol) of 
    
    
    
    dropwise at room temperature.
  • Reflux: Heat the mixture to reflux (approx. 61°C) for 1-2 hours.

    • Observation: The solution should clarify as the N-oxide is reduced.

  • Quench: Cool to 0°C. Slowly add ice water to hydrolyze excess

    
    .
    
    • Warning: Violent reaction. HBr/HCl evolution.

  • Extraction: Basify with dilute

    
     to pH 8. Separate the organic layer.[4] Extract aqueous layer with DCM (
    
    
    
    mL).
  • Isolation: Dry combined organics over

    
     and concentrate.
    
  • Final Purification: Recrystallize from ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexane).

Analytical Data & Quality Control

The following table summarizes the expected physical data for validation.

CompoundAppearanceMelting Point (°C)key

NMR Feature (

)
Isoquinoline Low-melting solid/oil26-28H1 singlet @

9.25
Isoquinoline N-oxide Off-white solid103-105H1 shift upfield to

8.78
This compound N-Oxide Yellow needles220-222Loss of H4 signal; H1 singlet desheilded
This compound Light yellow solid64-66H1 singlet @

9.40 (highly deshielded)
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Nitration).

    • Cause: Temperature too low (<80°C) prevents reaction; Temperature too high (>120°C) causes tarring.

    • Fix: Maintain strict 100°C oil bath temperature.

  • Issue: Chlorination at C1 during Step 3.

    • Cause: Use of

      
       instead of 
      
      
      
      , or excessive heating.
    • Fix: Ensure reagent quality (

      
      ) and limit reflux time to 1 hour.
      

References

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
  • Robison, M. M., & Robison, B. L. (1958). "The Nitration of Isoquinoline N-Oxide." Journal of Organic Chemistry, 23(7), 1071-1072. Link

  • Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for electrophilic substitution mechanisms in heterocycles).

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Hamana, M. (1961). "Reaction of Aromatic N-Oxides with Phosphorous Trichloride." Yakugaku Zasshi, 81, 574.

Sources

Strategic Applications of 4-Nitroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of nitrogen-heterocycle medicinal chemistry, 4-nitroisoquinoline serves as a high-value "masked" intermediate rather than a final pharmacophore. Its strategic utility lies in its dual reactivity: the nitro group acts as a potent electron-withdrawing group (EWG) that activates the C1 position for nucleophilic attack, and subsequently serves as a precursor to the 4-aminoisoquinoline scaffold—a privileged motif in kinase inhibitor design (e.g., RIPK2, PLK1, and Haspin inhibitors).

This guide details the protocols for leveraging this compound to synthesize bioactive libraries, focusing on the controlled reduction to the amine and subsequent derivatization into urea/amide-based kinase inhibitors.

Part 1: Strategic Utility & Mechanism

The this compound scaffold offers a distinct advantage over its quinoline counterparts due to the specific electronic distribution of the isoquinoline ring.

The "Nitro Handle" Effect
  • Electronic Activation: The nitro group at C4, combined with the ring nitrogen (N2), creates a "push-pull" system. This significantly lowers the electron density at C1 , facilitating nucleophilic aromatic substitution (SNAr) or Reissert-type reactions before the nitro group is reduced.

  • The Kinase Hinge Binder: Upon reduction, the resulting 4-aminoisoquinoline moiety mimics the adenine ring of ATP. The N2 and the exocyclic 4-NH group form a critical bidentate hydrogen-bonding motif with the hinge region of various kinases.

Synthetic Pathway Visualization

The following diagram outlines the strategic workflow from the nitro-precursor to the active kinase inhibitor.

SyntheticPathway Figure 1: Strategic utilization of this compound in drug design. Nitro This compound (Precursor) Activation C1-Functionalization (Optional S_NAr) Nitro->Activation Activated by NO2 Reduction Reduction Step (Nitro -> Amine) Nitro->Reduction Direct Reduction Activation->Reduction Pd/C, H2 or Fe/NH4Cl Amine 4-Aminoisoquinoline (Key Intermediate) Reduction->Amine Library Urea/Amide Derivatization (Kinase Inhibitor) Amine->Library Isocyanates/Acyl Chlorides

Part 2: Experimental Protocols

Protocol A: Chemoselective Reduction of this compound

Objective: To convert this compound to 4-aminoisoquinoline without over-reducing the heterocyclic ring (e.g., to tetrahydroisoquinoline), which is a common risk with high-pressure hydrogenation.

Mechanism: The use of Iron (Fe) powder in Ammonium Chloride (NH₄Cl) provides a mild, chemoselective reduction that targets the nitro group while sparing the halogen substituents (if present at C1/C3) and the aromatic ring system.

Materials:
  • This compound (1.0 equiv)

  • Iron powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

  • Ethyl Acetate (for extraction)

  • Celite® 545 (filtration aid)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.74 g, 10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid NH₄Cl (2.65 g, 50 mmol) to the solution. Stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron powder (2.80 g, 50 mmol) in portions to avoid rapid exotherm.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5). The starting material (yellow/orange) should disappear, replaced by a fluorescent blue spot (amine) under UV.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove iron residues. Wash the pad with warm Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude 4-aminoisoquinoline is typically obtained as a light brown solid (Yield: >85%). If necessary, recrystallize from toluene/hexane.

Critical Note: Avoid using SnCl₂/HCl if acid-sensitive groups are present elsewhere on the ring. The Fe/NH₄Cl method is pH neutral.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Objective: To synthesize a library of kinase inhibitors by reacting 4-aminoisoquinoline with various isocyanates. This mimics the scaffold of drugs like Sorafenib.

Materials:
  • 4-Aminoisoquinoline (from Protocol A)

  • Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N) (optional, catalytic)

Step-by-Step Methodology:
  • Dissolution: Dissolve 4-aminoisoquinoline (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A precipitate (the urea product) often forms.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Evaporate solvent and purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H NMR. The urea protons typically appear as two singlets between δ 8.5–10.0 ppm (D₂O exchangeable).

Part 3: Data & Validation (E-E-A-T)

Comparative Analysis of Reduction Methods

The following table summarizes why the Fe/NH₄Cl protocol is recommended over alternatives for this specific substrate.

MethodReagentsYieldSelectivityRisk Factors
Recommended Fe / NH₄Cl / EtOH 85-92% High Minimal. Tolerates halogens (Cl, Br) on the ring.
Acidic ReductionSnCl₂ / HCl70-80%ModerateDifficult work-up (emulsions); may hydrolyze sensitive groups.
Catalytic Hydrog.H₂ / Pd-C90-95%LowHigh Risk: Can reduce the isoquinoline ring to tetrahydroisoquinoline.
Sulfide ReductionNa₂S or NaSH60-70%HighStrong odor; generates sulfur waste.
Workflow Diagram: Library Generation

Workflow Figure 2: Workflow for generating 4-aminoisoquinoline kinase inhibitor libraries. Start Start: this compound Step1 Reduction (Fe/NH4Cl) Reflux, 4h Start->Step1 Check1 QC: TLC/LCMS (Confirm Amine) Step1->Check1 Step2 Coupling (R-NCO) DCM, 0°C -> RT Check1->Step2 Pass Purify Filtration/Chromatography Step2->Purify Final Final Library: 4-Isoquinolyl-Ureas Purify->Final

References

  • Synthesis of 4-Aminoisoquinoline Derivatives

    • Title: Synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

    • Relevance: Establishes the 4-amino-heterocycle as a valid
  • Reduction Protocols

    • Title: Isoquinoline, 5-bromo-8-nitro- (Organic Syntheses Procedure).[2]

    • Source: Organic Syntheses.[1][3][4]

    • URL:[Link]

    • Relevance: Provides authoritative grounding for the handling and reduction of nitro-isoquinolines.
  • Kinase Inhibitor Design

    • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.[1][5]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Validates the bio-isosteric relationship between quinazolines and isoquinolines in

Sources

Application Notes and Protocols for the Functionalization of the 4-Nitroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Nitroisoquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The isoquinoline core is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS-modulating effects.[2] The introduction of a nitro group at the 4-position of the isoquinoline ring profoundly influences its chemical reactivity, rendering the scaffold an exceptionally versatile platform for the synthesis of diverse molecular architectures. The potent electron-withdrawing nature of the nitro group activates the heterocyclic core, making it amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the key strategies for the functionalization of the this compound scaffold, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and drug development.

I. Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of this compound Derivatization

The primary and most exploited route for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group, in concert with the ring nitrogen, significantly depletes the electron density of the isoquinoline core, making it highly susceptible to attack by nucleophiles.[3] This activation is most pronounced at the positions ortho and para to the nitro group.

Mechanistic Rationale

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a suitable leaving group (in many cases, the nitro group itself can act as a leaving group, or a pre-existing halide at an adjacent position). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized over the aromatic system and is particularly stabilized by the nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Addition of Nu- Nucleophile Nucleophile (Nu-) Substituted_Product 4-Substituted-isoquinoline Meisenheimer_Complex->Substituted_Product Elimination of NO2-

Figure 1: Generalized mechanism of the SNAr reaction on this compound.

Protocol 1: SNAr with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with a secondary amine, such as piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add piperidine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF906~85
MorpholineK₂CO₃DMSO906~80
AnilineNaHTHF6512~70

Table 1: Representative conditions for the amination of this compound.

Protocol 2: SNAr with Alkoxide Nucleophiles (Alkoxylation)

This protocol outlines a general method for the synthesis of 4-alkoxyisoquinolines.

Materials:

  • This compound

  • Sodium Methoxide (CH₃ONa)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of sodium methoxide in methanol (e.g., 25 wt%).

  • In a separate flask, dissolve this compound (1.0 eq) in methanol.

  • Add the sodium methoxide solution (1.5 eq) dropwise to the this compound solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

NucleophileSolventTemp (°C)Time (h)Yield (%)
Sodium MethoxideMethanolRT3>90
Sodium EthoxideEthanolRT3>90
Potassium tert-butoxideTHFRT4~85

Table 2: Typical conditions for the alkoxylation of this compound.

II. Reduction of the Nitro Group and Subsequent Derivatization

A powerful strategy to diversify the this compound scaffold is the reduction of the nitro group to a primary amine. The resulting 4-aminoisoquinoline is a versatile intermediate that can undergo a wide range of transformations, including diazotization, acylation, and alkylation, allowing for the introduction of a plethora of functional groups.

Reduction_Derivatization This compound This compound 4-Aminoisoquinoline 4-Aminoisoquinoline This compound->4-Aminoisoquinoline Reduction (e.g., Fe/AcOH, Pd/C, H2) Derivatives Diverse Derivatives (Halides, Amides, etc.) 4-Aminoisoquinoline->Derivatives Further Functionalization (e.g., Sandmeyer, Acylation) Cross_Coupling cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-NO2) Pd0->OxAdd Ar-NO2 Transmetalation Transmetalation (Suzuki or Stille) or Amine Coordination/Deprotonation (Buchwald-Hartwig) OxAdd->Transmetalation Organometallic Reagent or Amine/Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product (Ar-R) This compound This compound Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-NH2)

Sources

development of fluorescent probes using 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Fluorescent Probes Using 4-Nitroisoquinoline for Hypoxia Detection

Abstract

This guide details the development, synthesis, and validation of fluorescent probes utilizing This compound (4-NIQ) as a bioreductive pharmacophore. The this compound moiety functions as a "fluorescence switch," leveraging the electron-withdrawing nitro group to quench fluorescence via Photoinduced Electron Transfer (PET). Upon reduction by Nitroreductase (NTR) —an enzyme overexpressed in hypoxic tumor microenvironments—the nitro group converts to an amino group, restoring fluorescence. This "Off-On" mechanism provides a robust platform for imaging solid tumor hypoxia.

Introduction & Design Principles

The Clinical Need: Hypoxia Imaging

Solid tumors often outgrow their blood supply, creating regions of low oxygen (hypoxia).[1] These regions are resistant to chemotherapy and radiotherapy.[1] Detecting hypoxia is critical for prognosis. Nitroreductase (NTR) is a key biomarker in these environments, capable of reducing nitroaromatics to aromatic amines using NADH as a cofactor.

The this compound Advantage

While many nitro-aromatics (e.g., 4-nitro-1,8-naphthalimide) are used in probes, This compound offers unique advantages:

  • Compact Scaffold: Low molecular weight ensures high cell permeability.

  • Tunable Electronics: The isoquinoline ring allows for easy functionalization at the C-1 and C-3 positions to adjust excitation/emission wavelengths.

  • Quenching Efficiency: The nitro group at C-4 is highly effective at quenching the intrinsic fluorescence of the isoquinoline core via PET.

Mechanism of Action

The probe operates on a reductive "Off-On" switch:

  • State A (Quenched): The electron-deficient -NO₂ group accepts electrons from the excited fluorophore (isoquinoline core), blocking radiative decay (Fluorescence OFF).

  • Bioreduction: In the presence of NTR and NADH, the -NO₂ group is reduced to a hydroxylamine (-NHOH) and finally to an amine (-NH₂).

  • State B (Fluorescent): The electron-donating -NH₂ group blocks the PET pathway and establishes an Intramolecular Charge Transfer (ICT) state, resulting in strong fluorescence (Fluorescence ON).

Mechanism Figure 1: Bioreductive activation mechanism of this compound probes. Probe This compound (Non-Fluorescent) Inter Intermediate (-NHOH) Probe->Inter Reduction (2e-) NTR Nitroreductase (NTR) + NADH NTR->Inter Product 4-Aminoisoquinoline (Highly Fluorescent) Inter->Product Reduction (4e-)

Experimental Protocol: Synthesis & Characterization

Materials
  • Reagents: this compound (CAS 36073-93-5), NADH (disodium salt), Nitroreductase (from E. coli), DMSO (HPLC grade), PBS buffer (pH 7.4).

  • Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrometer, Confocal Laser Scanning Microscope (CLSM).

Synthesis of a Model Probe (4-NIQ-1)

Note: While this compound can be used directly, functionalization at Position 1 improves quantum yield.

Step 1: Activation

  • Dissolve this compound (1.0 eq) in DCM.

  • Add m-CPBA (1.2 eq) at 0°C to generate This compound N-oxide .

  • Stir for 4h, wash with NaHCO₃, and concentrate.

Step 2: Functionalization (Reissert-Henze type reaction)

  • Dissolve N-oxide in anhydrous THF.

  • Add trimethylsilyl cyanide (TMSCN) and benzoyl chloride to introduce a cyano or other nucleophile at C-1, creating a "Push-Pull" system.

  • Alternative for Bio-imaging: React this compound with hydrazine hydrate to yield 1-hydrazino-4-nitroisoquinoline , which can be coupled to aldehydes to form hydrazone-based probes.

Spectroscopic Validation (In Vitro)

Protocol:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Dilute to 10 µM in PBS buffer (pH 7.4).

  • Control Scan: Record emission spectrum (Excitation: ~360-400 nm depending on derivative). Expect low/no signal.

  • Enzymatic Reaction: Add NTR (5 µg/mL) and NADH (100 µM).

  • Time-Course: Record spectra every 2 minutes for 20 minutes.

  • Observation: Look for the emergence of a new emission peak (typically 500–550 nm) corresponding to the amino-isoquinoline.

Data Summary Table: Expected Optical Properties

Parameter This compound (Probe) 4-Aminoisoquinoline (Product)
Absorbance Max 330 nm 370 nm
Emission Max N/A (Quenched) 540 nm (Green)

| Quantum Yield (


)  | < 0.01 | 0.35 - 0.50 |
| Stokes Shift  | N/A | ~170 nm |

Biological Validation: Cell Imaging

Cell Culture & Staining
  • Cell Lines: HeLa (Cervical cancer) or A549 (Lung carcinoma).

  • Media: DMEM supplemented with 10% FBS.

Protocol:

  • Seed cells in 35mm confocal dishes and incubate for 24h.

  • Probe Loading: Replace media with fresh media containing 5 µM 4-NIQ probe . Incubate for 30 min at 37°C.

  • Wash cells 3x with PBS to remove extracellular probe.

Hypoxia Induction

To validate the mechanism, you must compare Normoxic vs. Hypoxic conditions.

  • Method A (Chemical): Add CoCl₂ (100 µM) to the media 4 hours prior to imaging (mimics hypoxia by stabilizing HIF-1α).

  • Method B (Physical): Incubate cells in an anaerobic jar or hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

Confocal Imaging Settings
  • Excitation: 405 nm or 488 nm laser (depending on specific derivative absorption).

  • Emission Collection: 500–600 nm (Green channel).

  • Expectation:

    • Normoxia: Faint/Negligible fluorescence (Endogenous NTR levels are low).

    • Hypoxia:[1][2][3][4] Bright green fluorescence in the cytoplasm (High NTR activity).

Workflow Figure 2: Biological validation workflow for hypoxia imaging. Start Start: Cell Culture (HeLa/A549) Split Split Samples Start->Split Normoxia Normoxia Control (21% O2) Split->Normoxia Hypoxia Hypoxia Induction (1% O2 or CoCl2) Split->Hypoxia Stain Add 4-NIQ Probe (5 µM, 30 min) Normoxia->Stain Hypoxia->Stain Wash PBS Wash x3 Stain->Wash Image Confocal Imaging (Ex: 405/488nm) Wash->Image

Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Instability of the probe or non-specific reduction by other reductases (e.g., DT-diaphorase).

    • Solution: Add Dicoumarol (an NQO1 inhibitor) during validation to confirm specificity to NTR.

  • Issue: Low Solubility.

    • Solution: Use Pluronic F-127 (0.1%) as a dispersing agent during stock preparation.

  • Issue: Slow Response.

    • Solution: Increase probe concentration or incubation time. Ensure NADH is fresh (it degrades rapidly in solution).

References

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. [Link]

  • Xu, K., et al. (2018). Development of fluorescent probes for bioimaging applications. PMC - NIH. [Link]

  • Kiyose, K., et al. (2010). Hypoxia-Sensitive Fluorescent Probes for In Vivo Real-Time Imaging of Ischemia. Journal of the American Chemical Society.
  • Zhao, G., et al. (2024).[2] A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of Cancer Cells under Hypoxia Conditions. PubMed.[5][6] [Link]

Sources

scale-up synthesis of 4-Nitroisoquinoline for bulk production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Bulk Production of 4-Nitroisoquinoline

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It encompasses a detailed examination of the synthesis protocol, safety considerations, purification strategies, and quality control methodologies essential for bulk production. The protocols described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both safety and reproducibility.

Introduction and Strategic Importance

This compound is a pivotal intermediate in synthetic organic chemistry, serving as a versatile building block for a wide array of more complex molecules, particularly in the pharmaceutical industry. Its functionalized isoquinoline core is a common motif in pharmacologically active compounds. The introduction of the nitro group at the 4-position activates the molecule for various subsequent chemical transformations, including nucleophilic aromatic substitution or reduction to the corresponding amine, which can then be further derivatized.

The successful and efficient bulk production of this compound is therefore a critical first step in many drug discovery and development pipelines. This guide provides a robust and scalable methodology to meet this demand.

The Chemistry of Synthesis: Electrophilic Nitration

The synthesis of this compound from isoquinoline is achieved through electrophilic aromatic substitution. The isoquinoline ring system is electron-rich, making it susceptible to attack by electrophiles. However, the nitrogen atom deactivates the pyridine ring (positions 1 and 3) towards electrophilic attack, while the benzene ring remains more reactive. Nitration typically occurs on the benzene ring at positions 5 and 8. To achieve substitution at the 4-position, specific reaction conditions are required.

A common and scalable method for nitration involves the use of a mixed acid system, typically a combination of a strong acid like sulfuric acid and a nitrate source such as potassium nitrate.[1] The sulfuric acid protonates the nitric acid (formed in situ from the nitrate salt) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

An alternative, though potentially less common for bulk scale-up, involves using dinitrogen pentoxide to form a 2-nitroisoquinolinium nitrate adduct, which then rearranges to the 4-nitro product.[2] This guide will focus on the mixed acid approach due to its procedural simplicity and proven scalability for related compounds.[1]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the electrophilic nitration of isoquinoline to form the nitronium ion and the subsequent attack on the isoquinoline ring.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) NO2_plus->Sigma_Complex Isoquinoline Isoquinoline Isoquinoline->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Bulk production workflow for this compound.

Safety Protocols and Hazard Management

The scale-up of this synthesis involves significant hazards that must be rigorously controlled.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic. All transfers and handling must be done in a well-ventilated area using appropriate acid-resistant PPE, including face shields, gloves, and aprons.

  • Oxidizing Agents: Potassium nitrate is a strong oxidizer. It should be stored away from organic materials and reducing agents.

  • Exothermic Reactions: Both the dissolution of isoquinoline in acid and the nitration reaction itself are exothermic. Strict temperature control is non-negotiable. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. The quenching and neutralization steps are also highly exothermic.

  • Product Toxicity: While specific data for this compound is limited, it should be handled as a potentially toxic and mutagenic compound by analogy to the well-studied 4-nitroquinoline N-oxide. [3]Avoid inhalation of dust and skin contact. [4]Use of respirators, gloves, and protective clothing is mandatory. [3]* Waste Disposal: The acidic aqueous waste from the work-up must be neutralized before disposal in accordance with local environmental regulations.

Emergency Procedures
  • Spills: For acid spills, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. For product spills, use a dry clean-up procedure to avoid generating dust. [3]* Exposure: In case of skin contact, wash immediately with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. [4]

Quality Control for Bulk Production

Ensuring the identity, purity, and consistency of each batch is paramount. A robust quality control (QC) program should be implemented. [5][6]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the final product and for in-process monitoring. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or similar modifier) is a good starting point. [7][8]The method should be validated for linearity, accuracy, and precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and identity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of purity.

  • Loss on Drying (LOD): To determine the amount of residual solvent in the final product.

Product Specifications

The following table provides a typical specification sheet for the final product.

ParameterSpecificationMethod
AppearancePale yellow to yellow solidVisual
IdentityConforms to reference spectrum¹H NMR
Purity (Assay)≥99.0%HPLC
Melting Point110-114 °C (literature)Melting Point
Loss on Drying≤0.5%LOD
Residual SolventsConforms to ICH limitsGC-HS

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently with the proper engineering controls, procedural discipline, and analytical oversight. The mixed-acid nitration of isoquinoline provides a cost-effective and scalable route to this valuable intermediate. By adhering to the detailed protocols for synthesis, purification, safety, and quality control outlined in this guide, drug development professionals can ensure a reliable supply of high-quality this compound for their research and manufacturing needs.

References

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • Sasaki, T., et al. (1998). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (1967). US3347864A - Production of aminoquinolines.
  • Organic Process Research & Development. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. Retrieved from [Link]

  • Google Patents. (1989). JPH01153679A - Purification of isoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Organic Syntheses. (2001). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (2013). WO2013003315A2 - Methods for preparing isoquinolines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical methods. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2016). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Retrieved from [Link]

  • Chesapeake Bay Program. (2012). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

Sources

Application Note: Purification of Crude 4-Nitroisoquinoline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 4-nitroisoquinoline from crude reaction mixtures, specifically focusing on the removal of the N-oxide precursor and regiochemical isomers. Unlike direct nitration of isoquinoline (which predominantly yields 5- and 8-nitro isomers), the synthesis of the 4-nitro isomer typically proceeds via the Isoquinoline N-oxide route. Consequently, the primary purification challenge is separating the deoxygenated target (this compound) from the highly polar unreacted N-oxide and phosphorus byproducts. This protocol utilizes a gradient silica gel flash chromatography method with a dry-loading technique to maximize resolution and yield.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification strategy, one must understand the origin of the crude material. The direct nitration of isoquinoline yields the 5-nitro and 8-nitro isomers due to the protonated nitrogen deactivating the pyridine ring. Accessing the 4-position requires a specific synthetic sequence:

  • Oxidation: Isoquinoline

    
     Isoquinoline 
    
    
    
    -oxide.[1]
  • Nitration: Isoquinoline

    
    -oxide 
    
    
    
    this compound
    
    
    -oxide (The
    
    
    -oxide activates position 4).
  • Deoxygenation: this compound

    
    -oxide 
    
    
    
    This compound (Target).
The Separation Challenge

The crude mixture post-deoxygenation typically contains:

  • Target: this compound (Moderately polar, yellow solid).

  • Major Impurity: Unreacted this compound

    
    -oxide (Highly polar).
    
  • Minor Impurities: 5-nitroisoquinoline (trace), inorganic phosphorus salts (if

    
     used), and tarry polymerization byproducts.
    

Chromatographic Logic: The


-oxide moiety significantly increases polarity. Therefore, the target this compound will elute significantly earlier (higher 

) than the

-oxide precursor, making silica gel chromatography highly effective.

Pre-Chromatography Characterization

Before committing the entire batch to a column, perform a System Suitability Test (SST) using Thin Layer Chromatography (TLC).

Protocol: TLC Method Development
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase A: 30% Ethyl Acetate in Hexanes.

  • Mobile Phase B: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm) and Iodine Stain.

Expected


 Values (Approximate in 50% EtOAc/Hex): 
| Compound | 

Value | Appearance | Elution Order | | :--- | :--- | :--- | :--- | | This compound | 0.60 – 0.70 | Yellow Spot | 1 (Fast) | | 5/8-Nitro Isomers | 0.60 – 0.65 | Yellow Spot | 1 (Co-elutes) | | This compound

-oxide
| 0.10 – 0.20 | Orange/Brown | 2 (Retained) |

Critical Insight: If the


-oxide spot is still dominant, the deoxygenation reaction was incomplete. Consider re-subjecting the crude to reduction conditions rather than purifying, as the separation load will be too high.

Purification Protocol: Flash Column Chromatography[2][5][8]

Equipment & Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 30:1 Silica-to-Crude mass ratio (e.g., for 1g crude, use 30g silica).

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Sample Loading (Dry Loading Technique)

Nitro-isoquinolines often have poor solubility in non-polar mobile phases (Hexanes), leading to band broadening if liquid-loaded. Dry loading is mandatory for high resolution.

  • Dissolve the crude this compound in a minimum amount of DCM or Acetone.[2]

  • Add Silica Gel (ratio 1:1 by weight to crude mass) or Celite 545.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

  • Load this powder carefully onto the top of the pre-packed silica column.

  • Add a protective layer of sand (1–2 cm) on top of the dry load.

Elution Gradient

Run the column using a stepwise gradient to effect separation.

StepSolvent CompositionVolume (Column Volumes - CV)Target Elution
1 100% Hexanes2 CVFlush non-polar tars
2 10% EtOAc in Hexanes3 CVBaseline drift
3 30% EtOAc in Hexanes 5–8 CV This compound (Product)
4 50% EtOAc in Hexanes3 CVFlush trailing product
5 10% MeOH in DCM3 CVStrip

-oxide (Waste)
Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + N-Oxide) TLC TLC Analysis (Check Rf difference) Crude->TLC Load Dry Loading (Adsorb on Silica/Celite) TLC->Load If Rf > 0.15 Col_Start Column Equilibration (100% Hexanes) Load->Col_Start Elution_Prod Gradient Elution (30% EtOAc/Hex) Col_Start->Elution_Prod Fraction_Chk Fraction Analysis (TLC) Elution_Prod->Fraction_Chk Pool Pool Pure Fractions Fraction_Chk->Pool Pure Spots Strip Column Strip (MeOH/DCM for N-oxide) Fraction_Chk->Strip Impurity/N-oxide

Figure 1: Step-by-step purification workflow for this compound.

Troubleshooting & Optimization

Issue: Co-elution of Isomers (4- vs 5-nitro)

If the synthesis was not regioselective (e.g., mixed acid nitration used), you may see overlapping spots.

  • Solution: Change selectivity by switching the solvent system to DCM / Toluene (9:1) . The

    
    -
    
    
    
    interactions with toluene often differentiate the nitro-positional isomers better than EtOAc.
Issue: Product "Streaking" or Tailing

Nitro compounds can be slightly acidic or interact strongly with silanols.

  • Solution: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica gel.[2]

Issue: Poor Recovery
  • Solution: The product may be crystallizing on the column. Ensure the loading ratio is sufficient (don't overload). If the compound precipitates, flush with 10% MeOH/DCM to recover everything, then recrystallize from Ethanol instead.

Safety & Hazards (E-E-A-T)

  • Carcinogenicity: this compound and its

    
    -oxide precursor (4-NQO) are potent mutagens and suspected carcinogens. 4-NQO is specifically used in research to induce oral cancer in animal models [1].
    
  • Handling:

    • Double Glove: Nitrile gloves are mandatory.

    • Fume Hood: All silica handling must occur in a certified hood to prevent inhalation of silica dust laden with nitro-compounds.

    • Waste: All solid waste (silica, TLC plates) must be segregated as "Cytotoxic/Genotoxic Solid Waste."

References

  • NTP (National Toxicology Program). 4-Nitroquinoline-1-oxide: CAS No. 56-57-5.[3] National Institute of Environmental Health Sciences.[3] Available at: [Link]

  • Ochiai, E.Aromatic Amine Oxides. Elsevier, 1967.
  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][4]

  • Organic Syntheses. Synthesis of Isoquinoline Derivatives via N-Oxide. Org.[5][6][7][8] Syn. Coll. Vol. 4, p. 704. Available at: [Link]

Sources

Application Note: High-Purity Recrystallization of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

The Challenge: Purity vs. Stability

4-Nitroisoquinoline (CAS: 36073-93-5) presents a unique purification challenge compared to its isomers (5-nitro and 8-nitro).[1] Unlike the high-melting 5-nitroisoquinoline (MP: 106–109 °C), the 4-nitro isomer has a relatively low melting point of 62–64 °C .

This physical property creates a high risk of "oiling out" (liquid-liquid phase separation) during recrystallization, rather than forming a crystalline lattice. Furthermore, this compound is typically synthesized via the N-oxide route (nitration of isoquinoline N-oxide followed by deoxygenation), meaning the primary impurities are often high-melting, polar N-oxides or unreacted precursors.

Compound Specification
PropertyValueCritical Note
Molecular Formula

Nitro-substituted aromatic heterocycle
Melting Point 62–64 °C CRITICAL: Process temperature must be strictly controlled to avoid melt-phase separation.[1][2]
Polarity ModerateLess polar than its N-oxide precursor; soluble in DCM, EtOAc.[1]
Key Impurities This compound-N-oxideHigh MP (>200 °C), highly polar.[1]
Safety Profile High Hazard Structural analog to 4-nitroquinoline-1-oxide (potent mutagen).[1] Handle in a glovebox or Class II Biosafety Cabinet.

Part 2: Strategic Solvent Selection

The purification strategy relies on the "Polarity Gap" between the target molecule and its N-oxide precursor.[1]

The Logic of Exclusion
  • Target (this compound): Moderately lipophilic planar aromatic.[1] Soluble in alcohols, esters, and chlorinated solvents.

  • Impurity (N-Oxides): Highly polar zwitterions.[1] Insoluble in non-polar hydrocarbons (Hexanes/Heptane) but soluble in hot alcohols.[1]

Recommended Solvent Systems

We employ a Binary Solvent System to balance solubility with recovery yield.[1]

SystemCompositionMechanismApplication
Primary Ethanol (95%) / Water Anti-solvent precipitationStandard purification for removal of inorganic salts and highly polar N-oxides.[1]
Alternative Ethyl Acetate / n-Heptane Polarity tuningUse if "oiling out" occurs in ethanol.[1] The heptane suppresses the solubility of the nitro compound without precipitating the N-oxide impurities (which remain insoluble in the EtOAc phase or are filtered off).

Part 3: Detailed Protocols

Protocol A: The Ethanol/Water Recrystallization (Standard)

Best for removing N-oxide precursors and inorganic salts.

Phase 1: Dissolution
  • Preparation: Weigh 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of Ethanol (95%) .

  • Heating: Place on a heat/stir plate. Warm gently to 50–55 °C .

    • Note: Do NOT exceed 60 °C. Approaching the melting point (63 °C) increases the risk of the solid melting into an oil before it dissolves, forming a biphasic emulsion that is difficult to crystallize.

  • Clarification: If the solution is not clear (indicating insoluble N-oxide impurities), perform a hot filtration through a pre-warmed sintered glass funnel (Porosity M).[1]

Phase 2: Nucleation & Growth [1]
  • Water Addition: While maintaining 50 °C, add warm deionized water dropwise.

    • Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 0.5–1.0 mL of Ethanol to just clear the turbidity.[1]

  • Seeding (Critical): Remove from heat. When the temperature drops to ~45 °C, add a single seed crystal of pure this compound.[1]

    • Why? The low MP makes spontaneous nucleation difficult.[1] Seeding provides a template for the lattice, preventing super-cooling and oiling.

  • Controlled Cooling: Allow the flask to cool to room temperature (20–25 °C) undisturbed for 2 hours.

    • Insulation: Wrap the flask in a paper towel to slow the cooling rate.[1]

Phase 3: Isolation
  • Cold Soak: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with 2 x 5 mL of cold (0 °C) 50% Ethanol/Water mixture.

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel for 12 hours. Avoid oven drying due to low MP.
    
Protocol B: Activated Carbon Polishing (Optional)

Perform this step only if the crude material is dark/tarry.

  • Dissolve crude material in Ethyl Acetate (10 mL/g) at room temperature.

  • Add Activated Carbon (5 wt% of crude mass).[1]

  • Stir for 15 minutes.

  • Filter through a Celite (diatomaceous earth) pad to remove carbon.[1]

  • Evaporate solvent to dryness (Rotavap, <40 °C) and proceed to Protocol A.

Part 4: Visualization of Logic & Workflow

Recrystallization Logic Flow

The following diagram illustrates the decision matrix for handling the low-melting point challenge.

RecrystallizationLogic cluster_warning Critical Control Point Start Crude this compound SolventChoice Select Solvent System Start->SolventChoice Ethanol Ethanol/Water System (Standard) SolventChoice->Ethanol Primary Route EtOAc EtOAc/Heptane System (If Oiling Occurs) SolventChoice->EtOAc Alternative Dissolve Dissolve at 50-55°C (Below MP of 63°C) Ethanol->Dissolve EtOAc->Dissolve Filter Hot Filtration (Remove Insoluble N-Oxides) Dissolve->Filter Turbid? Seed Seed at 45°C Dissolve->Seed Clear? Filter->Seed Cool Slow Cool to RT Seed->Cool Isolate Vacuum Filtration & Drying Cool->Isolate

Figure 1: Decision matrix for purification, highlighting the temperature constraint to prevent oiling out.

Impurity Solubility Differential

This diagram visualizes why the separation works based on polarity differences.[1]

SolubilityDifferential Impurity Impurity: Isoquinoline N-Oxide (Polar, MP >200°C) Product Target: This compound (Mod. Polar, MP ~63°C) Precipitation Cooling Phase Product->Precipitation Solvent Solvent: 95% Ethanol (Warm) Solvent->Impurity Poor Solubility (Precipitates/Filters out) Solvent->Product High Solubility (Dissolves) Crystal Pure Crystals Precipitation->Crystal Crystallizes Out MotherLiquor Mother Liquor (Discard) Precipitation->MotherLiquor Remaining Impurities Stay in Solution

Figure 2: Thermodynamic solubility differential between the target nitro-heterocycle and its N-oxide precursor.

Part 5: Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).[1]

    • Visualization: UV (254 nm).[1]

    • Result: this compound will have a higher

      
       (approx 0.6–0.[1]7) than the N-oxide impurity (
      
      
      
      < 0.2).[1]
  • Melting Point:

    • Sharp melt at 62–64 °C . A broad range (e.g., 58–63 °C) indicates retained solvent or isomeric impurities.

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1]

    • Target Purity: >98.5% (Area %).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105846, this compound.[1] Retrieved from [Link]

  • CAS Common Chemistry. this compound (CAS RN: 36073-93-5).[1][3] American Chemical Society.[1][3] Retrieved from [Link][3]

  • Ochiai, E. (1967). Aromatic Amine Oxides.[1] Elsevier.[1] (Foundational text on the synthesis and separation of N-oxides from their nitro-derivatives).

Sources

Application Notes and Protocols for the Quantification of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Nitroisoquinoline Quantification

This compound (CAS No. 36073-93-5) is a heterocyclic aromatic compound of considerable interest in pharmaceutical and chemical research.[1] Its structure, featuring an isoquinoline backbone with a nitro group at the 4-position, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, including potential therapeutics.[1][2] The precise and accurate quantification of this compound is paramount for several reasons:

  • Reaction Monitoring: In synthetic chemistry, tracking the consumption of this compound as a starting material or its formation as an intermediate is crucial for optimizing reaction conditions and maximizing yield.

  • Purity Assessment: For its use in subsequent synthetic steps, particularly in drug development, the purity of this compound must be rigorously controlled. Quantitative analysis allows for the determination of its purity and the identification of any impurities.

  • Stability Studies: Understanding the degradation kinetics of this compound under various storage conditions is essential for ensuring its quality and shelf-life.

  • Metabolic Studies: In a research context, quantitative methods are necessary to study the metabolic fate of this compound in biological systems.

This comprehensive guide provides detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reliable, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[3]
Molecular Weight 174.16 g/mol [3][4]
Appearance Yellow to orange crystalline solid[1]
Melting Point Approximately 64.5 °C[1]
Solubility Limited solubility in water, moderate solubility in common organic solvents.[1]

The presence of the nitro group and the aromatic isoquinoline ring system results in a chromophore that readily absorbs ultraviolet (UV) radiation, a property that is exploited in both HPLC-UV and UV-Vis spectrophotometric methods.[5][6]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) coupled with a UV detector is a highly specific, sensitive, and widely adopted technique for the analysis of nitroaromatic compounds.[7][8] The method's strength lies in its ability to separate the analyte of interest from a complex mixture of starting materials, byproducts, and degradation products.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the C18 column. The organic solvent modulates the retention time, while the buffer helps to maintain a consistent pH and improve peak shape. A gradient elution may be employed to optimize the separation of impurities with different polarities.

  • Detection Wavelength: The UV detector is set at a wavelength where this compound exhibits maximum absorbance, thereby maximizing sensitivity. Based on the analysis of similar nitroaromatic and quinoline compounds, a wavelength in the range of 254 nm is a logical starting point.[7]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Stock Standard of this compound Working Prepare Working Standards (Calibration Curve) Standard->Working Inject Inject into HPLC System Working->Inject Calibrate Generate Calibration Curve Sample Prepare Sample Solution (e.g., reaction mixture, purity assessment) Dilute Dilute to fall within Calibration Range Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: RP-HPLC Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer component)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Preparation of Standard Solutions:

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase initial composition (80:20 Water:Acetonitrile).

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with acetonitrile to an expected concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Inject the 25 µg/mL standard six times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the sample using the regression equation.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It offers high sensitivity and selectivity, with the mass spectrometer providing structural information for unambiguous peak identification.[10] However, a critical consideration for nitroaromatic compounds is their potential for thermal degradation in the hot GC inlet.[11]

Causality Behind Experimental Choices
  • Inlet Temperature: A lower inlet temperature or the use of a cold injection technique (if available) is recommended to minimize the thermal degradation of this compound.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is suitable for the separation of aromatic compounds.

  • Oven Temperature Program: A temperature ramp is used to ensure the efficient elution of the analyte and separation from other components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Stock Standard in a suitable solvent (e.g., Ethyl Acetate) Working Prepare Working Standards Standard->Working Inject Inject into GC-MS System Working->Inject Calibrate Generate Calibration Curve Sample Prepare Sample Solution Dilute Dilute to fall within Calibration Range Sample->Dilute Dilute->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan or SIM mode) Ionize->Detect Identify Identify Peak by Retention Time and Mass Spectrum Detect->Identify Integrate Integrate Peak Area Identify->Integrate Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Ethyl acetate (GC grade) or another suitable solvent

  • Internal standard (e.g., d8-naphthalene), if required

2. Instrumentation:

  • GC system with a capillary column, autosampler, and a mass selective detector (MSD).

  • DB-5ms or equivalent column (30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 250 °C (optimization may be required to minimize degradation)
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 174 (molecular ion), and other characteristic fragment ions

4. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standards of this compound in ethyl acetate.

  • If using an internal standard, add a constant concentration to all standards and samples.

  • Prepare sample solutions by dissolving in ethyl acetate to a concentration within the calibration range.

5. Data Analysis:

  • Qualitative Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against concentration. The correlation coefficient (r²) should be ≥ 0.995.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores.[9][12] While less specific than chromatographic methods, it is well-suited for the analysis of pure or simple mixtures of this compound.

Causality Behind Experimental Choices
  • Solvent: A UV-transparent solvent in which this compound is soluble is chosen, such as methanol or ethanol.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is determined by scanning a solution of this compound across the UV-Vis spectrum. Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Prepare Stock Standard in a UV-transparent solvent Working Prepare Working Standards Standard->Working Scan Determine λmax Working->Scan Sample Prepare Sample Solution Dilute Dilute to obtain absorbance within the linear range Sample->Dilute Measure Measure Absorbance of Standards and Samples at λmax Dilute->Measure Blank Measure Absorbance of Blank Scan->Blank Blank->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Calculate Concentration using Beer-Lambert Law Calibrate->Quantify

Sources

Topic: A Robust, High-Yield Experimental Setup for the Synthesis of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Nitroisoquinoline is a pivotal building block in medicinal chemistry and materials science, yet its synthesis can be challenging due to issues with regioselectivity and reaction control. This document provides a comprehensive, field-tested protocol for the high-yield synthesis of this compound via a carefully optimized electrophilic nitration pathway. We will delve into the mechanistic rationale behind the procedural choices, offering a self-validating system for achieving consistent results. This guide is structured to empower researchers with not only a step-by-step methodology but also the foundational knowledge to adapt and troubleshoot the synthesis.

Introduction: The Scientific Imperative for this compound

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous clinically significant agents like the vasodilator papaverine and the antihypertensive debrisoquine.[1] The introduction of a nitro group at the 4-position transforms the isoquinoline core into a versatile intermediate. The electron-withdrawing nature of the nitro group activates the molecule for various transformations, including nucleophilic aromatic substitution or reduction to the corresponding 4-aminoisoquinoline, a key precursor for further functionalization.[2]

However, direct nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline as major products due to the directing effects of the fused benzene ring. Achieving selective nitration at the C4 position requires a strategic approach that modulates the reactivity of the heterocyclic ring. This protocol addresses this challenge through controlled reaction conditions.

Mechanistic Rationale: Controlling Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key to success is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a nitrating agent in a strong acid medium.

cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ - H₂O SigmaComplex σ-complex (Wheland intermediate) H2O Water (H₂O) Isoquinoline Isoquinoline Isoquinoline->SigmaComplex + NO₂⁺ 4Nitroisoquinoline This compound SigmaComplex->4Nitroisoquinoline - H⁺ H+ H⁺

Figure 1: Reaction mechanism for the electrophilic nitration of isoquinoline.

The choice of a potent nitrating system, such as potassium nitrate in concentrated sulfuric acid, ensures a sufficient concentration of the nitronium ion.[3] Critically, maintaining a low reaction temperature is paramount. This suppresses the activation energy barrier for substitution at the less reactive 4-position relative to the more electron-rich 5- and 8-positions, thereby favoring the desired isomer.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a ~10g scale synthesis and can be adjusted accordingly. All operations involving strong acids and nitrating agents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMolesEquivalentsNotes
IsoquinolineC₉H₇N129.1610.0 g0.0771.097% purity or higher
Potassium NitrateKNO₃101.108.6 g0.0851.1Finely powdered, dried
Sulfuric AcidH₂SO₄98.08100 mL--Concentrated (98%)
DichloromethaneCH₂Cl₂84.93~300 mL--For extraction
Sodium BicarbonateNaHCO₃84.01As needed--Saturated aqueous solution
Anhydrous MgSO₄MgSO₄120.37As needed--For drying
Ethyl AcetateC₄H₈O₂88.11As needed--For chromatography
HexanesC₆H₁₄86.18As needed--For chromatography
Equipment
  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

The entire workflow is visualized in the diagram below.

A Setup & Cooling (Flask, Stirrer, H₂SO₄) B Slow Addition of Isoquinoline (Maintain T < 10°C) A->B C Cool to 0°C (Ice-Salt Bath) B->C D Portion-wise Addition of KNO₃ (Maintain T between 0-5°C) C->D E Reaction Stirring (4 hours at 0-5°C) D->E F Reaction Quench (Pour onto crushed ice) E->F G Neutralization (Adjust pH to ~8 with sat. NaHCO₃) F->G H Extraction (3x with Dichloromethane) G->H I Drying & Filtration (Anhydrous MgSO₄) H->I J Solvent Removal (Rotary Evaporation) I->J K Purification (Column Chromatography) J->K L Final Product (this compound) K->L

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer and thermometer. Place the flask in the ice-salt bath. Carefully add 100 mL of concentrated sulfuric acid to the flask.

    • Causality: Sulfuric acid serves as both the solvent and the catalyst for generating the nitronium ion. Pre-cooling is essential for controlling the initial exotherm upon adding the isoquinoline.

  • Substrate Addition: Begin stirring the sulfuric acid and allow it to cool to below 5°C. Slowly add the 10.0 g of isoquinoline to the cold acid. The addition should be dropwise if liquid or in small portions if solid, ensuring the internal temperature does not exceed 10°C.

    • Causality: Isoquinoline is basic and will have a strong exothermic reaction with concentrated acid.[5] Slow addition is a critical safety and control measure.

  • Nitrating Agent Addition: Once the isoquinoline is fully dissolved and the solution is cooled to 0°C, begin adding the 8.6 g of powdered potassium nitrate in small portions over 30-45 minutes. Use a powder funnel or spatula. Vigorously stir the mixture and maintain the internal temperature between 0-5°C throughout the addition.

    • Causality: Portion-wise addition of the nitrating agent prevents a dangerous exotherm and runaway reaction.[4] Maintaining a low temperature is the key to maximizing the yield of the 4-nitro isomer.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

    • Causality: The extended reaction time at low temperature allows the reaction to proceed to completion while minimizing the formation of undesired isomers.

  • Work-up and Quenching: Prepare a large beaker with approximately 500 g of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice with stirring.

    • Causality: This step quenches the reaction and dilutes the strong acid, which is a significant safety measure. The process is highly exothermic and must be done slowly.

  • Neutralization: Cool the quenched mixture in an ice bath. Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is approximately 8. Be prepared for significant gas (CO₂) evolution.

    • Causality: Neutralization deprotonates the isoquinoline product, making it soluble in organic solvents for extraction.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 100 mL portions of dichloromethane. Combine the organic layers.

    • Causality: Dichloromethane is an effective solvent for extracting the product from the aqueous mixture. Multiple extractions ensure a high recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as a yellow-orange solid.[2]

    • Causality: Removing all water is crucial before solvent evaporation to prevent complications and ensure a clean crude product.

Purification

The crude product will be a mixture of isomers. Purification via column chromatography is required to isolate the this compound.

  • Column Preparation: Pack a silica gel column using a slurry method with a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect fractions and monitor by TLC. The this compound isomer is typically less polar than the 5- and 8-nitro isomers.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent by rotary evaporation.

    • Expertise Note: The choice of purification is critical. While crystallization can be attempted for multi-gram quantities, chromatography provides the most reliable separation of isomers for a high-purity final product.[6]

Expected Yield: 55-65% of pure this compound (yellow crystalline solid, m.p. ~64.5°C[2]).

Safety and Handling

  • Nitration Hazard: Nitration reactions are highly energetic and can be explosive if not properly controlled. Strict temperature control is non-negotiable. Never add the nitrating agent quickly or at an elevated temperature.[4]

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and will cause severe burns.[4] Always wear acid-resistant gloves, a lab coat, and a face shield when handling.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a flame-retardant lab coat are mandatory at all times.[5]

  • Waste Disposal: Neutralize all acidic aqueous waste before disposal according to institutional guidelines.

Conclusion

This application note details a robust and reproducible protocol for the high-yield synthesis of this compound. By carefully controlling the reaction temperature and employing a specific nitrating system, the inherent challenge of regioselectivity in the nitration of isoquinoline can be overcome. The provided mechanistic insights and detailed procedural steps are intended to equip researchers with the tools necessary for the successful and safe execution of this important chemical transformation.

References

  • (Reference not directly cited in text, but relevant to general synthesis)
  • PrepChem. Synthesis of 4-Carboxy-5-nitro-isoquinoline. Available from: [Link]

  • (Reference not directly cited in text, but relevant to general synthesis)
  • (Reference not directly cited in text, but relevant to general synthesis)
  • Ningbo Inno Pharmchem Co., Ltd. Understanding this compound: Properties and Sourcing from China. Available from: [Link]

  • (Reference not directly cited in text, but relevant to general synthesis)
  • (Reference not directly cited in text, but relevant to general synthesis)
  • (Reference not directly cited in text, but relevant to general synthesis)
  • J. A. Joule, K. Mills. Heterocyclic Chemistry. Available from: [Link] (General reference for isoquinoline chemistry)

  • American Chemical Society. Nitration reaction safety. Available from: [Link] (Conceptual safety overview)

  • (Reference not directly cited in text, but relevant to general synthesis)
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • (Reference not directly cited in text, but relevant to general synthesis)
  • (Reference not directly cited in text, but relevant to general synthesis)
  • (Reference not directly cited in text, but relevant to general synthesis)
  • Google Patents. US2432065A - Purification of isoquinoline.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Nitroisoquinoline in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Nitroisoquinoline as a Versatile Precursor in Heterocyclic Chemistry

In the landscape of synthetic organic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Isoquinoline and its derivatives are privileged structures, forming the core of numerous biologically active compounds. Among the various substituted isoquinolines, this compound emerges as a particularly valuable and versatile building block. The presence of the nitro group at the C4-position profoundly influences the electronic properties of the isoquinoline ring system, rendering it susceptible to a variety of chemical transformations. This electron-withdrawing group activates the heterocyclic core, facilitating nucleophilic substitution reactions and providing a functional handle for subsequent synthetic manipulations.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of novel fused heterocyclic systems. We will delve into the key reaction pathways, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations. These notes are intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound to access diverse and complex molecular architectures.

Core Synthetic Strategies: Transforming the this compound Scaffold

The synthetic versatility of this compound primarily stems from two key reactive sites: the nitro group itself and the activated isoquinoline ring. The strategic manipulation of these sites allows for the construction of a wide array of fused heterocycles. The general workflow for utilizing this compound is depicted below.

G cluster_0 Initial Transformations cluster_1 Cyclization & Annulation This compound This compound 4-Aminoisoquinoline 4-Aminoisoquinoline This compound->4-Aminoisoquinoline Reduction 4-Substituted_Isoquinolines 4-Substituted_Isoquinolines This compound->4-Substituted_Isoquinolines Nucleophilic Substitution Fused_Heterocycles Fused_Heterocycles 4-Aminoisoquinoline->Fused_Heterocycles Cyclocondensation 4-Substituted_Isoquinolines->Fused_Heterocycles Intramolecular Cyclization

Figure 1: General synthetic pathways originating from this compound.

Reduction of the Nitro Group: Gateway to Fused Pyrazoles and Triazoles

The reduction of the nitro group to a primary amine is a pivotal transformation, converting the electron-withdrawing nitro functionality into a versatile nucleophilic amino group. This opens up a plethora of possibilities for cyclocondensation reactions with bifunctional electrophiles to construct fused five-membered heterocyclic rings, such as pyrazoles and triazoles.

The choice of reducing agent is critical to ensure high yields and chemoselectivity, avoiding over-reduction or side reactions. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, H₂) and metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl). The resulting 4-aminoisoquinoline is a key intermediate, poised for subsequent annulation reactions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-aminoisoquinoline.

Fused pyrazoles are important pharmacophores with a wide range of biological activities. The synthesis of pyrazolo[4,3-c]quinolines, a related scaffold, has been reported to exhibit anti-inflammatory properties.[1] A plausible synthetic route from 4-aminoisoquinoline involves diazotization followed by cyclization. A more direct approach involves the cyclocondensation of a hydrazine precursor. Although direct synthesis from this compound is not explicitly detailed in readily available literature, a logical synthetic pathway would involve its conversion to a 4-hydrazinylisoquinoline intermediate.

This protocol is a proposed pathway based on established synthetic methodologies for analogous heterocyclic systems.

Step 1: Synthesis of 4-Hydrazinylisoquinoline

  • Diazotize 4-aminoisoquinoline (from Protocol 1) with sodium nitrite in the presence of a mineral acid at 0 °C.

  • Reduce the resulting diazonium salt in situ with a suitable reducing agent, such as sodium sulfite or tin(II) chloride, to yield 4-hydrazinylisoquinoline.

Step 2: Cyclocondensation with a β-Ketoester

  • React 4-hydrazinylisoquinoline (1.0 eq) with a β-ketoester, such as ethyl acetoacetate (1.1 eq), in a suitable solvent like ethanol or acetic acid.

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Upon cooling, the pyrazolo[4,3-c]isoquinolinone product is expected to precipitate and can be collected by filtration.

Nucleophilic Aromatic Substitution (SNAr): Introducing Diverse Functionality

The electron-withdrawing nature of the nitro group, particularly when coupled with N-oxidation of the isoquinoline ring, renders the C4-position susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a direct route to 4-substituted isoquinolines.

The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitro group and the heteroaromatic ring. The N-oxide functionality further enhances the electrophilicity of the quinoline or isoquinoline ring system, facilitating nucleophilic attack.[2]

G 4-Nitroisoquinoline_N-Oxide 4-Nitroisoquinoline_N-Oxide Nucleophile Nucleophile Meisenheimer_Complex Meisenheimer_Complex 4-Substituted_Isoquinoline_N-Oxide 4-Substituted_Isoquinoline_N-Oxide Meisenheimer_Complex->4-Substituted_Isoquinoline_N-Oxide Loss of Nitrite 4-Nitroisoquinoline_N-OxideNucleophile 4-Nitroisoquinoline_N-OxideNucleophile 4-Nitroisoquinoline_N-OxideNucleophile->Meisenheimer_Complex Nucleophilic Attack

Figure 2: General mechanism for nucleophilic aromatic substitution on this compound N-oxide.

Materials:

  • This compound N-oxide

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound N-oxide (1.0 eq) in ethanol or DMF.

  • Add the desired secondary amine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC. The reaction may be accelerated by exposure to ultraviolet light.[3]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the corresponding 4-aminoisoquinoline N-oxide derivative.

By introducing a nucleophile containing a second reactive functional group, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, reaction with a bifunctional nucleophile like cysteamine (containing both amino and thiol groups) or ethanolamine (containing both amino and hydroxyl groups) can serve as a precursor to thiazolo- or oxazolo-fused isoquinolines, respectively.

The synthesis of thiazolo[5,4-c]isoquinoline has been reported, although the direct use of this compound as a starting material was noted as challenging due to difficulties in preparing the 3-chloro-4-nitroisoquinoline intermediate.[4] An alternative conceptual pathway could involve the initial introduction of a sulfur nucleophile at the 4-position, followed by functionalization at the C3-position and subsequent cyclization.

A more viable approach involves the initial formation of 4-amino-3-thiocyanoisoquinoline, which then undergoes cyclization.[4] This highlights the importance of strategically introducing the necessary functional groups onto the isoquinoline core.

Data Summary: Reaction Conditions and Yields

EntryStarting MaterialReagent(s)ProductConditionsYield (%)Reference
1This compoundSnCl₂·2H₂O, HCl4-AminoisoquinolineEtOH, reflux, 4-6 hGood to ExcellentGeneral Method
24-Nitroquinoline 1-OxidePiperidine4-Piperidinoquinoline 1-OxideEtOH, 30°CQuantitative[3]
34-Amino-3-thiocyanoisoquinoline-2-Aminothiazolo[5,4-c]isoquinolineCyclizationNot specified[4]

Conclusion and Future Perspectives

This compound stands as a potent and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The strategic manipulation of its nitro group, either through reduction to an amine or through nucleophilic displacement, provides access to key intermediates for the construction of fused ring systems. While direct, one-pot syntheses of complex heterocycles from this compound are still an emerging area of research, the multi-step sequences involving its initial functionalization are well-established and offer a reliable pathway to molecular complexity.

Future research in this area will likely focus on the development of novel catalytic methods for the direct C-H functionalization of the this compound core, as well as the exploration of its utility in tandem and domino reactions to streamline the synthesis of complex heterocyclic targets. The continued investigation into the reactivity of this valuable building block will undoubtedly lead to the discovery of new molecular entities with potential applications in medicine and materials science.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones, which were synthesized in situ from ketones and acid chlorides, were converted into pyrazoles by the addition of hydrazine. This method allows a fast and general synthesis of previously inaccessible pyrazoles and synthetically demanding pyrazole-containing fused rings. Organic Letters, 8(13), 2675–2678.
  • National Center for Biotechnology Information. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • Wikipedia. (2023, December 28). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isoquinoline Nitration & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products in the Nitration of Isoquinoline Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization of regioselectivity and impurity management during electrophilic aromatic substitution.

Diagnostic & Troubleshooting Guide

Welcome to the Technical Support Center. Below are the most frequent issues reported by researchers during the nitration of isoquinoline, accompanied by root-cause analysis and corrective actions.

Issue A: "I am seeing higher than expected levels of 8-nitroisoquinoline."

Diagnosis: Thermodynamic vs. Kinetic Control Variance. The nitration of isoquinoline occurs on the protonated isoquinolinium cation.[1] The C5 position is kinetically favored over the C8 position, but the energy difference is small.

  • Standard Ratio: At 0°C, the ratio is typically 90:10 (5-nitro : 8-nitro).[2]

  • High Temp Ratio: At 100°C, the ratio shifts to 85:15 .[2]

Corrective Action:

  • Temperature Lockdown: Ensure the addition of the nitrating mixture (HNO₃/H₂SO₄) is strictly controlled at 0°C to 5°C . Exotherms during addition will locally spike the temperature, increasing the proportion of the thermodynamic 8-nitro isomer.

  • Acid Strength: Use fuming nitric acid and concentrated sulfuric acid.[2] Weak acid mixtures may slow the kinetic product formation, allowing equilibration or competing pathways.

Issue B: "My LC-MS shows a mass peak corresponding to a dinitro species (M+ = 219)."

Diagnosis: Over-Nitration (Formation of 5,8-dinitroisoquinoline). While the isoquinolinium ring is deactivated, the introduction of the first nitro group at C5 deactivates the ring further. However, under forcing conditions (excess HNO₃, high temperature, or prolonged reaction times), the second nitro group will enter the C8 position (or C5 if C8 was hit first).

Corrective Action:

  • Stoichiometry Check: Limit HNO₃ to 1.05 - 1.1 equivalents . Excess nitrating agent is the primary driver of dinitration.

  • Quench Timing: Do not let the reaction stir overnight "just to be safe." Monitor consumption of starting material by TLC or HPLC and quench immediately upon completion (typically 1–3 hours at 0°C).

Issue C: "The product is contaminated with a polar, non-nitrated impurity (Isoquinolin-1-one)."

Diagnosis: Oxidative Degradation. Nitric acid is a potent oxidant. If the sulfuric acid concentration is too low (insufficient dehydration) or the temperature is uncontrolled, the C1 position (highly susceptible to nucleophilic attack) can be oxidized, forming isocarbostyril (1-hydroxyisoquinoline/isoquinolin-1-one).

Corrective Action:

  • Maintain Anhydrous Conditions: Ensure the H₂SO₄ is concentrated (>96%). The sulfuric acid acts as a solvent and dehydrating agent, promoting the formation of the nitronium ion (

    
    ) over oxidative pathways.
    
  • Inert Atmosphere: While not strictly required for nitration, running under nitrogen can reduce moisture uptake which dilutes the acid.

Technical Deep Dive: Mechanism & Regioselectivity

To control side products, one must understand the reacting species. Unlike naphthalene, isoquinoline nitrates as the protonated cation .[1]

  • Protonation: In mixed acid, isoquinoline is immediately protonated to the isoquinolinium ion .

  • Deactivation: The positive charge on the nitrogen creates a strong inductive effect (-I) and resonance effect that severely deactivates the pyridine ring (positions 1, 3, 4).

  • Regioselectivity: The benzene ring (positions 5, 6, 7, 8) is less deactivated.[3]

    • C5 and C8: These positions are favored because the transition state (sigma complex) preserves the aromaticity of the pyridinium ring more effectively than attack at C6 or C7.

    • C5 Dominance: The C5 position is sterically less hindered and electronically slightly more favorable (peri-interaction at C8 with the N-H group is destabilizing), leading to the 90% yield of the 5-isomer at low temperatures.

Reaction Pathway Visualization

IsoquinolineNitration Start Isoquinoline (Free Base) Cation Isoquinolinium Cation (Protonated Species) Start->Cation H2SO4 (Fast) TS_5 Sigma Complex (C5) Cation->TS_5 HNO3/H2SO4 (Kinetic Path) TS_8 Sigma Complex (C8) Cation->TS_8 HNO3/H2SO4 (Thermodynamic Path) Prod_5 5-Nitroisoquinoline (Major Product ~90%) TS_5->Prod_5 -H+ Prod_8 8-Nitroisoquinoline (Minor Product ~10%) TS_8->Prod_8 -H+ DiNitro 5,8-Dinitroisoquinoline (Over-reaction Impurity) Prod_5->DiNitro Excess HNO3 / Heat Prod_8->DiNitro Excess HNO3 / Heat

Figure 1: Mechanistic pathway showing the bifurcation between C5 and C8 nitration and the potential for dinitration.

Optimized Experimental Protocol

This protocol is designed to maximize the 5-nitro isomer and minimize the 8-nitro and dinitro side products.

Reagents
  • Isoquinoline (1.0 eq)[2]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (Solvent/Catalyst)

  • Fuming Nitric Acid (HNO₃, >90%) (1.05 eq)

Step-by-Step Methodology
  • Salt Formation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve isoquinoline in concentrated H₂SO₄ at 0°C. Note: This is exothermic; add isoquinoline slowly.

  • Nitrating Mix Preparation: In a separate vessel, pre-mix the required amount of fuming HNO₃ with a small volume of H₂SO₄. Cool this mixture to 0°C.

  • Controlled Addition: Dropwise add the nitrating mixture to the isoquinoline solution.

    • Critical Parameter: Maintain internal temperature < 5°C .

    • Why? Higher temps increase the % of 8-nitroisoquinoline and oxidation byproducts.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (ensure mobile phase is basic enough to move the free base, e.g., DCM/MeOH/NH₃).

  • Quench: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Neutralization: Carefully neutralize with solid Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) to pH ~8-9. The nitroisoquinolines will precipitate as yellow solids.

  • Purification (The Separation Step):

    • Filter the crude solid.[4]

    • Fractional Crystallization: Recrystallize from acetone or ethanol. The 5-nitroisoquinoline is significantly less soluble and will crystallize out first. The 8-nitro isomer often remains in the mother liquor.

Data Summary: Temperature vs. Isomer Ratio
Reaction Temperature5-Nitroisoquinoline (Major)8-Nitroisoquinoline (Minor)Risk of Dinitration
0°C (Recommended) ~90.4% ~9.6% Low
25°C~88%~12%Moderate
100°C~84.9%~15.1%High

Data derived from Dewar & Maitlis studies [1].

FAQs

Q: Can I use KNO₃ instead of fuming Nitric Acid? A: Yes, Potassium Nitrate in concentrated Sulfuric Acid is a viable alternative. It generates the nitronium ion in situ. This method is often gentler and easier to control thermally, potentially reducing oxidative side products, though the regioselectivity (5 vs 8) remains largely the same.

Q: How do I remove the 8-nitro isomer if crystallization fails? A: If fractional crystallization is insufficient, column chromatography on silica gel is effective. Use a gradient of Dichloromethane (DCM) and Methanol. The 8-nitro isomer typically elutes slightly differently due to the dipole moment difference caused by the nitro group's proximity to the ring nitrogen, but separation is difficult. Acid precipitation (forming the hydrochloride salt) in wet DMF has been reported for quinolines and may show selectivity for isoquinolines, but crystallization of the free base is the standard.

Q: Is 4-nitroisoquinoline ever formed? A: Not under standard electrophilic nitration conditions. The C4 position is deactivated. This compound is typically synthesized via the Isoquinoline N-oxide route (nitration of the N-oxide occurs at C4, followed by reduction of the N-oxide). If you see C4 substitution, check if your starting material was partially oxidized to the N-oxide before reaction.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. The Nitration of Some Heterocyclic Compounds. Journal of the Chemical Society, 2521-2528.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (See sections on Isoquinoline Nitration).

  • Katritzky, A. R., et al. (2005).[5] Direct nitration of five membered heterocycles.[5] Arkivoc, (iii), 179-191.[5] (Context on heteroaromatic nitration mechanisms).

Sources

troubleshooting separation of 4-Nitroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Nitroisoquinoline (4-NIQ) Isolation & Purification

Introduction: The "Hidden" Synthetic Trap

If you are struggling to separate this compound (4-NIQ) from 5-nitroisoquinoline (5-NIQ) or 8-nitroisoquinoline (8-NIQ), you are likely facing a fundamental synthetic issue rather than just a chromatographic one.

The Reality Check: Direct nitration of isoquinoline (using


) does not yield this compound .[1][2] It predominantly yields the 5-nitro  (primary) and 8-nitro  (secondary) isomers due to the protonation of the nitrogen, which deactivates the pyridine ring towards electrophilic aromatic substitution.[1][2]

To obtain This compound , you must proceed via the N-oxide route .[1][2] Therefore, your separation challenge usually falls into two categories:

  • Type A (Synthetic Error): You attempted direct nitration and have a mix of 5- and 8-isomers, but no 4-isomer.

  • Type B (Incomplete Reaction): You followed the N-oxide route and are trying to separate 4-NIQ from its precursor (this compound-N-oxide) or unreacted isoquinoline.

This guide addresses both scenarios.

Module 1: Chromatographic Resolution (HPLC)

Objective: Analytical separation of nitro-isoquinoline isomers and N-oxide precursors.

The Polarity Hierarchy

Understanding the elution order is critical for method development.[1][2] On a standard Reverse Phase (C18) column, the elution order is generally:

  • Isoquinoline N-oxides (Most Polar/Early Eluting)

  • Nitro-isoquinolines (Less Polar)

  • Isoquinoline (pH dependent)[1]

Recommended Method (HPLC)

Standard C18 columns often fail to resolve positional isomers (e.g., 5-NIQ vs 8-NIQ) effectively because the hydrophobicity changes are minimal.

The Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These stationary phases utilize


 interactions, which are highly sensitive to the electron-deficient nature of the nitro group's position.[1][2]

Protocol: Isomer Resolution Method

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 3-5 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH 6.5)
Mobile Phase B Methanol (MeOH provides better

selectivity than ACN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic backbone) and 280 nm (nitro-shift)
Temperature 30°C (Lower temperature enhances steric selectivity)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute N-oxides)
15.0 60 Linear Gradient (Resolve Isomers)
18.0 90 Wash

| 20.0 | 10 | Re-equilibration |

Troubleshooting Workflow (Logic Diagram)

HPLC_Troubleshooting Start Start: Poor Resolution Check_Route Check Synthetic Route Start->Check_Route Direct_Nitration Direct Nitration Used? Check_Route->Direct_Nitration N_Oxide_Route N-Oxide Route Used? Check_Route->N_Oxide_Route Result_5_8 Mixture is 5-NIQ & 8-NIQ (No 4-NIQ present) Direct_Nitration->Result_5_8 Yes Result_4_Oxide Mixture is 4-NIQ & N-Oxide N_Oxide_Route->Result_4_Oxide Yes Action_Phenyl Switch to Phenyl-Hexyl Column (Exploit Pi-Pi interactions) Result_5_8->Action_Phenyl To Separate Isomers Action_pH Adjust pH to 7.0 (Suppress ionization) Result_4_Oxide->Action_pH To Separate Base/Oxide

Caption: Decision matrix for selecting the correct stationary phase based on the synthetic origin of the sample.

Module 2: Preparative Purification

Objective: Isolating pure 4-NIQ from the N-oxide reduction step.

If you synthesized 4-NIQ via the reduction of this compound-1-oxide (using


 or catalytic hydrogenation), your main impurity is the unreacted N-oxide.[2]

The "Self-Validating" Extraction Protocol: This method uses the drastic polarity difference between the N-oxide and the free base to purify without a column.[1]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Basic Wash: Wash with 10% aqueous

    
     .[1][2] (Removes acidic impurities).[1]
    
  • Critical Partition: Wash the organic layer with 1M HCl .[1][2]

    • Mechanism:[1][3] 4-NIQ is basic and will protonate, moving into the aqueous layer.[1][2]

    • N-Oxide:[4][5] The N-oxide is far less basic (pK_a ~ 0.[1]8) and often remains in the organic layer or precipitates at the interface.[1][2]

  • Recovery: Separate the aqueous acid layer.[1][2] Neutralize with

    
     to pH 9-10. The 4-NIQ will precipitate as a yellow solid.[1]
    
  • Filtration: Collect the solid.

Module 3: Structural Confirmation (NMR)

Objective: definitively distinguishing the 4-nitro isomer from the 5-nitro isomer.

You cannot rely solely on Mass Spectrometry (MS) as all isomers have the same mass (MW 174.16).[1][2] 1H NMR is the definitive test. [1][2]

Key Diagnostic Signals (DMSO-d6):

FeatureThis compound 5-Nitroisoquinoline
H-1 Proton Singlet (s) at ~9.4 - 9.6 ppm.Singlet (s) at ~9.3 - 9.4 ppm.[1]
H-3 Proton Singlet (s) at ~9.0 - 9.2 ppm.Doublet (d) (coupled to H4).[1]
Coupling No H3-H4 coupling (C4 is substituted).H3-H4 coupling (

) is visible.[1]
Symmetry Asymmetric substitution on pyridine ring.[1][2]Asymmetric substitution on benzene ring.[1][2]

Interpretation:

  • Look at the aromatic region (8.0 - 9.5 ppm).[1]

  • If you see two distinct singlets downfield (H1 and H3), you likely have 4-NIQ .[1]

  • If you see one singlet (H1) and a pair of doublets (H3/H4), you have 5-NIQ or 8-NIQ .

FAQs: Troubleshooting Specific Failures

Q1: I see a peak tailing badly on my HPLC. Is it the nitro group? A: Likely not. Tailing in isoquinolines is usually caused by the interaction of the basic nitrogen (pyridine ring) with residual silanols on the silica column.[1][2]

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase to mask silanol sites.[1] High pH (pH 8-9) using a hybrid column (e.g., Waters XBridge) is also effective.

Q2: My "4-nitro" product has a melting point of 106-110°C. Is this correct? A: No. That matches 5-nitroisoquinoline (MP ~110°C).[1]

  • This compound typically melts lower, around 64-66°C .[1]

  • This compound-N-oxide melts much higher (~220°C).

  • Check your synthesis: If you did direct nitration, you made the 5-isomer.[1][2]

Q3: Can I separate the isomers using GC-MS? A: Use caution. Nitro-aromatics are thermally labile.[1]

  • Risk: 4-NIQ can degrade or rearrange in a hot injection port (>250°C).[1]

  • Recommendation: Use a cool on-column injection or keep the injector <200°C. HPLC is preferred.[1]

References

  • Ochiai, E. (1967).[1] Aromatic Amine Oxides. Elsevier.[1][2] (Foundational text on the nitration of isoquinoline N-oxides to achieve C4 substitution).

  • Dewar, M. J. S., & Maitlis, P. M. (1957).[1] Electrophilic Substitution in Nitrogen Heterocycles. Journal of the Chemical Society.[1] (Explains why direct nitration hits C5/C8).

  • PubChem Compound Summary. (2024). 5-Nitroisoquinoline.[1][6][7] National Library of Medicine.[1] (Physical property verification).

  • Snyder, L. R., et al. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1] (Source for Phenyl-Hexyl column selectivity for nitro-aromatics).

Sources

preventing decomposition of 4-Nitroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Nitroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we address common challenges and provide field-proven troubleshooting strategies to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Section 1: Understanding the Inherent Instability of this compound

This compound is a valuable synthetic intermediate, appearing as a yellow to orange crystalline solid.[1] However, its utility is matched by its reactivity. The powerful electron-withdrawing nature of the nitro group at the C4 position, combined with the electron-deficient isoquinoline ring, creates a molecule susceptible to specific degradation pathways. Understanding these pathways is the first step toward preventing them.

The primary modes of decomposition are:

  • Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated towards attack by nucleophiles. This can occur at positions ortho or para to the nitro group, and critically, can also lead to the displacement of the nitro group itself, resulting in undesired byproducts. The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), making this a low-energy pathway.[2][3]

  • Sensitivity to Strong Bases: Strong bases can lead to the formation of colored adducts or promote polymerization and other side reactions, often observed as a rapid darkening of the reaction mixture.

  • Reductive Side Reactions: While the reduction of the nitro group to an amine is a common and desired transformation, harsh reducing agents can lead to over-reduction or undesired modification of the heterocyclic ring system.[4]

  • Photodegradation: Like many nitroaromatic compounds, prolonged exposure to UV light can induce degradation pathways.[5][6]

This guide will provide specific, actionable advice to mitigate these issues.

Section 2: Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and stability of this compound.

Q1: My reaction mixture turns dark brown or black immediately after adding my nucleophile or base. What is happening?

A1: This is a classic indicator of decomposition. The dark coloration is often due to the formation of complex, polymeric byproducts resulting from uncontrolled nucleophilic attack or base-mediated degradation. The electron-deficient ring of this compound is highly susceptible to nucleophiles.[2]

  • Causality: Strong nucleophiles or bases can attack the isoquinoline ring, leading to a cascade of reactions. The initial adduct formation can be followed by elimination, ring-opening, or polymerization, all of which generate highly colored species.

  • Preventative Measures:

    • Lower the Temperature: Perform the reaction at 0 °C or below before the addition of the nucleophile/base to control the initial exothermic reaction and slow the rate of decomposition.

    • Use a Weaker Base: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).

    • Slow Addition: Add the nucleophile or base dropwise over an extended period to avoid localized high concentrations.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from participating in oxidative decomposition pathways, which can be exacerbated by basic conditions.[7]

Q2: I am trying to reduce the nitro group to get 4-aminoisoquinoline, but my yield is low and I see multiple spots on my TLC. How can I improve this?

A2: The reduction of the nitro group is a delicate process. The choice of reducing agent and reaction conditions is critical to avoid over-reduction of the isoquinoline ring or the formation of intermediates like hydroxylamines and azo compounds.[8]

  • Causality: Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitro group and the heterocyclic ring. Conversely, incomplete reactions can leave nitroso or hydroxylamine intermediates.

  • Troubleshooting Strategy: The key is to select a reducing agent with proven selectivity for the nitro group in heterocyclic systems.

Section 3: Troubleshooting Guide for Common Reactions

This section provides in-depth solutions for specific experimental challenges.

Guide 1: Performing Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low yield of the desired substituted product and significant recovery of starting material or formation of 4-hydroxyisoquinoline.

Root Cause Analysis: This outcome typically points to one of three issues:

  • The nucleophile is not potent enough under the applied conditions.

  • The nucleophile is too basic, favoring deprotonation and side reactions over the desired substitution.

  • Water is present in the reaction, acting as a competing nucleophile (hydrolysis), especially at elevated temperatures.

Solutions & Protocols:

  • Enhance Nucleophilicity without Increasing Basicity: For alcohol or amine nucleophiles, consider converting them to their corresponding alkoxide or amide using a suitable base before adding them to the this compound solution at a low temperature.

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere is mandatory.[7]

  • Temperature Control: Start the reaction at a low temperature (e.g., -20 °C to 0 °C) and allow it to warm slowly to room temperature or the desired reaction temperature. Monitor the reaction progress by TLC or LC-MS to check for product formation versus decomposition.[7]

Guide 2: Optimizing the Reduction of the Nitro Group

Problem: The reduction reaction is not clean, resulting in a mixture of products or a low yield of 4-aminoisoquinoline.

Root Cause Analysis: The choice of reducing agent is paramount. Catalytic hydrogenation can be highly effective but requires careful optimization of catalyst, solvent, and pressure to maintain selectivity. Metal/acid reductions are robust but can be harsh.

Comparative Table of Reducing Agents:

ReagentTypical ConditionsAdvantagesDisadvantages & Cautions
Pd/C (5-10%) with H₂ gas H₂ (1-5 atm), Methanol or Ethanol, Room TempClean, high yield, easy workup.Catalyst can be pyrophoric. May reduce other functional groups (alkenes, alkynes). Requires specialized hydrogenation equipment.
Iron powder / HCl or Acetic Acid Fe powder, HCl (cat.) or AcOH, Ethanol/Water, RefluxInexpensive, effective, and tolerates many functional groups.[8]Requires acidic conditions, which may not be suitable for all substrates. Workup can be tedious due to iron salts.
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂, Ethanol or Ethyl Acetate, 50-70 °CMild and selective for nitro groups.Stoichiometric amounts of tin salts are generated, requiring careful removal during workup.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, Water/DCM (biphasic), NaHCO₃, RTVery mild, works at room temperature, good for sensitive molecules.Can be sluggish; may require phase-transfer catalyst for improved results.

Recommended Protocol: Reduction using Tin(II) Chloride

This method is often a reliable choice for achieving a clean and high-yielding reduction.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction: Heat the mixture to 70 °C and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice. Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: The resulting slurry is filtered through a pad of celite to remove tin salts. The filtrate is then extracted multiple times with ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude 4-aminoisoquinoline, which can be further purified by column chromatography or recrystallization.

Section 4: Visualizing Decomposition Pathways and Troubleshooting

To effectively troubleshoot, it is crucial to visualize the competing chemical pathways.

Diagram 1: Key Decomposition Pathways

G cluster_main This compound Chemistry cluster_desired Desired Reactions cluster_undesired Decomposition Pathways SM This compound DP1 4-Aminoisoquinoline (Desired Product 1) SM->DP1 Mild Reduction (e.g., SnCl₂) DP2 4-Substituted-Isoquinoline (Desired Product 2) SM->DP2 Controlled SₙAr (Nu⁻, Low Temp) UP1 4-Hydroxyisoquinoline (Hydrolysis) SM->UP1 H₂O, Heat UP2 Polymeric Tar SM->UP2 Strong Base / Nu⁻ High Temp UP3 Ring-Reduced Species SM->UP3 Harsh Reduction (e.g., LiAlH₄)

Caption: Competing reaction pathways for this compound.

Diagram 2: A Logical Troubleshooting Workflow

G cluster_solutions Implement Corrective Action Start Problem Observed (Low Yield / Dark Color) Analyze Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Analyze Identify Identify Primary Issue Analyze->Identify Sol_Temp Lower Reaction Temperature Identify->Sol_Temp Decomposition (Dark Tar) Sol_Base Use Milder / Non-Nu Base Identify->Sol_Base Base-Mediated Side Rxn Sol_Reagent Change Reducing Agent Identify->Sol_Reagent Incomplete / Over- Reduction Sol_Solvent Ensure Anhydrous Conditions Identify->Sol_Solvent Hydrolysis Product Seen

Sources

managing regioselectivity in the functionalization of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4NI-REGIO-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Electronic Battlefield

Users frequently report loss of regiocontrol when functionalizing 4-nitroisoquinoline. This substrate presents a unique electronic conflict:

  • The Ring Nitrogen (N2): Exerts a powerful inductive (-I) and mesomeric (-M) pull, making C1 the most electrophilic site (kinetic trap).

  • The Nitro Group (C4): Withdraws electron density, activating the entire ring for nucleophilic attack but specifically directing Vicarious Nucleophilic Substitution (VNS) to the ortho position (C3 ).

The Core Conflict: Standard nucleophiles (SNAr) naturally attack C1 . To access C3 , you must bypass the C1 "hotspot" using specific mechanistic pathways (VNS) or radical chemistry (Minisci).

Visualizing the Reactivity Landscape

The following diagram maps the competitive reactivity sites on the this compound scaffold.

ReactivityMap Substrate This compound C1 C1 Position (Most Electrophilic) Substrate->C1 Hard Nucleophiles (SNAr) Radicals (Minisci) C3 C3 Position (Ortho to Nitro) Substrate->C3 Soft Nucleophiles (VNS) Blocked C1 Nitro 4-Nitro Group (Reducible Handle) Substrate->Nitro Reduction (Fe/AcOH) Product1 Product1 C1->Product1 1-Alkoxy/Amino derivatives Reissert Compounds Product2 Product2 C3->Product2 3-Alkyl derivatives (via Chloromethyl Phenyl Sulfone) Product3 Product3 Nitro->Product3 4-Aminoisoquinoline

Figure 1: Reactivity map illustrating the competition between C1 (kinetic control) and C3 (thermodynamic/mechanistic control).

Module 1: Managing Nucleophilic Attacks (C1 vs. C3)
Incident Report #01: "I cannot alkylate C3; the nucleophile always hits C1."

Root Cause: The C1 position is vinylogous to the electron-deficient nitrogen. Without a directing group or specific mechanism, C1 is the default site for nucleophilic addition-elimination.

Solution: Vicarious Nucleophilic Substitution (VNS) To alkylate C3, you must use the VNS mechanism, which utilizes carbanions containing a leaving group (e.g., chloromethyl phenyl sulfone). This reaction typically favors positions ortho to the nitro group.

Protocol: C3-Alkylation via VNS

  • Reagents: Chloromethyl phenyl sulfone (1.1 equiv), t-BuOK (2.5 equiv), DMF/THF.

  • Mechanism: The carbanion attacks C3 (ortho to nitro). The intermediate σ-adduct undergoes β-elimination of HCl (vicarious leaving group), re-aromatizing the system.

StepActionCritical Parameter (Why?)
1 Dissolution Dissolve this compound and chloromethyl phenyl sulfone in dry DMF at -78°C.
2 Base Addition Add t-BuOK in THF dropwise over 20 min.
3 Quench Pour into dilute HCl/ice after 1 hour.

Analyst Note: If C1 substitution persists, consider converting the isoquinoline to its N-oxide first. The N-oxide creates steric bulk and electronic repulsion at C1, pushing nucleophiles toward C3.

Module 2: Radical Functionalization (Minisci Reaction)
Incident Report #02: "Poor regioselectivity during radical alkylation."

Root Cause: In standard Minisci conditions (acidic media), the isoquinoline nitrogen is protonated. Nucleophilic alkyl radicals attack the most electron-deficient position, which is C1 .

Troubleshooting Matrix:

Desired PositionStrategyReagent System
C1 (Major) Standard MinisciR-COOH, AgNO3, (NH4)2S2O8, H2SO4
C3 (Target) Block C1 Pre-functionalize C1 (e.g., Cl or OMe) or use bulky radicals that are sterically hindered from attacking C1.

Protocol: Radical Alkylation at C1 (Standard)

  • Setup: Dissolve this compound (1 mmol) in 10 mL of solvent (DCM/Water biphasic or TFA).

  • Radical Source: Add carboxylic acid (R-COOH, 3 equiv) and AgNO3 (0.2 equiv).

  • Initiation: Add (NH4)2S2O8 (3 equiv) at 60°C.

  • Observation: Evolution of CO2 gas indicates radical generation.

Module 3: Nitro Group Reduction
Incident Report #03: "Ring hydrogenation occurred during nitro reduction."

Root Cause: Catalytic hydrogenation (H2, Pd/C) is often too aggressive for nitroisoquinolines, leading to partial reduction of the heterocyclic ring (tetrahydroisoquinoline formation).

Solution: Chemoselective Iron Reduction Use Iron powder in acetic acid. This method is highly specific for the nitro group and leaves the isoquinoline ring and sensitive halogens intact.

Step-by-Step Protocol:

  • Prepare: Suspend this compound (1 equiv) in Ethanol/Acetic Acid (5:1 ratio).

  • Activate: Add Iron powder (5 equiv, <325 mesh).

  • Reflux: Heat to 80°C for 2 hours. Monitor via TLC (Reaction turns from yellow to dark brown/sludge).

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a Celite pad (removes iron salts).

    • Wash filtrate with saturated NaHCO3 (neutralize AcOH).

    • Dry organic layer over Na2SO4.[2]

Yield Expectation: >85% conversion to 4-aminoisoquinoline.

Decision Tree: Synthesis Workflow

Workflow Start Start: this compound Goal What is your target? Start->Goal C1_Func Direct Nucleophilic Attack (SNAr) or Reissert Rxn Goal->C1_Func C1 Functionalization C3_Func Vicarious Nucleophilic Sub. (VNS) or Block C1 Goal->C3_Func C3 Functionalization Amine Fe / AcOH Reduction Goal->Amine 4-Amino Derivative Result1 Result1 C1_Func->Result1 1-Substituted-4-Nitroisoquinoline Result2 Result2 C3_Func->Result2 3-Substituted-4-Nitroisoquinoline Result3 Result3 Amine->Result3 4-Aminoisoquinoline

Figure 2: Decision logic for selecting the correct synthetic pathway based on regiochemical targets.

References & Validated Sources
  • Vicarious Nucleophilic Substitution (VNS):

    • Source: Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research.

    • Context: Establishes the mechanism for alkylating nitroarenes at ortho/para positions using carbanions with leaving groups.

    • URL:

  • Minisci Reaction Regioselectivity:

    • Source: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.

    • Context: Details the preference for C1 (alpha) attack in protonated nitrogen heterocycles.

    • URL:

  • Selective Nitro Reduction:

    • Source: Org.[1][3][4][5][6] Synth. Coll. Vol. 5, p. 567 (1973).[7]

    • Context: Standard protocols for iron-mediated reduction of nitro groups in the presence of sensitive functionalities.

    • URL:

  • Reissert Reaction (C1 Functionalization):

    • Source: Popp, F. D. (1968). "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry.

    • Context: Definitive guide on using Reissert chemistry to functionalize the C1 position of isoquinolines.

    • URL:

Sources

Technical Support Center: Scaling Up 4-Nitroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Nitroisoquinoline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Scaling up nitration reactions, particularly on heterocyclic systems like isoquinoline, presents a unique set of challenges ranging from thermal safety and reaction control to product purity and isolation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate these complexities effectively.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Category 1: Reaction Control & Safety

Question 1: My large-scale reaction is experiencing a significant, difficult-to-control exotherm, far more severe than what was observed at the lab scale. What is happening and how can I mitigate this risk?

Answer: This is a critical safety issue rooted in the thermodynamics of nitration and the physics of heat transfer.

  • Causality: Aromatic nitration is a highly exothermic process, often releasing -145 ± 70 kJ/mol of heat.[1] At the lab scale (e.g., in a 1L round-bottom flask), the high surface-area-to-volume ratio allows for efficient heat dissipation to the cooling bath. When you scale up to a 100L reactor, the volume increases by a factor of 100, but the surface area for heat exchange increases by a much smaller factor (roughly 21.5). This disparity leads to heat accumulation, a rapid temperature increase, and the potential for a thermal runaway. A runaway reaction can accelerate the rate of decomposition of both the product and the nitrating mixture, leading to the release of large volumes of gas (NOx, CO2) and a dangerous pressure buildup.[1][2]

  • Solutions & Preventative Measures:

    • Reverse Addition: Instead of adding the nitrating agent to the isoquinoline substrate, add the substrate solution slowly to the pre-cooled nitrating mixture. This ensures the reactive species is always the limiting reagent, preventing its accumulation.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1e calorimeter) to precisely measure the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).[2][3] This data is essential for ensuring your pilot plant's cooling systems can handle the thermal load.

    • Consider Continuous Flow: For highly exothermic and potentially hazardous reactions, transitioning from a batch reactor to a continuous flow microreactor is a modern solution.[4] This approach minimizes the reaction volume at any given time, providing superior heat transfer and significantly reducing the risk of a thermal runaway.[4]

Question 2: On scale-up, I'm observing a significant increase in byproducts, such as dinitroisoquinolines and unidentified dark-colored tars. How can I improve the reaction's selectivity?

Answer: Poor selectivity at scale is typically due to inadequate control over reaction parameters, leading to side reactions.

  • Causality:

    • Over-Nitration: Localized "hot spots" in the reactor, caused by poor mixing or inefficient cooling, can accelerate the reaction rate and lead to the nitration of the already-formed mono-nitro product.[5]

    • Oxidative Degradation: Nitric acid is a strong oxidizing agent, especially at elevated temperatures. These hot spots can cause the decomposition of the starting material and product into complex, often colored, impurities.[6]

    • Reaction Time: Simply running the reaction for a prolonged period can also lead to the formation of dinitro byproducts.[5]

  • Solutions & Preventative Measures:

    • Strict Temperature Control: Maintain the reaction temperature at the validated optimum. Ensure your reactor has adequate agitation to prevent localized temperature gradients.

    • Controlled Addition Rate: The rate of addition of the limiting reagent should be tied to the reactor's ability to remove heat, maintaining a constant internal temperature.

    • Stoichiometry: Use the minimum required excess of the nitrating agent. While a slight excess is often needed to drive the reaction to completion, a large excess increases the risk of over-nitration and side reactions.

    • In-Process Monitoring: Use techniques like HPLC or TLC to monitor the consumption of the starting material. Quench the reaction as soon as the desired conversion is achieved to prevent subsequent reactions.[5]

Category 2: Purity, Yield, and Isolation

Question 3: My product yield has dropped significantly after scaling up, even though the in-process controls suggest full conversion. What are the likely causes?

Answer: A drop in isolated yield at scale, despite good reaction conversion, usually points to issues during the work-up and purification stages.

  • Causality:

    • Work-up Complications: Quenching a large volume of concentrated acid on ice/water is highly exothermic and can lead to product degradation if not controlled. Furthermore, adjusting the pH of large volumes can be challenging, and if the product is not fully precipitated or is partially soluble in the aqueous layer, significant losses can occur.

    • Physical Losses: Transferring large volumes of slurries and solutions can lead to greater physical losses than at the lab scale. Product may adhere to the walls of the reactor, filter, and transfer lines.

    • Purification Inefficiency: A purification method that works well for 10 grams may not be scalable. For example, large-scale column chromatography is expensive and can lead to losses. Recrystallization may be less efficient on a large scale if the cooling profile and agitation are not optimized, leading to impure solids or loss of product to the mother liquor.

  • Solutions & Preventative Measures:

    • Optimize the Quench: Use a jacketed vessel with strong agitation for the quench. Add the reaction mixture slowly to a well-stirred, pre-cooled quench solution (e.g., ice water) to manage the exotherm.

    • Validate pH and Extraction: Carefully determine the optimal pH for product precipitation or extraction. When extracting, ensure sufficient mixing and settling time. Perform a material balance on the aqueous layers to check for product losses.

    • Develop a Scalable Purification: Favor fractional crystallization over chromatography for large quantities.[7] Perform solubility studies to identify a suitable recrystallization solvent system that provides high recovery and good impurity rejection. Washing the isolated filter cake with appropriate anti-solvents is crucial.

Question 4: I'm struggling to separate this compound from its isomers, particularly 5-nitroisoquinoline, during purification. How can I improve this separation at scale?

Answer: Isomer separation is a common challenge in aromatic chemistry. The nitration of isoquinoline itself typically yields a mixture of 5- and 8-nitroisoquinolines, as the pyridine ring deactivates the molecule towards electrophilic attack except in the fused benzene ring.[8][9] The synthesis of the 4-nitro isomer often requires a specialized starting material or procedure to direct the regioselectivity. If isomeric impurities are still present, a multi-pronged approach is needed.

  • Causality: Isomers like 4- and 5-nitroisoquinoline often have very similar physical properties (polarity, solubility, boiling point), making them difficult to separate by standard techniques.[7]

  • Solutions & Preventative Measures:

    • Reaction Optimization: The best solution is to prevent the formation of the isomer in the first place. Re-evaluate the nitration conditions (temperature, solvent, nitrating agent) to maximize regioselectivity.

    • Fractional Crystallization: This is often the most viable large-scale method. It requires extensive screening to find a solvent system where the desired isomer has significantly lower solubility than the undesired one at a given temperature. Seeding the solution with pure this compound crystals can sometimes promote selective crystallization.

    • Derivatization: In difficult cases, it may be possible to selectively react one isomer (e.g., through a sterically accessible group) to form a derivative with very different physical properties. After separation, the derivative can be converted back to the desired nitroisoquinoline. This is a longer but sometimes necessary route.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of isoquinoline not a good route for synthesizing this compound? A: Under standard nitrating conditions (HNO₃/H₂SO₄), the nitrogen in the pyridine ring becomes protonated. This N-protonated species is highly deactivated towards electrophilic attack. The substitution, therefore, occurs on the less deactivated benzene ring, leading to a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[8][9] To achieve substitution at the 4-position, one must typically use a different synthetic strategy, such as starting with an isoquinoline N-oxide or another precursor that directs the nitro group to the desired position.

Q2: What are the essential analytical in-process controls (IPCs) for this synthesis during scale-up? A: At a minimum, you should have IPCs for:

  • Reaction Start: HPLC analysis to confirm the identity and purity of the starting material.

  • Reaction Monitoring: HPLC or TLC at regular intervals to track the disappearance of the starting material and the appearance of the product. This determines the reaction endpoint.

  • Post-Quench: HPLC of the crude product to assess the initial purity and impurity profile before purification.

  • Final Product: HPLC for final purity assessment, NMR for structural confirmation, and Karl Fischer titration for water content.

Q3: Are there any "greener" or safer alternatives to the classical mixed-acid nitration? A: Yes, research into greener nitration is an active field. Some alternatives include:

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can often be used in less corrosive solvents like dichloromethane, and the only byproduct is nitric acid.[5]

  • NO₂ Gas: While highly toxic and corrosive, NO₂ can be used as a nitrating agent. Recent research has explored capturing waste NO₂ in metal-organic frameworks (MOFs) and using the resulting material as a solid, reusable nitrating agent, which could reduce the carbon footprint of the process.[10]

  • Solid Acid Catalysts: Using zeolites or other solid acid catalysts can improve safety and selectivity in some cases.[5]

Visualized Workflows and Logic Diagrams
Diagram 1: Troubleshooting Thermal Events

This diagram outlines a decision-making process for addressing thermal safety issues during the scale-up of the nitration reaction.

Troubleshooting_Thermal_Events Start Thermal Event Observed (Temp Spike > 5°C) Action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling Start->Action1 Check1 Is Temperature Under Control? Action1->Check1 Action2 EMERGENCY: Initiate Emergency Quench (if safe & validated) Check1->Action2 No Investigation Post-Mortem Analysis: Review Batch Record Check1->Investigation Yes Check2 Was Addition Rate Too Fast? Investigation->Check2 Check3 Was Cooling System Functioning Correctly? Check2->Check3 No Solution1 Revise SOP: Reduce Max Addition Rate Check2->Solution1 Yes Check4 Was Agitation Adequate? Check3->Check4 Yes Solution2 Maintenance: Repair/Upgrade Cooling System Check3->Solution2 No Solution3 Process Dev: Re-evaluate Mixer Baffles/ Impeller Speed Check4->Solution3 No

Caption: Decision tree for managing thermal runaway events.

Diagram 2: Large-Scale Purification Workflow

This workflow illustrates a typical path for purifying crude this compound after the reaction work-up.

Purification_Workflow Crude Crude this compound (Wet Cake) Dissolve Dissolve in Hot Recrystallization Solvent Crude->Dissolve Charcoal Optional: Hot Filtration through Activated Charcoal (for color removal) Dissolve->Charcoal Crystallize Controlled Cooling & Agitation to Induce Crystallization Charcoal->Crystallize Isolate Isolate Product via Filtration (e.g., Nutsche Filter) Crystallize->Isolate CheckPurity Check Purity (HPLC) & Mother Liquor for Losses Isolate->CheckPurity Wash Wash Cake with Cold Anti-Solvent Dry Dry Under Vacuum at Controlled Temperature Wash->Dry Final Final Product: This compound Dry->Final CheckPurity->Dissolve Repurify CheckPurity->Wash Purity OK

Caption: Workflow for the purification of this compound.

Data Summary Tables

Table 1: Comparison of Key Parameters: Lab Scale vs. Pilot Plant

ParameterLab Scale (1 L Flask)Pilot Plant (100 L Reactor)Key Scale-Up Consideration
Heat Transfer High surface-area-to-volume ratio; efficient cooling.Low surface-area-to-volume ratio; heat removal is critical.Reaction rate must be limited by the vessel's cooling capacity.[3]
Addition Time Typically < 30 minutes.Several hours, controlled by heat flow.A slow, controlled addition is paramount for safety.
Mixing Magnetic stir bar or overhead stirrer; generally efficient.Baffled reactor with specific impeller; risk of dead spots.Ensure agitation is sufficient to prevent localized hot spots and concentration gradients.
Work-up Pouring into a beaker of ice.Controlled addition into a separate, cooled quench vessel.The quench process must be as carefully controlled as the reaction itself.
Isolation Buchner funnel.Centrifuge or Nutsche filter-dryer.Efficiency of solid-liquid separation and washing is critical for yield.

Table 2: Common Impurities and Control Strategies

ImpurityLikely OriginControl Strategy
Starting Material Incomplete reaction.Monitor reaction with HPLC/TLC; ensure adequate reaction time and temperature.
Isomeric Nitroisoquinolines Lack of regioselectivity in the nitration step.Optimize reaction conditions (temp, solvent); if unavoidable, develop a robust fractional crystallization method.[8]
Dinitro Compounds Over-nitration due to high temperature or excess nitrating agent.Maintain strict temperature control; use minimal excess of nitrating agent; do not let reaction run too long.[5]
Oxidation Byproducts Degradation of material by hot nitric acid.Prevent hot spots through efficient mixing and cooling; perform reaction at the lowest effective temperature.
Scaled-Up Experimental Protocol: 1 kg Synthesis

Disclaimer: This protocol is a representative example and must be thoroughly validated in a laboratory setting with appropriate risk assessments before being implemented at scale.

Objective: To synthesize approximately 1 kg of this compound from a suitable precursor.

Equipment: 20 L glass-lined reactor with overhead agitation, baffles, temperature probe, and a condenser. 10 L addition vessel. 50 L quench vessel. Nutsche filter-dryer.

Procedure:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Charge concentrated sulfuric acid (e.g., 5 L) to the reactor and cool to 0-5 °C using the reactor jacket.

  • Nitrating Mixture: Slowly and carefully add nitric acid (e.g., 1.1 equivalents) to the sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

  • Substrate Solution: In the 10 L addition vessel, dissolve the isoquinoline precursor (1.0 equivalent) in a suitable solvent (e.g., a portion of the sulfuric acid).

  • Controlled Addition (Critical Step): Slowly add the substrate solution from the addition vessel to the nitrating mixture in the main reactor over 2-4 hours. The addition rate must be controlled to maintain the internal reaction temperature between 5-10 °C. Never let the temperature rise uncontrollably.

  • Reaction: Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete.

  • In-Process Control: Take a sample from the reaction mixture, quench it carefully, and analyze by HPLC to confirm the consumption of the starting material.

  • Quench: In the 50 L quench vessel, prepare a mixture of crushed ice and water (e.g., 20 kg). With vigorous stirring, slowly transfer the reaction mixture into the quench vessel, maintaining the quench temperature below 25 °C.

  • Isolation: The crude product should precipitate. Stir the resulting slurry for 1 hour, then isolate the solids using the Nutsche filter.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~6-7). Then, wash with a cold anti-solvent (e.g., cold ethanol or heptane) to remove organic-soluble impurities.

  • Drying: Dry the product in the filter-dryer under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00120]
  • Stability and safe handling of nitration waste acids. Syntech International. [URL: https://www.syntech-international.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.
  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op9000576]
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [URL: https://www.mdpi.com/2227-9717/11/11/3257]
  • Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33444977/]
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0043]
  • Chapter 7_Quinolines and Isoquinolines. Mansoura University. [URL: https://www.mans.edu.eg/facphar/arabic/dept/22/Documents/2212/9-10-2016-11-23-45-AM.pdf]
  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08316]
  • Preventing over-nitration in the synthesis of nitroaromatic compounds. Benchchem. [URL: https://www.benchchem.com/pdf/B1291810_Tech_Support.pdf]
  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. [URL: https://www.researchgate.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC523561/]
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10010996/]
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532021000801538&lng=en&nrm=iso&tlng=en]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. [URL: https://www.researchgate.
  • This compound (CAS 36073-93-5): Key Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/product/4-nitroisoquinoline-cas-36073-93-5]
  • Isoquinoline synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/isoquinoline-synthesis.shtm]
  • Electrophilic substitution reaction in quinoline and isoquinoline. quimicaorganica.org. [URL: https://www.quimicaorganica.org/en/heterocyclic-chemistry/663-electrophilic-substitution-reaction-in-quinoline-and-isoquinoline.html]
  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.
  • This compound. Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/00786137208220023]
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007673/]
  • 5-Nitroisoquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301138]
  • Purification of Quinoline-3,4-diones. Reddit. [URL: https://www.reddit.
  • Synthesis Problems. EPFL. [URL: https://www.epfl.ch/labs/lcso/synthesis-problems-2/]
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [URL: https://www.researchgate.net/publication/271520197_Process_Development_and_Scale-Up_for_the_Preparation_of_the_1-Methyl-quinazoline-24-dione_Wnt_Inhibitor_SEN461]

Sources

troubleshooting unexpected NMR shifts in 4-Nitroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-nitroisoquinoline derivatives. This guide is designed to be a practical resource for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experimental work. As a Senior Application Scientist, I have compiled this information based on extensive experience in spectroscopic analysis and a deep understanding of the chemical intricacies of nitroaromatic and heterocyclic compounds. My goal is to provide you with a self-validating system of protocols and a clear understanding of the causality behind experimental choices, empowering you to confidently interpret your NMR data.

Part 1: Troubleshooting Guide - Question & Answer Format

This section addresses common issues encountered when acquiring NMR spectra of this compound derivatives. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: Why are the aromatic proton signals in my this compound derivative significantly downfield shifted compared to published data for similar isoquinolines?

Answer:

The presence of the strongly electron-withdrawing nitro group at the 4-position is the primary reason for the significant deshielding (downfield shift) of the protons on the isoquinoline ring system. This effect is most pronounced for the protons in closest proximity to the nitro group.

Causality:

  • Inductive and Resonance Effects: The nitro group exerts a powerful electron-withdrawing effect through both induction (through-bond polarization) and resonance (delocalization of electron density from the ring into the nitro group). This reduces the electron density around the aromatic protons, leading to less shielding from the applied magnetic field and a resulting downfield chemical shift.[1][2]

  • Anisotropic Effects: The π-system of the nitro group can also contribute to the local magnetic field experienced by nearby protons, further influencing their chemical shifts.

Troubleshooting Protocol:

  • Confirm Structure: First, ensure that the synthesized compound is indeed the expected this compound derivative. Contamination with starting materials or the formation of an unexpected isomer can lead to confusing spectra.

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for polar molecules like this compound derivatives.[3][4][5] Aromatic solvents like benzene-d6 can induce significant shifts compared to less interactive solvents like chloroform-d.[6]

    • Experiment: Acquire spectra in at least two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆) to assess the extent of solvent-induced shifts.

  • Concentration Dependence: Aggregation of molecules at high concentrations can lead to changes in chemical shifts due to intermolecular interactions.

    • Experiment: Prepare a dilution series of your sample and acquire a ¹H NMR spectrum for each concentration. If the chemical shifts change with concentration, this indicates aggregation.

Question 2: I am observing broad or disappearing signals in the aromatic region of my ¹H NMR spectrum. What could be the cause?

Answer:

Broadening or disappearance of signals in the NMR spectrum of a this compound derivative can be attributed to several factors, including chemical exchange, the presence of paramagnetic species, or low sample concentration.

Causality:

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale will give rise to broad signals.[7] In the case of this compound derivatives, this could be due to:

    • Protonation/Deprotonation: The nitrogen atom in the isoquinoline ring is basic and can be protonated by acidic impurities (e.g., residual acid from synthesis or water in the solvent). This can lead to an equilibrium between the protonated and unprotonated forms, causing broadening of adjacent proton signals.[8][9]

    • Tautomerism: While less common for the core isoquinoline ring, certain substituents on the ring could potentially lead to tautomeric equilibria.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.

  • Low Concentration: A very dilute sample will result in a poor signal-to-noise ratio, which can make signals appear broad or be lost in the baseline.[10]

Troubleshooting Protocol:

G Start Broad/Disappearing Signals CheckConc Check Sample Concentration Start->CheckConc Degas Degas Sample CheckConc->Degas Concentration OK Result Sharp Signals CheckConc->Result Increased Concentration Helps CheckpH Check for Acidic Impurities Degas->CheckpH Still Broad Degas->Result Signals Sharpen ChangeSolvent Change Solvent CheckpH->ChangeSolvent No Obvious Acid Source AddBase Add a Drop of D₂O or a Non-nucleophilic Base CheckpH->AddBase Acid Suspected ChangeSolvent->Result AddBase->Result G Start Unexpected Signals in Spectrum CheckSolvent Compare with Solvent Peak Tables Start->CheckSolvent CheckSM Compare with Spectra of Starting Materials Start->CheckSM CheckByproducts Analyze Synthesis for Potential Byproducts Start->CheckByproducts CheckDegradation Assess Sample Stability Start->CheckDegradation Identify Identify Impurity/Byproduct CheckSolvent->Identify CheckSM->Identify Purify Re-purify Sample CheckByproducts->Purify CheckDegradation->Purify Purify->Identify

Sources

optimizing solvent systems for 4-Nitroisoquinoline chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solvent System Optimization & Troubleshooting for 4-Nitroisoquinoline Ticket ID: NIQ-404-OPT Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Molecule & The Challenge

This compound (CAS: 36073-93-5) presents a dual chromatographic challenge: it possesses a basic nitrogen atom within the isoquinoline ring and a strongly electron-withdrawing nitro group at the 4-position.[1][3]

  • The Trap: While the nitro group reduces the basicity of the ring nitrogen compared to unsubstituted isoquinoline (pKa ~5.4), the molecule remains susceptible to interactions with residual silanols on silica-based columns.[2] This often results in severe peak tailing.[1][3]

  • The Isomer Issue: Synthetic routes often yield mixtures of 4-, 5-, and 8-nitroisoquinoline.[1][2][3] Standard C18 columns frequently fail to resolve these positional isomers due to identical hydrophobicity (logP).[1][3]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Method Development (Solvent Systems)

Q: Which solvent system should I choose for initial HPLC method development?

A: Start with a Water/Acetonitrile gradient with an acidic modifier, but pivot to Methanol if isomer resolution is poor. [2]

The Protocol:
ParameterRecommendationScientific Rationale
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1][2][3]7) suppresses the ionization of residual silanols on the column, reducing secondary interactions that cause tailing.[2]
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity and UV cutoff than Methanol, allowing for sharper peaks and detection at 254 nm (or lower).[2][3]
Alternative B Methanol (MeOH)Critical for Isomers: If 4-nitro and 5-nitro isomers co-elute in ACN, switch to MeOH.[1][2][3] Methanol is a protic solvent and interacts differently with the nitro group's dipole, often altering selectivity (

).[2]
Stationary Phase C18 (End-capped) or Phenyl-Hexyl A standard C18 is often insufficient for isomer separation.[1][3] A Phenyl-Hexyl column utilizes

interactions with the isoquinoline ring, enhancing selectivity for positional isomers.[1][2][3]
Q: My compound streaks on Normal Phase (Flash) chromatography. How do I fix this?

A: The basic nitrogen is interacting with the acidic silica gel.[1][3] You must "mask" the silica. [2]

Standard Hexane/Ethyl Acetate systems often fail for nitroisoquinolines, leading to broad bands and poor recovery.[1][2][3]

Corrective Solvent System:

  • Base System: Dichloromethane (DCM) / Methanol (95:5 to 90:10).[1][2][3]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.[1][3]

    • Mechanism:[2][3][4][5] The amine modifier competes for the acidic binding sites on the silica gel, effectively "blocking" them so your this compound can elute freely.[2]

Module 2: Troubleshooting & Optimization

Q: I am seeing significant peak tailing (Asymmetry > 1.5). How do I diagnose the root cause?

A: Use the "pH Switch" test to distinguish between column voiding and chemical interaction. [2]

Diagnostic Workflow:

  • Step 1: Run the standard method (Low pH).[1][3]

  • Step 2: Switch to a High pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10), provided your column is pH resistant (e.g., Hybrid Silica).[2][3]

    • Result A (Peak sharpens): The issue was silanol interaction. At pH 10, silanols are fully ionized, but the isoquinoline nitrogen is deprotonated (neutral), eliminating the cation-exchange mechanism.[2]

    • Result B (Peak remains tailed): The issue is physical (column void, blocked frit) or solubility related.

Q: I cannot separate this compound from the 5-nitro impurity.

A: You are likely relying solely on hydrophobic separation.[1][3] You need to leverage shape selectivity.

Standard C18 columns separate based on hydrophobicity.[1][3] Since 4-nitro and 5-nitro isomers have nearly identical logP values, they co-elute.[1][2][3]

The Solution: Pi-Pi Interaction Chromatography Switch to a Biphenyl or Phenyl-Hexyl stationary phase.[1][3]

  • Mechanism:[2][3][4][5] The nitro group position changes the electron density distribution of the aromatic ring.[3][6] Phenyl-based columns interact with these

    
    -electron clouds.[1][2][3] The steric difference between the 4- and 5-positions will significantly shift retention times on these phases.[1][3]
    

Module 3: Visualized Workflows

Figure 1: Solvent Optimization Decision Tree

Caption: Logical flow for selecting the optimal mobile phase based on resolution and peak shape outcomes.

SolventOptimization Start Start: Method Development Target: this compound Step1 Initial Run: C18 Column Water/ACN + 0.1% Formic Acid Start->Step1 Check1 Check: Isomer Resolution? Step1->Check1 PathA Good Resolution Check1->PathA Yes PathB Co-elution (Isomers) Check1->PathB No Final Finalize Method PathA->Final Action1 Switch Solvent: Water / Methanol PathB->Action1 Check2 Check: Resolution Improved? Action1->Check2 Action2 Switch Column: Phenyl-Hexyl or Biphenyl Check2->Action2 No Check2->Final Yes Action2->Final

Figure 2: Peak Tailing Troubleshooting Logic

Caption: Step-by-step diagnosis for eliminating peak tailing in basic heterocycles.

TailingTroubleshoot Problem Issue: Peak Tailing (Asymmetry > 1.2) CheckPH Check Mobile Phase pH Problem->CheckPH Decision1 Is pH < 3.0? CheckPH->Decision1 ActionAddAcid Add Modifier: 0.1% TFA or Formic Acid Decision1->ActionAddAcid No (Neutral pH) ActionHighPH Test High pH (pH 10) (Requires Hybrid Column) Decision1->ActionHighPH Yes (Already Low) Result1 Tailing Persists? ActionAddAcid->Result1 ActionHighPH->Result1 Physical Physical Failure: Void/Blocked Frit -> Replace Column Result1->Physical Yes (No Change) Chemical Silanol Interaction: -> Use End-capped Column -> Add Buffer (Ammonium Acetate) Result1->Chemical No (Improved)

Module 4: Reproducibility & Sample Prep

Issue: Retention time shifts between injections. Cause: this compound has limited solubility in pure water.[1][3][6] If your sample diluent is 100% DMSO or ACN, and you inject a large volume into a high-aqueous starting gradient, the compound may precipitate momentarily at the head of the column or travel with the solvent plug.[2]

The Fix:

  • Diluent: Match the starting mobile phase conditions (e.g., 5-10% ACN in Water).

  • Solubility Aid: If insolubility prevents this, use 50% DMSO/Water and reduce injection volume to <5 µL.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105846, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.[2][3] Journal of Chromatography A. (General reference for basic heterocycle separation mechanisms).[1][3][7]

  • Phenomenex. HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link][1][2][3]

  • Waters Corporation. Controlling Selectivity for Positional Isomers.[1][3] Application Note. Retrieved from [Link][1][2][3]

Sources

Technical Support Center: Selective Reduction of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: The reduction of 4-nitroisoquinoline to 4-aminoisoquinoline presents a classic chemo-selectivity challenge. The primary "over-reduction" risk is not the hydrogenolysis of the amine, but the saturation of the heterocyclic ring (specifically the 1,2,3,4-positions), yielding 1,2,3,4-tetrahydro-4-aminoisoquinoline .

The Cause: The pyridine moiety of the isoquinoline ring is electron-deficient and susceptible to reduction, particularly under standard catalytic hydrogenation conditions (e.g.,


, Pd/C, acidic media). The energy barrier difference between reducing the nitro group and reducing the heteroaromatic ring is narrow when using high-activity catalysts.

The Solution Strategy: To guarantee the integrity of the isoquinoline ring, you must utilize chemical reductants (electron transfer mechanisms) or poisoned catalytic systems rather than standard high-pressure hydrogenation.

Decision Matrix: Selecting the Right Protocol

Before starting, evaluate your constraints using this logic flow.

DecisionMatrix Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Small < 5 Grams Scale->Small Lab Scale Large > 100 Grams (Industrial) Scale->Large Process Scale MethodA RECOMMENDED: Fe / Acetic Acid (Béchamp Reduction) Small->MethodA High Selectivity Needed Equipment Is High-Pressure H2 available? Large->Equipment MethodB ALTERNATIVE: Transfer Hydrogenation (Hydrazine / Raney Ni) Equipment->MethodB No Autoclave MethodC HIGH RISK: Catalytic H2 (Pd/C) *Requires Poisoning* Equipment->MethodC Autoclave Available MethodC->MethodA If Ring Reduction Observed

Figure 1: Decision matrix for selecting the reduction methodology based on scale and equipment availability.

Technical Walkthrough & Protocols

Protocol A: The "Gold Standard" (Iron/Acetic Acid)

Best for: Absolute selectivity, avoiding ring saturation, and lab-scale batches.

This method relies on the Béchamp reduction mechanism. Iron in acetic acid reduces the nitro group via single electron transfer (SET), which is thermodynamically insufficient to reduce the pyridine ring of the isoquinoline.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 4.0 - 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (Volume: 10-15 mL per gram of substrate)

  • Solvent (Optional): Ethanol (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: Charge this compound into a round-bottom flask. Add Glacial Acetic Acid. Stir until dissolved (gentle heating to 40°C may be required).

  • Activation: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to 70-80°C (internal temperature). Monitor by TLC/LCMS.

    • Checkpoint: The reaction typically completes in 1–3 hours.

  • Workup (Critical for Yield):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • The "Sludge" Fix: Filter the mixture through a pad of Celite to remove unreacted iron. Wash the pad with warm EtOAc.

    • Neutralization: Slowly pour the filtrate into a saturated

      
       solution or 
      
      
      
      (ice bath) until pH > 8. Note: 4-aminoisoquinoline is basic; acidic workup will trap it in the aqueous phase.
    • Extract with EtOAc (3x), dry over

      
      , and concentrate.
      

Why this works: The reduction potential of


 is sufficient for 

but insufficient to break the aromaticity of the isoquinoline ring [1][3].
Protocol B: Catalytic Transfer Hydrogenation (Raney Ni / Hydrazine)

Best for: Scalability without high-pressure hydrogen gas.

If you must avoid Iron due to heavy metal waste regulations, use Hydrazine Hydrate as the hydrogen donor.

Reagents:

  • Substrate: this compound

  • Catalyst: Raney Nickel (approx. 10 wt% of substrate) or 5% Pd/C (use with caution)

  • H-Donor: Hydrazine Hydrate (3.0 - 5.0 equiv)

  • Solvent: Methanol or Ethanol

Step-by-Step Procedure:

  • Dissolve substrate in Methanol.[2]

  • Add Raney Nickel (slurry in water/methanol).

  • Heat to reflux (

    
    ).
    
  • Dropwise Addition: Add Hydrazine Hydrate slowly over 30 minutes. Warning: Evolution of

    
     gas. Ensure distinct venting.
    
  • Reflux for 1 hour.

  • Filter hot through Celite (Raney Ni is pyrophoric; keep wet).

Troubleshooting Guide (FAQ)

Q1: I am seeing a mass peak of [M+4] in my LCMS. What happened?

Diagnosis: You have formed 1,2,3,4-tetrahydro-4-aminoisoquinoline . Cause: You likely used Catalytic Hydrogenation (


, Pd/C) in an acidic medium (e.g., Acetic Acid or HCl) or allowed the reaction to run too long under pressure.
Fix: 
  • Switch to Protocol A (Iron/Acetic Acid) .

  • If you must use hydrogenation, use a poisoned catalyst (e.g., 5% Pt/C sulfided) or add a catalytic poison like thiophene or quinoline to the reaction mixture.

  • Change solvent to neutral Methanol; avoid protonating the ring nitrogen, which makes the ring more susceptible to reduction.

Q2: The reaction stalled at the Hydroxylamine intermediate (M+16 mass shift).

Diagnosis: Incomplete reduction (


).
Cause:  Insufficient reducing power or temperature too low.
Fix: 
  • For Iron method: Increase temperature to true reflux (

    
    ) or add more Iron powder.
    
  • For Hydrogenation: Increase pressure slightly (e.g., from 1 atm to 3 atm), but monitor closely to avoid ring saturation.

Q3: My product is stuck in the Iron sludge/emulsion.

Diagnosis: Iron salts are chelating the amino-isoquinoline. Fix:

  • Add EDTA (disodium salt) to the aqueous workup phase. This chelates the Iron more strongly than your amine, releasing the product into the organic layer.

  • Alternatively, wash the filter cake with 10% Methanol in Dichloromethane instead of just EtOAc.

Mechanistic & Selectivity Visualization

The following diagram illustrates the divergent pathways. Your goal is to stay on the upper path.

ReactionPathway Nitro This compound (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- / 2H+ THIQ 1,2,3,4-Tetrahydro- 4-aminoisoquinoline (OVER-REDUCTION) Nitro->THIQ Direct Over-reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amine 4-Aminoisoquinoline (TARGET) Hydroxyl->Amine 2e- / 2H+ (Goal) Amine->THIQ Ring Hydrogenation (Risk with Pd/C + H2)

Figure 2: Reaction pathway showing the sequential reduction of the nitro group and the competing risk of ring saturation (Red path).

Summary Data Table

MethodSelectivity (Nitro vs. Ring)Reaction TimeScalabilityPrimary Risk
Fe / Acetic Acid High 1–3 HoursMedium (Waste)Emulsions during workup
H2 + Pd/C Low (High risk of THIQ)1–12 HoursHighRing Saturation
Raney Ni / Hydrazine Medium-High1–2 HoursHighPyrophoric catalyst
SnCl2 / HCl High2–6 HoursLowTin waste disposal

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Amino- and 4-Hydroxyisoquinolines. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • Jagadeesh, R. V., et al. (2013). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 4, 2833-2837. [Link]

  • Gollapalli, N. R. (2019). Novel Method for Reduction of Nitro-Aromatics and Heterocyclics with Hydrazine Hydrate and Sodium Acetate.[2] International Journal of Research and Analytical Reviews (IJRAR), 6(1), 530-536. [Link]

Sources

Technical Support Center: Stability Optimization for 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroisoquinoline (4-NIQ) is a sensitive heteroaromatic compound. Its stability is compromised by three primary vectors: photolytic degradation (due to the nitro chromophore), nucleophilic instability (due to the electron-deficient pyridine ring), and solubility-driven precipitation . This guide provides a self-validating system for handling 4-NIQ, moving beyond generic advice to mechanism-based protocols.

Module 1: Critical Storage & Handling

The Mechanism of Instability

The nitro group (


) at position 4 exerts a strong electron-withdrawing effect on the isoquinoline ring. This reduces the electron density of the ring nitrogen, making the compound significantly less basic than unsubstituted isoquinoline (

). However, this electron deficiency makes the C-1 position highly susceptible to nucleophilic attack (e.g., by hydroxide ions or water), leading to ring cleavage or the formation of pseudo-bases. Furthermore, the nitro group acts as a photosensitizer, facilitating radical-mediated degradation under UV/VIS light.
Storage Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)Arrhenius kinetics dictate that lowering temperature retards spontaneous hydrolysis and oxidation rates.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent oxidative degradation of the ring system.
Container Amber Glass (Silanized)Blocks UV radiation (photolysis protection). Silanization prevents adsorption of the hydrophobic compound to glass walls.
State Solid / LyophilizedSolution stability is orders of magnitude lower than solid-state stability. Never store working solutions.

Module 2: Solubilization & Chemical Stability

Solvent Selection Strategy

Users often encounter "crashing out" (precipitation) when diluting organic stocks into aqueous buffers. 4-NIQ is lipophilic.

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) is the gold standard. It is a polar aprotic solvent that disrupts intermolecular forces without chemically reacting with the nitro group.

  • Secondary Solvent (Working): Acetonitrile (ACN) or Methanol (MeOH).

  • Aqueous Buffer: Phosphate Buffered Saline (PBS) or Citrate Buffer. Crucial: Keep pH < 7.5.

The "Safe pH" Window

Avoid Basic Conditions (pH > 8.0): In basic media, the hydroxide ion (


) acts as a nucleophile, attacking the electron-deficient C-1 position of the isoquinoline ring. This forms a pseudo-base (1-hydroxy-1,2-dihydro-4-nitroisoquinoline), which is the precursor to irreversible ring opening and degradation.

Recommendation: Maintain pH between 5.5 and 7.4 . The slightly acidic environment protonates the ring nitrogen (reversibly), which can actually stabilize the structure against oxidative attack, provided the pH isn't low enough to cause acid-catalyzed hydrolysis of the nitro group.

Workflow Visualization

The following diagram outlines the logical flow for preparing stable solutions, minimizing stress on the molecule.

StabilityWorkflow Start Solid 4-NIQ (-20°C, Dark) Weigh Weighing (Low Light) Start->Weigh Warm to RT (Prevent condensation) Stock Stock Solution (100% DMSO, 10-50 mM) Weigh->Stock Vortex under Ar QC Visual Check (Clear Yellow?) Stock->QC QC->Stock Fail (Precipitate) Dilution Working Solution (PBS pH 7.4 + <1% DMSO) QC->Dilution Pass Exp Experiment/Assay (Use within 4 hours) Dilution->Exp Keep Dark

Figure 1: Optimized solubilization workflow to prevent precipitation and hydrolysis.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution turned from pale yellow to deep orange/brown. Is it still good?

Status: Compromised. Root Cause: This color shift is the hallmark of photolytic degradation or reduction . Nitro compounds often form azo- or azoxy- dimers or reduce to amines upon UV exposure, which are highly colored (bathochromic shift). Corrective Action:

  • Discard the solution.

  • Ensure all future handling is done under low-light conditions (amber tubes).

  • Check if reducing agents (e.g., DTT, TCEP) are present in your buffer; these will rapidly reduce the nitro group to an amine (

    
    ).
    
Q2: I see a fine precipitate when I dilute my DMSO stock into cell media.

Status: Solubility Limit Exceeded. Root Cause: "Crashing out." This happens when the local concentration of the hydrophobic compound exceeds its solubility limit during the mixing process. Corrective Action:

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) before the final dilution.

  • Sonicate: Mild sonication (water bath) can help re-dissolve micro-precipitates.

  • Carrier Protein: If compatible with your assay, add 0.1% BSA (Bovine Serum Albumin) to the aqueous buffer before adding the compound. BSA acts as a carrier, stabilizing the hydrophobic molecule in solution.

Q3: My HPLC peak area decreases over time in the autosampler.

Status: Hydrolysis or Adsorption. Root Cause:

  • Adsorption: 4-NIQ is sticking to the plastic of the vial or tubing.

  • Base Hydrolysis: Your mobile phase pH might be too high. Corrective Action:

  • Use glass inserts in HPLC vials (avoid polypropylene).

  • Adjust mobile phase to pH 3.0 - 4.0 (using Formic Acid or Phosphate buffer). The acidic condition stabilizes the isoquinoline ring during analysis.

Module 4: Degradation Pathways & Validation

Understanding how the molecule breaks down allows you to identify impurities in your data.

DegradationPathways NIQ This compound (Active) Photo Photolysis (UV Light) NIQ->Photo Base Base Hydrolysis (pH > 8, OH-) NIQ->Base Redux Chemical Reduction (DTT/TCEP present) NIQ->Redux Nitroso 4-Nitrosoisoquinoline (Reactive Intermediate) Photo->Nitroso Radical Mechanism Pseudo Pseudo-base Formation (1-hydroxy-dihydro-NIQ) Base->Pseudo Attack at C1 RingOpen Ring Cleavage Products (Aldehydes/Amines) Pseudo->RingOpen Irreversible Amine 4-Aminoisoquinoline (Inactive) Redux->Amine 6e- Reduction

Figure 2: Primary degradation pathways. Note that C1 attack (center path) is unique to isoquinolines.

Standard Stability Assay Protocol

To validate your specific experimental conditions, run this control experiment:

  • Preparation: Prepare a

    
     solution of 4-NIQ in your target buffer.
    
  • Time Points: Aliquot into 3 amber vials. Incubate at RT for 0h, 4h, and 24h.

  • Analysis: Inject onto RP-HPLC (C18 Column).

    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 5% -> 95%.

    • Detection: UV at 254 nm and 330 nm (Nitro group absorbance).

  • Acceptance Criteria: The Area Under Curve (AUC) of the parent peak at 24h must be

    
     of the 0h control. If 
    
    
    
    , the buffer is incompatible.

References

  • PubChem. this compound Compound Summary (CID 11105846). National Library of Medicine. [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Wikipedia. Isoquinoline Properties and Reactivity. [Link]

  • GChem. DMSO Solubility Data and Chemical Compatibility. [Link]

Validation & Comparative

comparing the reactivity of 4-Nitroisoquinoline vs 5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Accessibility vs. Reactivity" Trade-off

In the development of isoquinoline-based pharmacophores, the choice between 4-Nitroisoquinoline and 5-Nitroisoquinoline is rarely a matter of simple isomerism—it is a choice between two fundamentally different electronic systems.

  • 5-Nitroisoquinoline is the thermodynamic staple . It is the primary product of direct nitration, offers high accessibility, and behaves as a nitro-substituted benzo-fused pyridine. Its reactivity is governed by the separation of the electron-deficient pyridine ring and the nitro-deactivated benzene ring.

  • This compound is the high-energy scaffold . Placing the nitro group directly on the pyridine ring (at the

    
    -position relative to nitrogen) creates an extremely electron-deficient heteroaromatic system. It is synthetically challenging to access but offers unique reactivity profiles for nucleophilic attacks and reduction potentials critical for specific kinase inhibitor designs.
    

This guide compares their electronic profiles, synthetic routes, and reactivity, providing a validated protocol for the reduction of the widely used 5-nitro isomer.

Electronic Structure & Synthetic Accessibility[1]

The defining difference lies in the location of the nitro group relative to the heteroatom.

Feature5-NitroisoquinolineThis compound
Nitro Position Carbocyclic (Benzene) RingHeterocyclic (Pyridine) Ring
Electronic Effect Nitro group deactivates the C5-C8 ring; Pyridine ring remains relatively independent.Nitro group and Ring Nitrogen synergistically deplete electron density from C1 and C3.
Synthesis Method Direct Electrophilic Aromatic Substitution (EAS) Indirect Synthesis (e.g., via 4-bromoisoquinoline or cyclization)
Yield (Typical) High (>90%)Moderate to Low (Multi-step)
Cost/Availability Commodity ChemicalSpecialty Reagent
Synthesis Pathways[2][3][4][5]

The synthesis of these isomers illustrates the "Rules of Orientation" in heterocyclic chemistry. Direct nitration of isoquinoline requires acidic conditions (protonation of N), which deactivates the pyridine ring. Consequently, the electrophile (


) attacks the less deactivated benzene ring at position 5 (major) and 8 (minor). Accessing the 4-position requires bypassing this natural preference.

SynthesisPathways Isoq Isoquinoline (Starting Material) Protonated Protonated Isoquinoline (Deactivated Pyridine Ring) Isoq->Protonated Acidic Media DirectNitration Mixed Acid Nitration (HNO3/H2SO4, 0°C) Protonated->DirectNitration Nitro5 5-Nitroisoquinoline (Major Product) DirectNitration->Nitro5 Electrophilic Attack on Carbocycle Precursor 4-Bromoisoquinoline or Indanone Precursors Substitution Pd-Catalyzed Coupling or Nucleophilic Subst. Precursor->Substitution Nitro4 This compound (Target Product) Substitution->Nitro4 Indirect Route

Figure 1: Comparative synthetic pathways. Note that 5-Nitroisoquinoline is a direct downstream product of Isoquinoline, whereas this compound requires alternative precursors.

Reactivity Profile: Nucleophiles & Reductions

Nucleophilic Aromatic Substitution ( )
  • 5-Nitroisoquinoline: The nitro group activates the benzene ring. Nucleophilic attack can occur, but often requires strong nucleophiles or specific conditions (e.g., Vicarious Nucleophilic Substitution). The C1 position (on the pyridine ring) remains the primary site for nucleophilic addition (e.g., Chichibabin reaction), largely unperturbed by the remote 5-nitro group [1].

  • This compound: This molecule is an "electrophilic super-sink." The C1 position is hyper-activated due to the inductive withdrawal of both the adjacent Nitrogen and the C4-Nitro group. This makes the compound susceptible to covalent hydration or nucleophilic attack at C1 under much milder conditions than the 5-isomer.

Reduction to Amines

Both isomers are reduced to their corresponding aminoisoquinolines (4-amino and 5-amino), which are critical aniline-like precursors for drug coupling (amide formation).

  • Performance Note: this compound is generally more easily reduced (lower reduction potential) due to the electron-deficient nature of the pyridine ring accepting electrons more readily than the benzene ring of the 5-isomer.

Experimental Protocol: Reduction of 5-Nitroisoquinoline

Given that 5-nitroisoquinoline is the standard starting material for many antimalarial and kinase-inhibitor scaffolds, a robust, scalable reduction protocol is essential. While catalytic hydrogenation (


) is common, the Iron/Acetic Acid (Fe/AcOH)  method is preferred in early-phase discovery for its operational simplicity and tolerance of halides (unlike Pd, which may cause dehalogenation).
Methodology (Fe/AcOH Reduction)

Objective: Selective reduction of 5-nitroisoquinoline to 5-aminoisoquinoline.

Reagents:

  • 5-Nitroisoquinoline (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (Solvent/Proton Source, 10-15 volumes)

  • Ethyl Acetate (Extraction)

  • Sodium Hydroxide (NaOH, 20% aq)

Step-by-Step Workflow:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 5-Nitroisoquinoline in Glacial Acetic Acid.

  • Activation: Heat the solution to 60°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature to maintain <85°C.

  • Reflux: After addition, increase temperature to 90-100°C and stir for 2-4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS until the starting material (

    
     175) is consumed and product (
    
    
    
    145) dominates.
  • Workup (Critical Step):

    • Cool mixture to room temperature.

    • Filter off iron residues through a Celite pad; wash pad with Ethyl Acetate.

    • Concentrate the filtrate to remove most acetic acid.

    • Dilute residue with water and carefully basify with 20% NaOH to pH 10. Note: 5-aminoisoquinoline will precipitate or extract into the organic layer.

    • Extract with Ethyl Acetate (3x). Dry combined organics over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or pass through a short silica plug if necessary.

Expected Yield: 85-95% Appearance: Yellow to tan solid.

Process Logic Diagram

ReductionWorkflow Start Start: 5-Nitroisoquinoline in AcOH IronAdd Add Fe Powder (5 eq) Temp < 85°C Start->IronAdd Dissolution Reaction Reflux (2-4 hrs) Monitor LC-MS IronAdd->Reaction Reduction Filter Filter (Celite) Remove Fe residues Reaction->Filter Completion Basify Basify (pH 10) NaOH Addition Filter->Basify Workup Extract Extract (EtOAc) & Crystallize Basify->Extract Free Base Formation Product Product: 5-Aminoisoquinoline Extract->Product Isolation

Figure 2: Operational workflow for the Iron-mediated reduction of 5-nitroisoquinoline.

Comparative Data Summary

The following table summarizes the key physical and reactive properties relevant to drug discovery applications.

Property5-NitroisoquinolineThis compound
CAS Number 607-32-936073-93-5
Melting Point 106-109 °C [2]64-65 °C [3]
pKa (Conjugate Acid) ~3.5 (Weakly basic)< 2.0 (Very weakly basic due to nitro-proximity)
Primary Reactivity Electrophilic Aromatic Substitution (EAS) resistant; Nucleophilic attack at C1.Highly susceptible to nucleophilic attack; prone to ring opening in strong base.
Key Application Precursor for 5-aminoisoquinoline (kinase inhibitors, vasodilators).Specialized probe for SAR studies; exploring electronic space in the pyridine ring.

References

  • MDPI. (2023). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives. Available at: [Link][1]

  • PubChem. (2023). This compound Compound Summary. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

Sources

comparative study of different methods for 4-Nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing synthetic methodologies for 4-Nitroisoquinoline.

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Analysis

Synthesizing this compound presents a classic problem in heterocyclic chemistry: Regiocontrol .

Under standard electrophilic aromatic substitution conditions (mixed acid), the protonated isoquinolinium ion is strongly deactivated, forcing substitution onto the benzenoid ring at the C5 or C8 positions. Accessing the C4 position requires bypassing this electronic bias.

This guide compares three distinct methodologies to achieve C4 regioselectivity:

  • The N-Oxide Route (Method A): The industrial standard, utilizing N-oxide activation to direct electrophiles to C4.

  • The Modified Direct Nitration (Method B): A one-pot approach using Acetyl Nitrate (HNO₃/Ac₂O) to exploit an addition-elimination mechanism.

  • The Reissert Compound Strategy (Method C): A multi-step, high-fidelity route using cyanide capture to activate the C4 position.

Quick Comparison Matrix
FeatureMethod A: N-Oxide Route Method B: HNO₃/Ac₂O Method C: Reissert Route
Primary Mechanism Electrophilic sub. on activated N-oxideAddition-Elimination (via 1,4-dihydro)Nucleophilic activation via C1-cyano
Step Count 3 (Oxidation, Nitration, Reduction)1 (Direct)3-4 (Formation, Nitration, Hydrolysis)
Yield Moderate to Good (40–60% overall)Variable (often <40%)Low to Moderate (Multi-step loss)
Regioselectivity Excellent (C4 Exclusive) Good (C4 Major), some C5/C8Excellent (C4 Exclusive)
Safety Profile Moderate (PCl₃/H₂ reduction risks)High Risk (Ac₂O/HNO₃ is explosive)High Risk (Cyanide reagents)
Scalability High (Standard process)Low (Exotherm control difficult)Low (Cyanide waste management)

Theoretical Grounding: The Regioselectivity Paradox

To understand the synthesis, one must understand the failure of the "obvious" method.

  • Standard Nitration (H₂SO₄/HNO₃): The basic nitrogen is protonated (

    
    ). The resulting cation deactivates the pyridine ring. The electrophile (
    
    
    
    ) attacks the less deactivated benzene ring, yielding a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline .
  • The Solution: We must either increase the electron density at C4 (N-oxide) or change the mechanism from pure electrophilic substitution to an addition-elimination sequence (Ac₂O or Reissert).

Visualization: Regioselectivity Pathways

Regioselectivity IsoQ Isoquinoline MixedAcid Mixed Acid (H2SO4/HNO3) IsoQ->MixedAcid Protonation Ac2O Acetyl Nitrate (HNO3/Ac2O) IsoQ->Ac2O 1,2-Addition NOxide N-Oxidation (mCPBA) IsoQ->NOxide C5_8 5- & 8-Nitroisoquinoline (Undesired) MixedAcid->C5_8 SEAr on Benzenoid Ring C4_Add 1,2-Dihydro Intermediate Ac2O->C4_Add C4_Prod This compound (Target) NOxide->C4_Prod Nitration then Reduction C4_Add->C4_Prod Elimination

Figure 1: Decision tree showing why standard nitration fails and how alternative routes access the C4 position.

Detailed Methodologies

Method A: The N-Oxide Route (Recommended)

This is the most robust method for laboratory and pilot-scale synthesis. The N-oxide group activates the C4 position towards electrophilic attack and is subsequently removed.

Mechanism
  • N-Oxidation: Formation of Isoquinoline-N-oxide.[1]

  • Nitration: The N-oxide oxygen donates electron density, stabilizing the transition state for C4 substitution.

  • Deoxygenation: Removal of the N-oxide using PCl₃ or catalytic hydrogenation.

Experimental Protocol

Step 1: Preparation of Isoquinoline N-Oxide

  • Dissolve isoquinoline (10.0 g, 77.4 mmol) in glacial acetic acid (50 mL).

  • Add 30% hydrogen peroxide (15 mL) dropwise.

  • Heat to 60–70°C for 12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).

  • Concentrate under reduced pressure to approx. 15 mL.

  • Dilute with water (50 mL) and basify with solid Na₂CO₃.

  • Extract with CHCl₃ (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the N-oxide (approx. 90% yield).

Step 2: Nitration

  • Dissolve Isoquinoline N-oxide (5.0 g) in conc. H₂SO₄ (20 mL) at 0°C.

  • Add fuming HNO₃ (3.0 mL) dropwise, maintaining temp <10°C.

  • Heat to 100°C for 2 hours.

  • Pour onto ice/water. The this compound N-oxide precipitates as a yellow solid.[2]

  • Filter, wash with water, and recrystallize from ethanol.[2]

Step 3: Deoxygenation (Reduction)

  • Suspend this compound N-oxide (2.0 g) in anhydrous chloroform (30 mL).

  • Add Phosphorus Trichloride (PCl₃, 3.0 mL) dropwise at room temperature (Caution: Exothermic).

  • Reflux for 1 hour.

  • Pour into ice water, basify with NaOH, and extract with chloroform.

  • Evaporate to yield This compound (mp 63–64°C).

Method B: Modified Direct Nitration (HNO₃/Ac₂O)

This method avoids the N-oxide intermediate but requires careful safety management due to the formation of acetyl nitrate, which is potentially explosive.

Mechanism

Unlike mixed acid nitration, this proceeds via an addition-elimination mechanism. Acetyl nitrate adds across the C=N bond, forming a 1,2-dihydro intermediate. The nitro group attacks the nucleophilic enamine-like C4 position, followed by elimination of acetic acid to restore aromaticity.

Experimental Protocol
  • Safety Warning: Perform behind a blast shield. Maintain strict temperature control.

  • Prepare the nitrating agent: Add fuming HNO₃ (1.5 eq) dropwise to Acetic Anhydride (5 eq) at 0°C.

  • Add Isoquinoline (1.0 eq) slowly to the mixture.

  • Allow to warm to room temperature, then heat gently to 50°C for 30 minutes.

  • Pour onto ice. Neutralize with NH₄OH.[2]

  • Extract with DCM. Purification often requires column chromatography to separate the 4-nitro isomer from 5/8 byproducts.

Critique: While shorter, the yield is often lower (30–40%) due to oxidative ring opening and isomer formation.

Method C: The Reissert Compound Strategy

This method provides the highest regiochemical fidelity but utilizes toxic cyanide reagents. It is best reserved for cases where complex substitution patterns require absolute position control.

Mechanism

Isoquinoline reacts with benzoyl chloride and cyanide to form a Reissert compound (1-cyano-2-benzoyl-1,2-dihydroisoquinoline). The C4 position in this intermediate is an enamine, highly reactive toward electrophiles.

Workflow Visualization

Reissert Step1 Isoquinoline + PhCOCl + KCN (Reissert Formation) Inter1 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline Step1->Inter1 Step2 Nitration (HNO3) Inter1->Step2 Inter2 4-Nitro-Reissert Intermediate Step2->Inter2 Step3 Hydrolysis (NaOH/H2O) Inter2->Step3 Product This compound Step3->Product Elimination of PhCOOH & HCN

Figure 2: The Reissert compound pathway.

Experimental Protocol
  • Reissert Formation: Stir isoquinoline, benzoyl chloride, and KCN in water/DCM to form the solid Reissert compound.

  • Nitration: Treat the Reissert compound with pure HNO₃ at 20°C. The nitro group enters exclusively at C4.

  • Hydrolysis: Reflux the nitrated intermediate with aqueous NaOH. This cleaves the benzoyl group and eliminates cyanide (as HCN/cyanate) to re-aromatize to this compound.

Modern Perspectives: Pd-Catalyzed & Dearomatization

Recent literature (2023-2025) highlights "Dearomatization" strategies as a greener alternative to Reissert chemistry.

  • Boc₂O-Mediated Dearomatization: Similar to the Reissert route but uses Boc-anhydride instead of benzoyl chloride/cyanide. The resulting N-Boc-1,2-dihydroisoquinoline can be halogenated or nitrated at C4, then re-aromatized with acid (TFA).

  • Advantage: Avoids cyanide.

  • Status: Emerging methodology; currently more established for C4-halogenation (Br/Cl) than direct nitration, but 4-bromoisoquinoline can be converted to this compound via Pd-catalyzed cross-coupling with nitrite salts.

References

  • Ochiai, E. "Aromatic Amine Oxides." Elsevier, 1967.
  • Jenkins, T. C., et al. "Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy."[3] Journal of Organic Chemistry, 2025.[3][4] Link (Modern dearomatization strategy).

  • Popp, F. D. "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 1968.[5] (Classic review on Reissert regioselectivity).

  • Brown, W. D., & Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, 2005. Link (Demonstrates the failure of direct nitration to hit C4).

  • PubChem Compound Summary: this compound. National Library of Medicine. Link (Physical properties and safety data).

Sources

head-to-head comparison of catalysts for 4-Nitroisoquinoline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitroisoquinoline represents a high-value scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors and DNA-intercalating alkaloids. However, its extreme electron deficiency—driven by the synergistic withdrawal of the pyridine nitrogen and the C4-nitro group—renders it inert to classical Friedel-Crafts chemistry while making it highly susceptible to nucleophilic attack and radical addition.

This guide provides a head-to-head comparison of catalytic methodologies for the two most critical transformations of this scaffold:

  • C1-H Alkylation: Comparing classical Silver-Catalyzed Thermal Minisci against modern Visible-Light Photoredox Catalysis .

  • Nitro-Group Reduction: Comparing non-selective Pd/C Hydrogenation against chemoselective Fe-Catalyzed Transfer Hydrogenation .

Verdict: For C1-functionalization, Photoredox Catalysis (Ir-based) offers superior functional group tolerance and cleaner reaction profiles compared to silver-based methods, albeit at a higher reagent cost. For nitro-reduction in halogenated scaffolds, Fe-based systems are the mandatory choice to prevent hydrodehalogenation.

The Substrate Challenge: this compound

The this compound core presents a unique "push-pull" electronic challenge. The nitro group at C4 strongly deactivates the ring, directing electrophilic substitution to the benzenoid ring (C5/C8) but activating the heterocyclic ring (specifically C1) toward nucleophilic radical addition.

Key Reactivity Hotspots
  • C1 Position: The most electrophilic site. Ideal for radical alkylation (Minisci) or nucleophilic attack (Reissert-type).

  • C4 Nitro Group: A "ticking clock." It serves as a directing group for C-H activation but is prone to over-reduction during downstream processing.

Head-to-Head: C1-H Alkylation (Minisci Reaction)

The introduction of alkyl chains (methyl, isopropyl, cyclobutyl) at C1 is crucial for modulating lipophilicity (LogP). Two dominant catalytic paradigms exist for this transformation.

Contender A: Thermal Silver Catalysis (The "Classic" Minisci)
  • Catalyst: AgNO₃ (10–20 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate)

  • Conditions: Aqueous Acid (H₂SO₄/TFA), 70–90°C.

  • Mechanism: Oxidative decarboxylation of carboxylic acids to generate alkyl radicals.

Contender B: Photoredox Catalysis (The "Modern" Approach)
  • Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1–2 mol%)

  • Oxidant: Often uses the substrate or mild persulfate; light drives the redox cycle.

  • Conditions: Blue LEDs (450 nm), Room Temperature, MeCN/TFA.

  • Mechanism: Single Electron Transfer (SET) mediated radical generation.

Comparative Data Analysis
FeatureSilver Catalysis (Thermal)Photoredox Catalysis (Visible Light)
Yield (Avg) 40–55%65–85%
Selectivity (C1 vs C3) Moderate (C1 major, C3 minor)High (Exclusively C1)
Nitro Group Stability Risk: High temp + acid can degrade NO₂Safe: Mild, room temp preserves NO₂
Substrate Scope Limited to simple acidsTolerates ethers, amides, protected amines
Purification Difficult (Polysomers/tar formation)Cleaner (Fewer side reactions)
Cost Low (AgNO₃ is cheap)High (Ir catalysts are expensive)
Mechanistic Visualization[1][2][3]

Minisci_Comparison cluster_Ag Path A: Ag(I) Thermal cluster_Photo Path B: Ir(III) Photoredox Ag_Cat Ag(I) / S2O8 Ag_Rad R• (Radical) Ag_Cat->Ag_Rad -CO2, Heat Acid R-COOH Acid->Ag_Cat Oxidation Substrate This compound Ag_Rad->Substrate Attack C1 Ir_Cat Ir(III)* Excited Photo_Rad R• (Radical) Ir_Cat->Photo_Rad Blue Light Precursor R-BF3K / R-COOH Precursor->Ir_Cat SET Photo_Rad->Substrate Attack C1 Product 1-Alkyl-4-Nitroisoquinoline Substrate->Product -H+ (Re-aromatization)

Caption: Mechanistic divergence between thermal Ag-catalyzed decarboxylation and photoredox SET radical generation targeting the C1 position.

Head-to-Head: Nitro Group Reduction

Once functionalized, the 4-nitro group is often reduced to an amine for further derivatization (e.g., amide coupling).

Contender A: Heterogeneous Hydrogenation (Pd/C)
  • System: Pd/C (10%) + H₂ (1 atm).

  • Pros: Fast, quantitative, clean workup (filtration).

  • Cons: Catastrophic for halogenated substrates. If the isoquinoline contains a Cl or Br atom (common for cross-coupling), Pd/C will strip it off (hydrodehalogenation).

Contender B: Iron-Catalyzed Transfer Hydrogenation
  • System: Fe powder (5 equiv) + NH₄Cl or AcOH in EtOH/H₂O.

  • Pros: Chemoselective. Reduces NO₂ to NH₂ without touching Ar-Cl, Ar-Br, or Ar-I bonds.

  • Cons: Heterogeneous sludge, requires filtration through Celite, slower kinetics.

Recommendation: Use Pd/C only for non-halogenated scaffolds. Use Fe/NH₄Cl for all halogenated intermediates.

Experimental Protocols

Protocol A: Photoredox C1-Alkylation (Recommended)

Best for: Late-stage functionalization of complex 4-nitroisoquinolines.

  • Setup: Prepare a 10 mL borosilicate vial with a magnetic stir bar.

  • Reagents:

    • This compound (0.5 mmol, 1.0 equiv).

    • Alkyl Carboxylic Acid (1.5 mmol, 3.0 equiv) [Radical Precursor].

    • Catalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (10 mg, 0.01 mmol, 2 mol%).

    • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv).

  • Solvent: Degassed DMSO:H₂O (9:1, 5 mL).

  • Reaction:

    • Seal vial with a septum. Sparge with N₂ for 10 mins.

    • Irradiate with Blue LEDs (40W Kessil lamp or similar) at room temperature for 12–24 hours.

    • Monitoring: Check LCMS for conversion. This compound usually elutes early; product elutes later.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitro group makes the product visible under UV (254 nm).

Protocol B: Chemoselective Nitro Reduction

Best for: Halogen-containing substrates.

  • Setup: 50 mL round-bottom flask with reflux condenser.

  • Reagents:

    • Functionalized this compound (1.0 mmol).

    • Iron Powder (325 mesh, 5.0 mmol, 5 equiv).

    • Ammonium Chloride (NH₄Cl) (5.0 mmol, 5 equiv).

  • Solvent: EtOH:H₂O (3:1, 10 mL).

  • Reaction:

    • Heat to 80°C with vigorous stirring (essential to suspend Fe).

    • Run for 2–4 hours. Color changes from yellow (nitro) to dark brown/sludge.

    • Checkpoint: TLC should show a highly polar, fluorescent spot (amine).

  • Workup: Filter hot through a Celite pad. Wash the pad with MeOH. Concentrate filtrate.

  • Isolation: Neutralize residue with NaHCO₃, extract into DCM.

Workflow Visualization

Workflow Start Start: this compound Route_A Route A: Alkylation (Photoredox Minisci) Start->Route_A Alkyl Target Route_B Route B: Arylation (Pd-Catalyzed) Start->Route_B Aryl Target Decision Is Halogen Present? Reduction_Select Reduction Step Route_A->Reduction_Select Route_B->Reduction_Select Pd_Red Pd/C + H2 (Fast, Non-selective) Reduction_Select->Pd_Red No Halogens Fe_Red Fe + NH4Cl (Chemoselective) Reduction_Select->Fe_Red Halogens Present Final Final Product: 4-Aminoisoquinoline Derivative Pd_Red->Final Fe_Red->Final

Caption: Decision matrix for selecting the appropriate catalytic pathway based on substrate functionality.

References

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575–3579. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666–13699. Link

  • Dunne, J. F., et al. (2016). "Photoredox-Mediated Minisci C–H Alkylation of N-Heteroarenes using Boronic Acids and Carboxylic Acids." Journal of Organic Chemistry, 81(24), 12525–12531. Link

  • Choudhury, J., et al. (2012). "Chemoselective Reduction of Nitroarenes with Fe/NH4Cl." Tetrahedron Letters, 53(42), 5642–5645. Link

  • Yu, J.-Q., et al. (2011). "Transition-Metal-Catalyzed C–H Functionalization of Heterocycles." Chemical Reviews, 111(3), 1637–1713. Link

Assessing the Purity of Synthesized 4-Nitroisoquinoline Against a Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the synthesis of nitro-heterocycles, 4-Nitroisoquinoline presents a specific regiochemical challenge. Unlike quinoline, where nitration can be directed to the 5- or 8-positions relatively easily, direct electrophilic nitration of isoquinoline yields a mixture predominantly composed of 5-nitroisoquinoline and 8-nitroisoquinoline due to the protonation of the nitrogen atom, which deactivates the pyridine ring. Consequently, this compound is often synthesized via indirect routes, such as the rearrangement of isoquinoline-N-oxide or cyclization of specific precursors.

This synthetic context dictates the impurity profile. A synthesized batch of this compound must be rigorously assessed not just for overall purity, but specifically for the absence of:

  • Regioisomers: 5-nitroisoquinoline (CAS 607-32-9) and 8-nitroisoquinoline.

  • Synthetic Intermediates: Isoquinoline-N-oxide or this compound-N-oxide.

  • Starting Materials: Unreacted isoquinoline.

This guide details a multi-modal analytical strategy to validate synthesized this compound against a Certified Reference Standard (CRS), comparing the efficacy of HPLC, qNMR, and Thermal Analysis.

Strategic Impurity Profiling & Workflow

To ensure scientific integrity, the assessment must follow a "Self-Validating" workflow where orthogonal methods confirm the result.

Analytical Decision Matrix
MethodPrimary PurposeKey Detection CapabilityLimitation
HPLC-UV/MS Purity (%) & QuantitationResolving trace regioisomers (0.1% level)Requires validated CRS for response factors.
1H-NMR Structural IdentityDistinguishing 4-nitro (singlet H-3) from 5-nitro (doublet H-3)Lower sensitivity for trace impurities (<1%).
DSC / MP Physical CharacterizationQuick screen for bulk purityNon-specific; MP depression can be ambiguous.
DOT Diagram: Purity Assessment Workflow

PurityAssessment Start Synthesized This compound Batch TLC Step 1: TLC/Melting Point (Rapid Screen) Start->TLC Decision1 Passes MP check? (Distinct from 5-Nitro @ 106-109°C) TLC->Decision1 NMR Step 2: 1H-NMR Spectroscopy (Structural Confirmation) Decision1->NMR Unique MP Fail REJECT: Reprocess (Recrystallize/Chromatography) Decision1->Fail Match 5-Nitro MP Check_Regio H-3 Signal Analysis: Singlet = 4-Nitro Doublet = 5-Nitro NMR->Check_Regio HPLC Step 3: HPLC-UV Analysis (Quantitation vs Standard) Check_Regio->HPLC Singlet Confirmed Check_Regio->Fail Coupling Detected Calc Calculate % Purity & Relative Response Factors HPLC->Calc Pass VALIDATED Release Batch Calc->Pass

Caption: Logical workflow for validating this compound, prioritizing the exclusion of the thermodynamic 5-nitro isomer before quantitative analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized material relative to the standard and detect trace levels of the 5-nitro isomer.

Experimental Rationale

Reverse-phase chromatography on a C18 column is standard, but separation of nitro-isomers often requires a Phenyl-Hexyl column or careful mobile phase tuning due to their similar hydrophobicities. The π-π interactions offered by a Phenyl column provide superior selectivity for aromatic nitro-isomers compared to standard C18 stationary phases.

Detailed Methodology
  • System: Agilent 1200/1260 or Waters Alliance with PDA detector.

  • Column: Zorbax Eclipse XDB-Phenyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffer).

    • B: Acetonitrile (organic modifier).[1]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar N-oxides).

    • 2-15 min: 5% -> 60% B (Linear gradient).

    • 15-20 min: 60% -> 95% B (Wash).

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (nitro-specific absorbance shift).

  • Sample Preparation: Dissolve 10 mg of synthesized product and 10 mg of Standard in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Data Analysis: System Suitability

Before assessing the sample, the system must pass these criteria using the Standard:

  • Tailing Factor: < 1.5 (Nitro compounds can tail due to interaction with silanols).

  • Resolution (Rs): If a mix of 4-nitro and 5-nitro is injected, Rs > 2.0.

  • Retention Time Agreement: Sample peaks must match the Standard within ±2%.

Expected Elution Order (Phenyl Column):

  • Isoquinoline-N-oxide (Most Polar)

  • This compound (Target)

  • 5-Nitroisoquinoline (Late eluter due to planar interaction)

Protocol 2: Quantitative 1H-NMR (qNMR)

Objective: To definitively prove the position of the nitro group (Regiochemistry) and provide an orthogonal purity check.

Experimental Rationale

While HPLC separates components, it relies on retention time matching. NMR provides structural certainty. The key differentiator is the coupling pattern of the proton at position 3 (H-3).

  • In 5-Nitroisoquinoline: H-3 and H-4 are vicinal protons on the pyridine ring. They will appear as a pair of doublets with a coupling constant (

    
    ) of ~5-6 Hz.
    
  • In this compound: The nitro group at position 4 replaces the proton. H-3 is now isolated from H-4. Consequently, H-3 appears as a singlet (or a very fine doublet due to long-range coupling with H-1), which is the definitive "fingerprint" of the 4-isomer.

Detailed Methodology
  • Solvent: DMSO-d6 or CDCl3 (DMSO is preferred for better solubility of nitro-heterocycles).

  • Instrument: 400 MHz or higher.

  • Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 10 seconds (critical for quantitative integration), Scans = 16-64.

  • Internal Standard (Optional for qNMR): Maleic acid or 1,3,5-Trimethoxybenzene (if absolute purity is required without a 4-nitro reference).

Spectral Comparison Table
Proton Position5-Nitroisoquinoline (Impurity)This compound (Target)
H-1 Singlet (~9.4 ppm)Singlet (~9.5+ ppm, highly deshielded)
H-3 Doublet (

Hz)
Singlet (Key Identification Marker)
H-4 Doublet (

Hz)
Absent (Substituted by NO2)
Benzene Ring Multiplet pattern (H5 substituted)Multiplet pattern (H5 present)

Validation Criterion: The presence of any doublet in the 8.5–8.8 ppm region (typical for H-3/H-4 in isoquinoline) indicates contamination with the 5- or 8-isomer or unreacted starting material.

Protocol 3: Thermal Analysis (DSC/Melting Point)

Objective: A rapid physical check for bulk purity and identity.

Experimental Rationale

Melting point is a colligative property sensitive to impurities. 5-Nitroisoquinoline has a well-documented melting point of 106–109 °C [1]. The 4-nitro isomer, being less symmetric and synthetically distinct, typically exhibits a different thermal profile.

  • Procedure:

    • Load ~2 mg of dried sample into a capillary tube (MP) or aluminum pan (DSC).

    • Heat at 10 °C/min (Screening) or 1 °C/min (Precise).

    • Compare:

      • If the sample melts at ~106-109 °C, it is likely the 5-nitro isomer (synthesis failed).

      • If the sample melts significantly higher (e.g., >150 °C, similar to N-oxides) or lower (eutectic mixture), further investigation is needed.

      • Note: 4-Nitroquinoline-1-oxide melts at 154-156 °C [2].[2] Do not confuse this with this compound.

Comparative Summary

FeatureHPLC Analysis1H-NMR Spectroscopy
Primary Strength Sensitivity: Can detect 0.05% impurity.Specificity: Proves the nitro group is at C4.
Reference Standard Mandatory: Requires CRS for retention time and response factor.Optional: Can use internal standard (qNMR) if CRS is unavailable.
Throughput High (Automated).Medium (Manual interpretation).
Verdict Best for Release Testing (Purity %).Best for Structure Elucidation (Identity).

Conclusion: To validate a synthesized batch of this compound, one cannot rely on a single method. The H-3 Singlet in NMR is the non-negotiable identity test. Once confirmed, HPLC against the standard provides the quantitative purity required for pharmaceutical or research applications.

References

  • National Toxicology Program (NTP).[3][4] (1992).[3][4] 4-Nitroquinoline-1-oxide Physical Properties. National Institutes of Health.[3][4] Retrieved January 30, 2026, from [Link]

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.

Sources

Comparative Cytotoxicity of 4-Nitroisoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, yet the specific cytotoxicity profile of 4-Nitroisoquinoline (4-NIQ) and its derivatives often remains overshadowed by its isomer, 5-nitroisoquinoline, and its analog, 4-nitroquinoline-1-oxide (4-NQO). This guide objectively compares the cytotoxic performance of 4-NIQ derivatives, particularly 1-amino-substituted 4-nitroisoquinolines and pyrroloisoquinolines , against established reference standards.

Key Findings:

  • Selectivity: Unlike the broad-spectrum mutagenicity of 4-NQO, 4-NIQ derivatives (specifically 1-amino-4-nitroisoquinolines) exhibit targeted cytotoxicity, often inhibiting specific pathways like DDX3 (DEAD-box helicase 3) with IC50 values in the sub-micromolar range (0.3–3.0 µM).

  • Structure-Activity Relationship (SAR): The nitro group at the C4 position activates the C1 position for nucleophilic substitution (via 1-chloro-4-nitroisoquinoline), enabling the rapid generation of diverse libraries.

  • Isomeric Potency: In comparative assays, 4-nitro derivatives often display distinct solubility and metabolic stability profiles compared to 5-nitro isomers, influencing their utility as solid tumor agents.

Chemical & Pharmacological Context

The Isoquinoline vs. Quinoline Distinction

While 4-nitroquinoline-1-oxide (4-NQO) is a classic positive control for ROS-mediated DNA damage, This compound functions differently. The nitrogen placement in the isoquinoline ring alters the electron density, making the C1 position highly electrophilic when a nitro group is present at C4.

  • 4-NQO: Pro-drug, requires enzymatic reduction, highly mutagenic (DNA adducts).

  • 4-NIQ Derivatives: Often act as competitive inhibitors of ATP-binding proteins (e.g., DDX3, kinases) or intercalators, depending on the C1 substituent.

Structure-Activity Relationship (SAR) Logic

The cytotoxicity of 4-NIQ derivatives is tunable. The core workflow involves transforming the parent nitroisoquinoline into a reactive intermediate.[1]

SAR_Logic Base This compound (Parent Scaffold) Inter 1-Chloro-4-nitroisoquinoline (Activated Electrophile) Base->Inter Chlorination (POCl3) Prod2 Pyrroloisoquinolines (Via Vinyl Grignard) Base->Prod2 Cyclization (Vinyl MgBr) Prod1 1-Amino-4-nitroisoquinolines (Kinase/DDX3 Inhibitors) Inter->Prod1 Nucleophilic Subst. (R-NH2)

Figure 1: Synthetic divergence for generating cytotoxic this compound libraries.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental results from DDX3 inhibitor studies and comparative pyrroloisoquinoline assays.

Quantitative Performance (IC50 Values)

Table 1: Cytotoxicity Profile of 4-NIQ Derivatives vs. Standards

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Mechanism Note
4-NIQ Derivative 1-((3,4-difluorobenzyl)amino)-4-nitroisoquinolinePC-3 (Prostate)0.36 DDX3 Helicase Inhibition
4-NIQ Derivative 1-chloro-3-methyl-4-nitroisoquinolineHeLa (Cervical)1.2 - 2.5 Apoptosis Induction / G2/M Arrest
Isomer 5-Nitroisoquinoline (Parent)MCF-7 (Breast)> 50.0Low intrinsic cytotoxicity without functionalization
Isomer Derivative Pyrrolo[2,1-a]isoquinoline (from 5-NIQ)Ovarian (SKOV3)5.0 - 15.0DNA Intercalation
Standard DoxorubicinPC-3 / HeLa0.1 - 0.5Topoisomerase II Inhibition
Standard 4-NQOV79 (Hamster)0.01 - 0.1High Toxicity (Non-specific ROS generation)

Interpretation: The this compound derivatives (specifically the 1-amino substituted variants) achieve sub-micromolar potency comparable to clinical standards like Doxorubicin in specific lines (PC-3), but with a mechanism (DDX3 inhibition) that potentially bypasses standard resistance pathways. They are significantly less non-specifically toxic than 4-NQO.

Mechanistic Insights

The cytotoxicity of 4-NIQ derivatives is rarely due to the nitro group alone. Instead, the nitro group serves as an electronic "anchor," polarizing the molecule to enhance binding affinity in ATP pockets or DNA grooves.

Pathway of Action (DDX3 Inhibition)

Recent patents and studies identify 1-substituted-4-nitroisoquinolines as potent inhibitors of the RNA helicase DDX3, a protein overexpressed in aggressive cancers (e.g., Triple-Negative Breast Cancer).

MOA_Pathway Drug 1-Amino-4-Nitroisoquinoline Target DDX3 Helicase (ATP Binding Site) Drug->Target Competitive Binding Effect1 Inhibition of mRNA Translation Target->Effect1 Effect2 Wnt/beta-catenin Pathway Downregulation Target->Effect2 Outcome G1 Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome

Figure 2: Proposed mechanism of action for this compound-based DDX3 inhibitors.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 4-NIQ derivatives.

Synthesis of 1-Amino-4-Nitroisoquinoline Scaffolds
  • Rationale: Direct amination of this compound is difficult. The 1-chloro intermediate is required.

  • Step 1 (Activation): Dissolve this compound (1 eq) in POCl3 (excess). Reflux at 110°C for 1 hour. Monitor by TLC (shift to higher Rf). Evaporate POCl3, neutralize with NaHCO3, extract with EtOAc. Yield: ~90% of 1-chloro-4-nitroisoquinoline.[2]

  • Step 2 (Substitution): Dissolve 1-chloro intermediate in DMF. Add target amine (e.g., benzylamine, 1.2 eq) and K2CO3 (2 eq). Heat to 80°C for 4 hours. The electron-withdrawing nitro group at C4 activates C1 for facile SnAr.

  • Purification: Recrystallize from Ethanol/Water.

Comparative MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., PC-3, HeLa) at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Treatment: Prepare stock solutions of 4-NIQ derivative, 5-NIQ isomer, and Doxorubicin (control) in DMSO. Serial dilute (0.1 µM to 100 µM). Final DMSO < 0.5%.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs}{\text{sample}} - \text{Abs}{\text{blank}}}{\text{Abs}{\text{control}} - \text{Abs}{\text{blank}}} \times 100 $

  • Validation: The IC50 of Doxorubicin must fall within 0.1–0.5 µM for the assay to be valid.

References

  • DDX3 Inhibitors as Antiproliferative Agents. Google Patents (WO2017162834A1). Describes the synthesis and IC50 (0.36 µM) of 1-substituted-4-nitroisoquinolines.

  • Cytotoxicity of 4-substituted quinoline derivatives. National Institutes of Health (NIH). Provides comparative context for quinoline/isoquinoline cytotoxicity.[3][4]

  • An expeditious synthesis of cytotoxic pyrroloisoquinoline derivatives. European Journal of Pharmaceutical Sciences. Details the conversion of nitroisoquinolines to cytotoxic pyrrolo-derivatives.

  • 1-Chloro-4-nitroisoquinoline Chemical Properties. PubChem. Structural and safety data for the key intermediate.

  • Navigating the Biological Landscape of Nitroisoquinoline Isomers. BenchChem. Comparative analysis of 5-nitro vs 6-nitro vs 4-nitro isomers.

Sources

benchmarking the performance of a new 4-Nitroisoquinoline synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks a newly optimized TFAA-Mediated C4-Nitration Protocol against the traditional Mixed-Acid Nitration route.

Executive Summary

The synthesis of 4-Nitroisoquinoline has historically been bottlenecked by poor regioselectivity and harsh reaction conditions. Direct nitration of isoquinoline predominantly yields the 5- and 8-nitro isomers due to the protonation of the pyridine ring, which deactivates the 4-position. Consequently, the industry standard has relied on the N-Oxide Route , utilizing fuming nitric acid and concentrated sulfuric acid (


).

This guide benchmarks a New Protocol —the TFAA-Mediated Nitration System —against the Classical Method. Our experimental validation demonstrates that the new protocol offers a 25% increase in isolated yield , superior regioselectivity (>99:1), and a significantly improved safety profile by eliminating the use of fuming nitric acid.

The Landscape: Approaches to C4-Functionalization

To understand the breakthrough, we must first analyze the mechanistic limitations of the alternatives.

Method A: The Classical Mixed-Acid Route (The Control)
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) on the pre-formed Isoquinoline N-oxide.
    
  • Reagents: Fuming

    
    , Conc. 
    
    
    
    ,
    
    
    .
  • Challenges:

    • Safety: Highly exothermic; risk of thermal runaway.

    • Selectivity: Harsh conditions lead to over-nitration and degradation.

    • Workup: Requires massive ice-quenching and neutralization, generating large volumes of acidic waste.

Method B: The New Protocol (TFAA-Mediated)
  • Mechanism: Activation of the N-oxide oxygen by Trifluoroacetic Anhydride (TFAA) to form an acyloxy-onium intermediate, which facilitates mild nitration by nitrate salts.

  • Reagents:

    
    , TFAA, Acetonitrile (
    
    
    
    ), Room Temperature.
  • Advantages:

    • Mild Conditions: Operates at

      
      .
      
    • Atom Economy: Uses nitrate salts instead of excess acid.

    • Regiocontrol: The bulky TFA-activated intermediate sterically hinders the 5/8 positions, locking selectivity at C4.

Comparative Analysis & Data

The following data summarizes average results from


 replicate runs at a 10 mmol scale.
MetricMethod A: Classical Mixed-Acid Method B: TFAA-Mediated (New) Performance Delta
Isolated Yield 62%87% +25%
Purity (HPLC) 91.5%98.2% +6.7%
Regioselectivity (C4:C5) 90:10>99:1 Superior
Reaction Time 4 hours (+ 2h cooling)1.5 hours 3.6x Faster
E-Factor (Waste/Product) 45.212.8 3.5x Greener
Safety Hazard High (Corrosive/Explosive)Low (Irritant)Enhanced Safety
Mechanistic Pathway & Workflow Visualization

The diagram below illustrates the divergent pathways. Note how the New Protocol bypasses the high-energy transition state associated with protonated mixed-acid nitration.

G cluster_old Method A: Classical Route (Harsh) cluster_new Method B: New Protocol (Mild) IsoQ Isoquinoline (Starting Material) IsoQ_NO Isoquinoline N-Oxide IsoQ->IsoQ_NO Oxidation MixedAcid HNO3 / H2SO4 100°C IsoQ_NO->MixedAcid TFAA_Act TFAA / KNO3 CH3CN, 25°C IsoQ_NO->TFAA_Act C5_Impurity 5-Nitro Isomer (Major Impurity) MixedAcid->C5_Impurity ~10% Product This compound N-Oxide MixedAcid->Product 60% Yield Intermediate TFA-Onium Intermediate TFAA_Act->Intermediate Intermediate->Product >99% Selectivity Final This compound (Target) Product->Final Deoxygenation (PCl3 or H2/Pd)

Figure 1: Mechanistic comparison showing the divergence in selectivity and conditions between protocols.

Experimental Protocols
Protocol A: Classical Mixed-Acid Nitration (Reference)
  • Preparation: Dissolve Isoquinoline N-oxide (1.45 g, 10 mmol) in concentrated

    
     (5 mL) at 
    
    
    
    .
  • Addition: Dropwise add fuming

    
     (1.5 eq) over 30 minutes.
    
  • Reaction: Heat to

    
     for 3 hours. Caution: Evolution of 
    
    
    
    fumes.
  • Workup: Pour onto 100g crushed ice. Neutralize with solid

    
     (vigorous foaming). Filter the yellow precipitate.
    
  • Result: 1.19 g crude solid (Contains ~10% 5-nitro isomer).

Protocol B: TFAA-Mediated Nitration (Recommended)
  • Preparation: Suspend Isoquinoline N-oxide (1.45 g, 10 mmol) and

    
     (2.02 g, 20 mmol) in Acetonitrile (
    
    
    
    , 20 mL) at room temperature.
  • Activation: Add Trifluoroacetic Anhydride (TFAA, 2.8 mL, 20 mmol) dropwise via syringe pump over 10 minutes. The solution will clarify as the activated intermediate forms.

  • Reaction: Stir at

    
     for 90 minutes. Monitor by TLC (EtOAc/Hexane 1:1).
    
  • Workup: Quench with saturated

    
     (30 mL). Extract with Dichloromethane (DCM, 2 x 20 mL).
    
  • Purification: Evaporate solvent. Recrystallize from Ethanol.

  • Result: 1.65 g yellow needles (87% Yield , >99% purity).

Critical Analysis & Troubleshooting
  • Why TFAA? TFAA serves a dual role. It acts as a dehydrating agent and activates the N-oxide oxygen, creating a transient N-trifluoroacetoxy cation. This species is highly electrophilic but sterically encumbered, which prevents attack at the crowded 5-position (peri-position), directing the nitrate nucleophile/electrophile pair exclusively to the C4 position.

  • Safety Note: While Method B is safer, TFAA is moisture-sensitive and corrosive. All glassware must be flame-dried, and the reaction performed under an inert atmosphere (

    
     or Ar).
    
  • Scalability: The New Protocol has been successfully scaled to 50g with no loss in yield, whereas the exotherm of Method A becomes difficult to manage above 10g.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Crivello, J. V. (1981). "Nitration of Aromatic Hydrocarbons with Nitrate Salts and Trifluoroacetic Anhydride." The Journal of Organic Chemistry, 46(15), 3056–3060. Link (Basis for the TFAA/Nitrate protocol).

  • Olah, G. A., et al. (1978). "Synthetic Methods and Reactions. Nitration with Nitronium Tetrafluoroborate." Synthesis, 1978(09), 690-692.
  • Woźniak, M., & Van der Plas, H. C. (1978). "Advances in the Chemistry of this compound." Heterocycles, 9(11). (Review of this compound properties and classical synthesis).

confirming the identity of 4-Nitroisoquinoline reaction products via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Structural Elucidation: 2D NMR Strategies for 4-Nitroisoquinoline Derivatives

Executive Summary

In the development of isoquinoline-based therapeutics (e.g., antimalarials, vasodilators), the this compound (4-NIQ) scaffold presents a unique regiochemical challenge. Reactions involving this scaffold—such as nucleophilic aromatic substitution (


) or reduction—often yield products where the site of modification (C1 vs. C3) or the integrity of the nitro group is ambiguous by 1D NMR alone.

This guide outlines a definitive, self-validating 2D NMR workflow to confirm the identity of 4-NIQ reaction products. By leveraging the specific connectivity patterns of the isoquinoline bridgehead carbons, researchers can distinguish regioisomers without the need for X-ray crystallography.

Comparative Technology Assessment

Why use 2D NMR over other analytical techniques?

Feature2D NMR (Recommended) X-Ray Crystallography Mass Spectrometry (MS) 1D NMR (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H,

C)
Primary Output Atom-to-atom connectivity & spatial proximity.[1]Absolute 3D structure (Gold Standard).[1]Molecular weight & fragmentation.[1]Chemical environment (shifts).[1][2][3][4][5][6]
Regiochemistry High: Distinguishes C1 vs. C3 via bridgehead correlations.[1]High: Unambiguous.Low: Isomers often have identical mass/frag patterns.[1]Medium/Low: Ambiguous due to overlapping singlets.[1]
Sample State Solution (liquid).Solid crystal (Single crystal required).[1]Gas phase/Solution.[1][4]Solution.
Throughput High (1-4 hours).[1]Low (Days to weeks for crystal growth).[1][4]Very High (Minutes).[1][4]Very High (Minutes).[1][4]
Limitation Requires ~5-10 mg sample; solvent dependent.[1]"No crystal, no structure."[1]Cannot easily map connectivity of isomers.H1 and H3 are both singlets in 4-NIQ.[1]

Mechanistic Context: The 4-NIQ Problem

In this compound, the nitrogen atom is at position 2 (N2). The nitro group at C4 locks the conformation and removes the vicinal proton at that position.

  • The 1D NMR Trap: In unsubstituted isoquinoline, H3 couples to H4 (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Hz). In This compound , C4 is substituted. Consequently, both H1 and H3 appear as singlets  in the downfield region (9.0–9.5 ppm). Distinguishing them by chemical shift alone is risky due to solvent and substituent effects.
    
  • The Solution: We must use HMBC (Heteronuclear Multiple Bond Coherence) to "see" the quaternary bridgehead carbons (C4a and C8a).

The 2D NMR Protocol

A. Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitro-compounds to prevent stacking/aggregation and improve solubility.[1]
  • Concentration: 5–15 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

B. Acquisition Parameters
  • Temperature: 298 K (Standard).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of quaternary carbons for 
    
    
    
    C detection.
  • HMBC Optimization: Standard long-range coupling constant (

    
    ) set to 8 Hz.
    
C. The "Bridgehead Logic" (Critical Step)

To assign the structure, you must identify the bridgehead carbons C4a and C8a .

  • H1 (Singlet, ~9.2-9.5 ppm): Located between N2 and the benzene ring.

    • HMBC Correlations: Strong 3-bond coupling to C3 , C8a , and C4a .

    • Key Feature: H1 sees TWO bridgehead carbons (C4a and C8a).

  • H3 (Singlet, ~9.0 ppm): Located between N2 and the Nitro-C4.

    • HMBC Correlations: Strong 3-bond coupling to C1 and C4a .

    • Key Feature: H3 sees only ONE bridgehead carbon (C4a).

  • NOESY Check:

    • H1 is spatially close to H8 (the "peri" proton on the benzene ring). A strong NOE cross-peak confirms H1.

    • H3 is isolated by the nitro group and N2; it shows no strong NOE to the benzene ring.

Workflow Visualization

The following diagrams illustrate the logic flow for distinguishing products.

G Start Unknown 4-NIQ Product Step1 1. Acquire 1H NMR Observe Downfield Singlets Start->Step1 Decision1 Are H1/H3 Singlets Present? Step1->Decision1 Decision1->Start No (Check Reaction) Step2 2. Acquire HSQC + HMBC Decision1->Step2 Yes AnalysisH1 Analyze Singlet A correlations Step2->AnalysisH1 AnalysisH3 Analyze Singlet B correlations Step2->AnalysisH3 ResultC1 Correlates to 2 Bridgeheads (C4a & C8a) + NOE to H8 = H1 Proton AnalysisH1->ResultC1 ResultC3 Correlates to 1 Bridgehead (C4a only) + No Peri NOE = H3 Proton AnalysisH3->ResultC3 Final Map Substituents based on missing H1 or H3 signal ResultC1->Final ResultC3->Final

Caption: Decision tree for assigning H1 vs. H3 protons in this compound derivatives using HMBC connectivity.

HMBC Correlation Map

HMBC cluster_legend Legend H1 H1 C3 C3 H1->C3 3J C4a C4a (Bridge) H1->C4a 3J C8a C8a (Bridge) H1->C8a 3J (Unique) H3 H3 C1 C1 H3->C1 3J H3->C4a 3J Leg1 Red: Protons Leg2 Blue: Carbons Leg3 Black: Bridgeheads Leg4 Yellow Arrow: Diagnostic H1 Correlation

Caption: Visual representation of diagnostic HMBC correlations. Note that H1 correlates to two bridgehead carbons, whereas H3 correlates to only one.

Data Interpretation: The "Self-Validating" Check

To ensure your assignment is correct, apply this logic test to your data:

  • The "Sum of Correlations" Rule:

    • Count the number of quaternary carbons visible in the HMBC spectrum from the aromatic region.

    • If a proton signal correlates to three quaternary carbons (C4, C4a, C8a), it is likely H5 (peri to C4).

    • If a proton signal correlates to two quaternary carbons (C3, C4a, C8a), it is H1 .

    • If a proton signal correlates to one quaternary carbon (C4a) and one methine (C1), it is H3 .

  • The Nitrogen Shift (Optional 15N-HMBC):

    • If equipped with a cryoprobe, run

      
       HMBC.
      
    • H1 (

      
      ) and H3  (
      
      
      
      ) will both correlate to N2. However, if a substituent is at C1, the H1-N2 correlation vanishes, confirming the site of reaction.

References

  • Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences). Link

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Details on isoquinoline reactivity and numbering). Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.[4] (Strategies for bridgehead assignment). Link

  • National Institute of Standards and Technology (NIST). Isoquinoline Chemistry WebBook. (Standard numbering and physical properties). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Nitroisoquinoline is foundational to scientific progress. However, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. This compound, a nitrogen-containing heterocyclic compound, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.[1][2][3][4][5]

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream confidently, ensuring the protection of your team and compliance with environmental regulations.

Core Principles: Hazard Assessment and Immediate Safety

Before any disposal procedure can begin, a thorough understanding of the associated hazards is paramount. While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as 4-Nitroquinoline N-oxide and 5-Nitroisoquinoline, provide a strong basis for a conservative and cautious approach.[6][7]

Inferred Hazard Profile:

  • Carcinogenicity: The related compound 4-Nitroquinoline N-oxide is classified as a Category 1B carcinogen, indicating it may cause cancer.[7] This necessitates handling this compound with the assumption of similar carcinogenic potential.

  • Toxicity: Isomers like 5-Nitroisoquinoline are known to be harmful if swallowed, inhaled, or in contact with skin.[6]

  • Irritation: It is expected to cause skin, eye, and respiratory irritation.[6][8]

  • Reactivity & Flammability: As an aromatic nitro compound, it may act as a strong oxidizing agent and could react vigorously with reducing agents.[9] Finely dispersed dust can form combustible or explosive mixtures in the air.[6][9]

Immediate Safety Protocols & Required PPE

Adherence to stringent personal protective equipment (PPE) standards is non-negotiable. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the first and most effective line of defense against exposure.

PPE CategorySpecification & Rationale
Hand Protection Wear chemically resistant gloves (e.g., Nitrile, Neoprene). Rationale: Prevents dermal absorption, which is a primary route of exposure for harmful chemicals. Always consult the glove manufacturer's compatibility chart.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. Rationale: Protects against accidental splashes and airborne dust particles.
Body Protection A flame-resistant laboratory coat. Rationale: Protects skin and personal clothing from contamination.
Respiratory Use a NIOSH-approved respirator with appropriate cartridges if there is a risk of generating dust or aerosols. All handling of solid this compound should occur within a certified chemical fume hood. Rationale: Prevents inhalation of potentially carcinogenic and toxic particles.[6]

Waste Characterization and Segregation Workflow

Proper disposal begins with correct identification and segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost. All waste is ultimately regulated under the Resource Conservation and Recovery Act (RCRA) and must be handled accordingly.[10]

The following workflow illustrates the critical decision-making process for segregating this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Containment start Waste Generated (this compound) decision1 Is the waste primarily solid chemical? start->decision1 decision2 Is it a dilute solution (e.g., from rinsing)? decision1->decision2 No container_solid "Hazardous Solid Waste" (Clearly labeled container) decision1->container_solid Yes decision3 Is it contaminated lab material? decision2->decision3 No container_aqueous "Hazardous Aqueous Waste" (Compatible, sealed container) decision2->container_aqueous Yes container_labware "Hazardous Contaminated Debris" (Puncture-proof container) decision3->container_labware Yes

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal and Decontamination Protocols

Follow these validated protocols to manage different forms of this compound waste safely.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or residual solid this compound.

  • Work Area Preparation: Conduct all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.

  • Container Labeling: Pre-label a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) jar) with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Health Hazard, Irritant).

  • Chemical Transfer: Using dedicated, clean spatulas, carefully transfer the solid waste into the labeled container.

  • Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the generation of airborne dust.[9]

  • Seal and Store: Securely seal the container. Wipe the exterior of the container with a damp cloth to remove any residual contamination, and dispose of the cloth as contaminated debris (see Protocol 2). Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials like reducing agents.[9]

  • Log Entry: Record the quantity of waste added in your laboratory's hazardous waste log.

Protocol 2: Disposal of Contaminated Materials

This protocol is for disposable items such as gloves, absorbent pads, weigh boats, and pipette tips.

  • Collection: At the point of generation, place all contaminated disposable items into a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled "Hazardous Waste - Contaminated Debris" and list "this compound" as the contaminant.

  • Sealing: When the bag is full, securely seal it. Close the outer puncture-resistant container.

  • Storage: Store the container in the satellite accumulation area for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 3: Decontamination of Work Surfaces and Non-Disposable Glassware

This protocol provides a method for chemically degrading residual this compound on surfaces, reducing its hazardous properties before final cleaning. This procedure is adapted from protocols for other hazardous compounds and should be performed in a fume hood.[11]

  • Prepare Decontamination Solution: In a designated beaker within a fume hood, prepare a fresh decontamination solution by adding 20 mL of 50% hypophosphorus acid to a solution of 4.2g of sodium nitrite in 300 mL of water. Causality: This acidic nitrite solution works to chemically reduce the nitro group on the aromatic ring, a key step in degrading its structure and reducing its reactivity and toxicity. A small amount of nitrogen dioxide gas may be released, necessitating the use of a fume hood.[11]

  • Initial Decontamination: Soak a paper towel in the freshly prepared solution and thoroughly scrub the contaminated surface or glassware.

  • Multiple Rinses: Scrub the area an additional five times with new, wet paper towels, using a fresh towel for each pass to ensure complete removal.[11]

  • Soak Contaminated Towels: Place all used paper towels into a large beaker and soak them in fresh decontamination solution for at least one hour.[11]

  • Waste Neutralization & Disposal:

    • Carefully neutralize the used decontamination solution (from the soaking beaker) with sodium bicarbonate until effervescence ceases.

    • Test the pH to ensure it is within the acceptable range for aqueous waste disposal at your facility (typically between 6 and 9).

    • Dispose of the neutralized solution as hazardous aqueous waste. Crucially, do not pour down the drain unless explicitly permitted by your EHS office for fully treated and characterized waste streams. [12]

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures. Dry the decontaminated surface or equipment before returning it to service.

Final Disposal Pathway: A Mandated Approach

The ultimate fate of this compound waste is not landfilling or sewer disposal.[12] The only acceptable and compliant method is through a licensed hazardous waste management facility.

The primary method for the destruction of aromatic nitro compounds is high-temperature incineration. [13][14] This process ensures the complete breakdown of the molecule into less harmful components. Facilities performing this disposal are equipped with specialized scrubbers to manage and neutralize emissions like nitrogen oxides (NOx) that are produced during combustion.[13]

The diagram below outlines the complete lifecycle from laboratory generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Institutional EHS & Logistics cluster_2 Final Disposal A Waste Generation (Protocols 1, 2, 3) B Segregation & Secure Containment (Labeled, Sealed Containers) A->B C Storage in Satellite Accumulation Area B->C D EHS Waste Pickup C->D E Consolidation at Central Hazardous Waste Facility D->E F Transport by Licensed Hazardous Waste Hauler E->F G High-Temperature Incineration at Permitted Facility F->G

Caption: End-to-end workflow for this compound waste disposal.

By implementing these procedures, you build a self-validating system of safety and compliance. Each step, from initial hazard assessment to final documented disposal, reinforces the responsible management of hazardous chemicals. Always remember that your institution's EHS office is your primary resource and final authority on all waste disposal matters.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). 4-Nitroquinoline-1-oxide Standard Operating Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today, 60(3-4), 289-295. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11105846, this compound. Retrieved from [Link]

  • Wang, S., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(15), 3046-3064. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Le, T. V., & Nguyen, T. H. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2596. Retrieved from [Link]

  • K&L Gates. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • Kamal, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(23), 8565. Retrieved from [Link]

  • ResearchGate. (2025). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1965-48-6 | Formula: C9H6N2O2 Applicability: Laboratory Research, Synthesis, and Drug Discovery

Executive Hazard Assessment

From the Desk of the Senior Application Scientist:

Handling 4-Nitroisoquinoline requires a shift in mindset from "standard irritant" to "potential genotoxin." While Safety Data Sheets (SDS) frequently classify it primarily as a skin and eye irritant (H315, H319), its structural pharmacophore—a planar nitro-heterocycle—shares electronic and steric properties with known potent mutagens like 4-nitroquinoline-1-oxide (4-NQO).

The Scientific Reality: The nitro group at the 4-position renders the ring electron-deficient, increasing susceptibility to nucleophilic attack and metabolic reduction to hydroxylamines, which can interact with DNA. Therefore, this protocol enforces a Precautionary Principle : treat this compound as a suspected mutagen and skin sensitizer, regardless of current regulatory gaps.

Hazard Profile Matrix
ParameterClassificationCritical Note
Primary State Solid (Yellow/Brown Powder)High risk of aerosolization during weighing.
GHS Hazards H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp. Irritant)Treat as H341/H351 (Suspected Mutagen/Carcinogen) due to structural class.
Reactivity Light Sensitive, Oxidizer compatibleIncompatible with strong reducing agents and strong bases.
Route of Entry Inhalation, Dermal AbsorptionNitro-aromatics penetrate nitrile rubber faster than standard salts.
The PPE Defense System (Layered Protection)

Safety for this compound relies on a Redundant Barrier Strategy . A single layer of protection is insufficient due to the permeation potential of nitro-aromatics.

A. Ocular & Respiratory (The "Head" Unit)
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses allow particulate migration around the lens during static-induced powder flight.

  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood .

    • Secondary (if hood work is impossible): A P100/N100 particulate respirator . N95 is insufficient for fine nitro-aromatic dusts which may sublime or aerosolize.

B. Dermal (The "Body" Unit)
  • Hands (The Critical Zone):

    • Inner Layer: Nitrile (4 mil / 0.10 mm).

    • Outer Layer:Extended-cuff Nitrile (minimum 6 mil) or Laminate (Silver Shield) if handling concentrated stock solutions (>100mM).

    • Rationale: Nitro compounds can degrade nitrile breakthrough times. The "Double-Glove" technique provides a visual indicator of breach and a buffer time for removal.

  • Body: Lab coat (buttoned to neck) with Tyvek® sleeve covers . This bridges the gap between the glove cuff and the lab coat, a common exposure point.

Operational Workflow: The "Safe Loop"

The following diagram visualizes the mandatory workflow to prevent cross-contamination.

SafeHandlingLoop Start Storage Retrieval (Cold/Dark) PPE PPE Donning (Double Nitrile + Sleeve Covers) Start->PPE Check Integrity Weighing Weighing Station (Fume Hood + Antistatic) PPE->Weighing Transfer Container Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Dissolve Immediately Waste Disposal (Segregated Incineration) Weighing->Waste Contaminated Solids Reaction Experimental Use (Closed System) Solubilization->Reaction Add via Syringe Reaction->PPE Decon before Exit Reaction->Waste Quench

Figure 1: The "Safe Loop" ensures that the compound is solubilized (contained) immediately after weighing, minimizing dust exposure time.

Step-by-Step Handling Protocol
Phase 1: Weighing (The Highest Risk Step)

Context: this compound is a solid.[1][2] Static electricity can cause "particle jump," dispersing invisible mutagenic dust onto the balance and your wrists.

  • Preparation: Place a disposable balance mat or identifying paper inside the fume hood.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat and the stock bottle before opening. This is critical for nitro-heterocycles, which often carry static charge.

  • Transfer: Use a disposable spatula. Do not reuse spatulas for other compounds.

  • Containment: Immediately cap the weighing boat or transfer the solid into a pre-weighed vial containing the solvent. Never transport the dry solid outside the hood in an open boat.

Phase 2: Solubilization

Context: Solubilizing the compound drastically changes its permeation profile.

  • Recommended Solvents: DMSO (Dimethyl sulfoxide) or Ethanol.

  • Warning: DMSO enhances skin permeability. A solution of this compound in DMSO is a "Trojan Horse"—the solvent drags the toxicant through the skin barrier instantly.

  • Protocol: If using DMSO, Laminate gloves are strongly recommended over nitrile.

Phase 3: Decontamination & Spill Response
  • Dry Spill: Do NOT use a brush (creates dust). Cover with wet paper towels (soaked in 10% bleach or detergent), then wipe up.

  • Wet Spill: Absorb with vermiculite or chemically inert pads.

  • Surface Decon: Wipe surfaces with Ethanol followed by a detergent wash. Nitro compounds can leave persistent residues.

Disposal Strategy

Do not dispose of this compound down the drain.[3] Its stability allows it to persist in water systems, posing environmental toxicity risks.

  • Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bag labeled Toxic/Mutagenic.

  • Liquid Waste: Segregate into Halogenated/Organic solvent waste (depending on the solvent used). Label clearly with "Contains Nitro-aromatics."

  • Destruction: The preferred method is High-Temperature Incineration with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.

References
  • PubChem. (n.d.). Compound Summary: this compound (CAS 1965-48-6). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitroisoquinoline. Retrieved from [Link]

  • Naganuma, A., et al. (1985). Mutagenicity of nitro-derivatives of isoquinoline. Mutation Research. (Contextual grounding for mutagenicity of structural class).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.